Product packaging for Invopressin(Cat. No.:CAS No. 1488411-60-4)

Invopressin

Cat. No.: B12386462
CAS No.: 1488411-60-4
M. Wt: 2413.8 g/mol
InChI Key: GWRWHCLGMDWCIR-FQEGLUSVSA-N
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Description

Invopressin is a useful research compound. Its molecular formula is C110H161N31O27S2 and its molecular weight is 2413.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C110H161N31O27S2 B12386462 Invopressin CAS No. 1488411-60-4

Properties

CAS No.

1488411-60-4

Molecular Formula

C110H161N31O27S2

Molecular Weight

2413.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-[[(2S)-6-acetamido-1-[[(5S)-5-amino-6-[[(3S)-3-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutyl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-1-amino-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C110H161N31O27S2/c1-6-60(2)91-107(165)133-74(39-42-85(114)144)99(157)137-80(56-87(116)146)103(161)138-81(59-170-169-58-69(112)94(152)134-78(104(162)139-91)52-64-25-12-8-13-26-64)109(167)141-50-22-33-83(141)106(164)132-75(96(154)125-57-88(117)147)44-48-123-93(151)68(111)29-16-18-46-122-95(153)71(30-17-19-45-121-62(4)142)127-89(148)43-40-70(92(118)150)129-97(155)72(31-20-47-124-110(119)120)131-105(163)82-32-21-49-140(82)108(166)61(3)126-100(158)79(55-86(115)145)136-98(156)73(38-41-84(113)143)130-102(160)77(51-63-23-10-7-11-24-63)135-101(159)76(53-66-34-36-67(168-5)37-35-66)128-90(149)54-65-27-14-9-15-28-65/h7-15,23-28,34-37,60-61,68-83,91H,6,16-22,29-33,38-59,111-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H2,116,146)(H2,117,147)(H2,118,150)(H,121,142)(H,122,153)(H,123,151)(H,125,154)(H,126,158)(H,127,148)(H,128,149)(H,129,155)(H,130,160)(H,131,163)(H,132,164)(H,133,165)(H,134,152)(H,135,159)(H,136,156)(H,137,157)(H,138,161)(H,139,162)(H4,119,120,124)/t60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,91-/m0/s1

InChI Key

GWRWHCLGMDWCIR-FQEGLUSVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCNC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCNC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C)NC(=O)CCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Desmopressin: A Potent Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "Invopressin" as specified in the topic query does not correspond to a recognized molecule in the scientific literature. This document will therefore focus on Desmopressin (dDAVP) , a well-characterized and clinically significant synthetic analogue of the natural hormone arginine vasopressin (AVP). Desmopressin serves as an excellent case study for the principles of peptide drug discovery and synthesis that would be relevant to a compound like "this compound."

Executive Summary

Desmopressin, or 1-deamino-8-D-arginine vasopressin (dDAVP), is a synthetic peptide analogue of the human hormone vasopressin. Developed in the late 1960s, its design represents a landmark in peptide engineering, aimed at enhancing therapeutic efficacy while minimizing side effects.[1] Specifically, the modifications to the native vasopressin structure confer a potent antidiuretic effect with markedly reduced vasopressor activity. This selectivity for the vasopressin V2 receptor has established Desmopressin as a cornerstone therapy for central diabetes insipidus and certain bleeding disorders.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological characterization of Desmopressin, intended for researchers and professionals in drug development.

Discovery and Rationale for Synthesis

The discovery of Desmopressin was driven by the need to overcome the limitations of using native vasopressin as a therapeutic. Vasopressin exhibits both antidiuretic (via V2 receptors) and potent vasopressor (via V1 receptors) effects, the latter of which can lead to undesirable cardiovascular side effects.[4] The goal was to create an analogue with a high affinity for the V2 receptor and a prolonged duration of action.

The key structural modifications of Desmopressin compared to arginine vasopressin are:

  • Deamination of the N-terminal cysteine residue: This modification at position 1, replacing the amino group with a hydrogen, significantly enhances the antidiuretic potency and prolongs the half-life by increasing resistance to enzymatic degradation.[1][2]

  • Substitution of L-arginine with D-arginine at position 8: This stereochemical change dramatically reduces the vasopressor activity.[1][2]

These targeted changes resulted in a highly selective V2 receptor agonist with an antidiuretic-to-pressor activity ratio of approximately 2000-4000:1, compared to a 1:1 ratio for native vasopressin.[4][5]

Quantitative Data

Biological Activity Profile

The following table summarizes the comparative biological activities of Arginine Vasopressin (AVP) and Desmopressin (dDAVP).

CompoundAntidiuretic Activity (ADH)Vasopressor ActivityADH:Pressor Ratio
Arginine Vasopressin (AVP)~1~11:1[4][5]
Desmopressin (dDAVP)HighMarkedly Reduced2000-4000:1[4][5]
Pharmacokinetic Properties of Desmopressin

The pharmacokinetic profile of Desmopressin varies significantly with the route of administration.

ParameterIntravenous (IV)Intranasal (IN)Oral (PO)
Bioavailability 100%3.3 - 4.1%[2][4]0.08 - 0.16%[4][6]
Time to Peak (Tmax) N/A15 - 45 min[4]50 - 55 min[4]
Terminal Half-life (t½) 1.5 - 3 hours[4]3 - 4 hours[4]2 - 3 hours[7]
Volume of Distribution (Vd) 26.5 L[4]N/AN/A
Renal Excretion (% unchanged) 52%[4]N/AN/A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Desmopressin

The synthesis of Desmopressin is typically achieved via Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

  • 3-Mercaptopropionic acid (Mpa) with a suitable protecting group (e.g., Trityl)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Oxidizing agent for disulfide bridge formation: Iodine

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence (D-Arg(Pbf), Pro, Cys(Trt), etc.) using the HBTU/HOBt/DIPEA coupling chemistry.

    • Washing: Wash the resin again with DMF and DCM.

    • Repeat this cycle for each amino acid in the linear sequence of Desmopressin.

  • N-terminal Modification: After coupling the final amino acid (Tyrosine), couple the protected 3-Mercaptopropionic acid to the N-terminus.

  • Cleavage and Global Deprotection: Treat the fully assembled peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Precipitation: Precipitate the crude linear peptide in cold diethyl ether.

  • Disulfide Bridge Formation (Cyclization): Dissolve the crude linear peptide in an appropriate solvent and add an oxidizing agent, such as iodine, to facilitate the formation of the intramolecular disulfide bond between the Mpa and Cysteine residues.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a white, fluffy powder.

Rat Antidiuretic Bioassay

This bioassay determines the antidiuretic potency of a test compound by measuring its effect on urine output in rats.

Materials and Reagents:

  • Male albino rats (weighing approximately 300g)

  • Standard preparation of Arginine Vasopressin

  • Test compound (Desmopressin)

  • Anesthetic (e.g., ethanol)

  • Water or saline for hydration

  • Metabolic cages for urine collection

Procedure:

  • Animal Preparation: Deprive a group of rats of water for a set period (e.g., 12-18 hours) to ensure sensitivity to antidiuretic hormone.

  • Hydration: Administer a water or saline load orally to ensure a consistent state of hydration and promote diuresis.

  • Group Allocation: Divide the rats into groups, including a control group, a standard group (receiving a known dose of AVP), and test groups (receiving varying doses of Desmopressin).

  • Compound Administration: Administer the vehicle (control), standard AVP, or test compound via an appropriate route (e.g., subcutaneous or intravenous injection).

  • Urine Collection: Place the rats in individual metabolic cages and collect urine at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 3-4 hours).[8]

  • Measurement: Measure the volume of urine collected for each rat at each time point. Urine osmolality can also be measured for a more precise assessment of antidiuretic effect.

  • Data Analysis: Compare the reduction in urine output (or increase in urine osmolality) in the test groups to that of the standard group to determine the relative potency of Desmopressin.

Mandatory Visualizations

Desmopressin V2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Desmopressin Desmopressin Desmopressin->V2R Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane Aquaporin-2 Channel AQP2_Vesicle->AQP2_Membrane Translocation to Apical Membrane Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Facilitates

Caption: V2 receptor signaling cascade initiated by Desmopressin.

Experimental Workflow for Desmopressin Synthesis and Evaluation

G start Start: Design of Desmopressin Analogue spps Solid-Phase Peptide Synthesis (Linear Peptide) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage cyclization Oxidative Cyclization (Disulfide Bridge Formation) cleavage->cyclization purification RP-HPLC Purification cyclization->purification analysis Characterization (Mass Spec, HPLC) purification->analysis bioassay Biological Evaluation (e.g., Rat Antidiuretic Assay) analysis->bioassay end Final Compound: Desmopressin bioassay->end

Caption: Workflow for Desmopressin synthesis and biological testing.

Conclusion

Desmopressin stands as a prime example of successful rational drug design in the field of peptide therapeutics. Through targeted chemical modifications of the native vasopressin hormone, a highly selective and potent V2 receptor agonist was developed with a significantly improved therapeutic profile. The solid-phase synthesis methodology allows for the efficient and scalable production of this important drug. The experimental protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working with vasopressin analogues and other peptide-based pharmaceuticals.

References

An In-depth Technical Guide to Arginine Vasopressin: Peptide Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone critical to the regulation of water homeostasis, blood pressure, and social behaviors.[1][2] Synthesized in the hypothalamus and released from the posterior pituitary gland, AVP exerts its effects through a family of G protein-coupled receptors.[1][2][3] This guide provides a detailed overview of the peptide's sequence, three-dimensional structure, and the intricate signaling pathways it modulates, intended for researchers and professionals in drug development.

Peptide Sequence and Structure

The primary structure of arginine vasopressin consists of nine amino acids. The sequence is characterized by a disulfide bridge between the two cysteine residues, forming a cyclic hexapeptide ring with a tripeptide tail.

Table 1: Amino Acid Sequence of Arginine Vasopressin

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1CysteineC
2TyrosineY
3PhenylalanineF
4GlutamineQ
5AsparagineN
6CysteineC
7ProlineP
8ArginineR
9GlycineG

Note: The C-terminus is amidated, and a disulfide bond exists between Cys1 and Cys6.[1]

The three-dimensional structure of AVP in complex with its receptors has been elucidated through cryo-electron microscopy. These studies provide critical insights into the ligand-receptor interactions that drive downstream signaling.

Table 2: Structural Data for Human Vasopressin Receptor Complexes

PDB IDDescriptionResolution (Å)Method
7KH0Cryo-EM structure of the human arginine vasopressin AVP-vasopressin receptor V2R-Gs signaling complex2.80Electron Microscopy
7DW9Cryo-EM structure of human V2 vasopressin receptor in complex with an Gs protein-Electron Microscopy
9HB3Cryo-EM structure of inactive human arginine-vasopressin (AVP) V2 receptor (V2R) with Mambaquaretin1 K39A (MQK39A)2.50Electron Microscopy

Experimental Protocols

The characterization of vasopressin and its analogs relies on a suite of established biochemical and biophysical techniques.

1. Peptide Synthesis and Purification:

  • Solid-Phase Peptide Synthesis (SPPS): AVP and its analogs are typically synthesized using SPPS.[2] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

  • Purification: Following cleavage from the resin, the crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

2. Structural Confirmation:

  • Mass Spectrometry: The molecular weight and primary sequence of the purified peptide are confirmed using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).[4][5]

  • Amino Acid Analysis: This method is used to verify the amino acid composition of the synthetic peptide.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary structure and conformational properties of the peptide in solution.[5]

3. Biological Activity Assays:

  • Receptor Binding Assays: The affinity of vasopressin analogs for its receptors is determined through competitive binding assays using radiolabeled AVP.[4]

  • Functional Assays: The biological activity of AVP analogs is evaluated through various bioassays, including:

    • Antidiuretic Assays: To measure the peptide's effect on water reabsorption in the kidneys.[6]

    • Pressor Assays: To determine the vasoconstrictive effects of the peptide.[6]

    • Uterotonic Assays: To assess the peptide's ability to induce uterine contractions.[6]

    • Second Messenger Assays: Measurement of downstream signaling molecules such as cyclic AMP (cAMP) and intracellular calcium to elucidate the signaling pathway activated by the peptide.[4][7]

Signaling Pathways

Vasopressin mediates its diverse physiological effects by binding to three distinct G protein-coupled receptor subtypes: V1a, V1b (also known as V3), and V2 receptors.[8][9]

V1a and V1b Receptor Signaling:

The V1a and V1b receptors are coupled to Gq/11 proteins.[9][10] Upon AVP binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

V1_Signaling AVP Arginine Vasopressin V1R V1a/V1b Receptor AVP->V1R Gq11 Gq/11 V1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: V1a/V1b Receptor Signaling Pathway.

V2 Receptor Signaling:

The V2 receptor is primarily coupled to the Gs protein.[10] AVP binding to the V2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.[2][8]

V2_Signaling AVP Arginine Vasopressin V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Trafficking PKA->AQP2 Phosphorylates Response Physiological Response (Water Reabsorption) AQP2->Response

Caption: V2 Receptor Signaling Pathway.

Experimental Workflow for Receptor Signaling Analysis:

The following diagram outlines a typical workflow for characterizing the signaling pathway of a novel vasopressin analog.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_binding Receptor Interaction cluster_functional Functional Characterization cluster_analysis Data Analysis Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Confirmation Structure Confirmation (MS, AAA) Purification->Confirmation BindingAssay Competitive Binding Assay (Radioligand) Confirmation->BindingAssay Test Compound V1_Assay V1 Receptor Assay (Calcium Imaging) BindingAssay->V1_Assay Determine Affinity V2_Assay V2 Receptor Assay (cAMP Measurement) BindingAssay->V2_Assay Bioassay In Vivo Bioassays (Antidiuretic, Pressor) V1_Assay->Bioassay Correlate with Physiological Effect V2_Assay->Bioassay DataAnalysis Data Analysis (EC50, Ki, Efficacy) Bioassay->DataAnalysis Quantify Biological Activity

Caption: Workflow for Vasopressin Analog Characterization.

References

Invopressin receptor binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vasopressin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurohypophysial hormone Arginine Vasopressin (AVP) is a critical regulator of a diverse array of physiological processes, from water homeostasis and cardiovascular function to social behavior. Its actions are mediated by three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2. These receptors represent important therapeutic targets for a range of conditions, including hyponatremia, congestive heart failure, and stress-related disorders.

A profound understanding of the binding affinity and kinetics of ligands at these receptors is paramount for the rational design and development of novel therapeutics. Binding affinity, typically expressed as the inhibition constant (Kᵢ) or dissociation constant (K d), quantifies the strength of the interaction between a ligand and a receptor. Binding kinetics, defined by the association rate constant (k on) and the dissociation rate constant (k off), describes the speed at which a ligand binds to and dissociates from its target. These parameters collectively govern a drug's potency, selectivity, and duration of action in vivo.

This technical guide provides a comprehensive overview of vasopressin receptor pharmacology, presenting quantitative binding data for key ligands, detailed experimental protocols for assessing affinity and kinetics, and visual diagrams of the core signaling pathways and experimental workflows.

Vasopressin Receptor Subtypes and Signaling Pathways

The three vasopressin receptor subtypes are differentiated by their tissue distribution, physiological roles, and signal transduction mechanisms.

  • V1a Receptor (AVPR1A): Predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in various brain regions. Upon AVP binding, the V1a receptor couples to Gα q/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC), leading to cellular responses like vasoconstriction and cell proliferation.

  • V1b Receptor (AVPR1B / V3R): Primarily expressed in the anterior pituitary gland, where it plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH). Similar to the V1a subtype, the V1b receptor signals through the Gα q/11-PLC-IP₃/DAG pathway.

  • V2 Receptor (AVPR2): Mainly located on the basolateral membrane of principal cells in the kidney's collecting ducts. The V2 receptor couples to Gα s proteins, which activate adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which initiates a phosphorylation cascade culminating in the translocation and insertion of Aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for the vasopressin receptor subtypes.

V1_Signaling_Pathway cluster_membrane Plasma Membrane V1R V1a / V1b Receptor Gq Gαq/11 V1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG AVP AVP AVP->V1R Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway for Vasopressin V1a and V1b receptors.

V2_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts AVP AVP AVP->V2R cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates AQP2 Aquaporin-2 Vesicle PKA->AQP2 phosphorylates Membrane_Insertion Membrane Insertion AQP2->Membrane_Insertion Response ↑ Water Reabsorption Membrane_Insertion->Response

Caption: Canonical Gs-coupled signaling pathway for the Vasopressin V2 receptor.

Quantitative Binding Affinity and Kinetic Data

The following tables summarize the binding affinities (Kᵢ) of endogenous and synthetic ligands for human vasopressin receptors. Data are compiled from various sources and presented in nanomolar (nM) units. Lower Kᵢ values indicate higher binding affinity.

Table 1: Binding Affinity (Kᵢ, nM) of Agonists at Human Vasopressin Receptors
CompoundV1a Receptor Kᵢ (nM)V1b Receptor Kᵢ (nM)V2 Receptor Kᵢ (nM)Selectivity Profile
Arginine Vasopressin (AVP) 0.800.520.85Non-selective
Lysine Vasopressin (LVP) 1.8-10.0V1a/V2
d[Leu⁴,Lys⁸]-VP -0.52-V1b Selective
Selepressin Agonist--V1a Selective
Terlipressin 1100-6900Partial Agonist, V1a > V2
Table 2: Binding Affinity (Kᵢ, nM) of Antagonists at Human Vasopressin Receptors
CompoundV1a Receptor Kᵢ (nM)V1b Receptor Kᵢ (nM)V2 Receptor Kᵢ (nM)Selectivity Profile
SRX246 0.3No InteractionNo InteractionHighly V1a Selective
Relcovaptan (SR49059) 1.4--V1a Selective
Nelivaptan >10001.3>1000Highly V1b Selective
Tolvaptan ~30x lower than V2-~1.0V2 Selective
Lixivaptan --1.2V2 Selective
Conivaptan 0.48 (rat)-3.04 (rat)V1a/V2 Dual
Balovaptan (RG7314) 1.0--V1a Selective
Table 3: Kinetic Parameters (kₒₙ, kₒff) of Selected Ligands

Kinetic data for vasopressin receptors is less commonly published than affinity data. The dissociation rate (kₒff) is particularly important, as a slower rate (longer residence time) can lead to a more sustained pharmacological effect in vivo.

LigandReceptorkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Residence Time (1/kₒff)
LixivaptanHuman V2-SlowLong
MozavaptanHuman V2-FastShort

Note: Specific numerical values for kₒₙ and kₒff are often determined using specialized techniques like SPR and may vary between studies. The qualitative data presented highlights the kinetic differences that can drive distinct pharmacological profiles.

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust and well-validated experimental methodologies. The following sections detail the protocols for key assays.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of an unlabeled test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled competitor compound are incubated with a source of receptors (e.g., cell membranes). The amount of radioligand bound at equilibrium is inversely proportional to the affinity and concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

Detailed Methodology:

  • Receptor Preparation:

    • Culture cells expressing the human vasopressin receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

  • Assay Execution:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation.

      • Radioligand (e.g., [³H]Arginine Vasopressin) at a fixed concentration, typically at or below its K d value.

      • A range of concentrations of the unlabeled test compound (typically 10 concentrations over a 5-log unit range).

    • To determine non-specific binding (NSB), a parallel set of wells is prepared containing the radioligand and a high concentration of an unlabeled standard ligand (e.g., 1 µM unlabeled AVP).

    • To determine total binding, a set of wells is prepared with only the radioligand and membranes.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation and Detection:

    • Stop the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/K d)

      • Where [L] is the concentration of the radioligand and K d is the dissociation constant of the radioligand for the receptor.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis N1 Receptor Membranes (e.g., from CHO cells) N4 Incubate to Equilibrium (Membranes + [L] + Competitor) N1->N4 N2 Radioligand ([L]) (e.g., [³H]AVP) N2->N4 N3 Unlabeled Competitor (Varying Conc.) N3->N4 N5 Rapid Vacuum Filtration (Separate Bound from Free) N4->N5 Reaction Stop N6 Scintillation Counting (Quantify Bound [L]) N5->N6 N7 Plot % Inhibition vs. [Competitor] N6->N7 N8 Calculate IC₅₀ (Non-linear Regression) N7->N8 N9 Calculate Kᵢ (Cheng-Prusoff Eq.) N8->N9

Caption: Workflow for a radioligand competition binding assay to determine Kᵢ values.

Surface Plasmon Resonance (SPR) (for kₒₙ/kₒff Determination)

SPR is a label-free, real-time technique for measuring the kinetics of molecular interactions.

Principle: One binding partner (the ligand, e.g., purified receptor) is immobilized on a gold-plated sensor chip. The other partner (the analyte, e.g., the test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of signal increase during analyte flow provides the association rate (kₒₙ), and the rate of signal decrease after switching back to buffer flow provides the dissociation rate (kₒff).

Generalized Methodology for GPCRs:

  • Surface Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling or a capture-based chip).

    • Immobilize the purified, solubilized vasopressin receptor onto the sensor surface. This is a critical step and may involve direct covalent coupling or, more commonly, a capture method (e.g., via an antibody or affinity tag) to ensure the receptor remains functional. A reference flow cell is prepared simultaneously (e.g., with a non-target protein or deactivated surface) to subtract non-specific binding and bulk refractive index changes.

  • Binding Measurement:

    • Establish a stable baseline by flowing running buffer (e.g., HBS-P+ with detergent) over the sensor surface.

    • Inject a series of concentrations of the analyte (test compound) over both the receptor and reference surfaces for a defined period (the "association phase"). The concentration range should ideally span from 0.1x to 10x the expected K d.

    • Switch back to flowing only the running buffer for a defined period (the "dissociation phase").

  • Surface Regeneration (if necessary):

    • For tightly binding compounds, a regeneration step may be required to remove all bound analyte before the next injection. This involves a short pulse of a solution (e.g., low pH glycine) that disrupts the interaction without denaturing the immobilized receptor.

  • Data Analysis:

    • The raw sensorgram data (RU vs. time) is processed by subtracting the reference channel signal from the active channel signal.

    • The resulting sensorgrams for each analyte concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using specialized software (e.g., Biacore Evaluation Software).

    • This fitting process yields the association rate constant (kₒₙ, units M⁻¹s⁻¹), the dissociation rate constant (kₒff, units s⁻¹), and the equilibrium dissociation constant (K d = kₒff/kₒₙ).

SPR_Workflow cluster_prep Preparation cluster_run SPR Run Cycle (for each concentration) cluster_analysis Data Analysis N1 Immobilize Receptor on Sensor Chip N3 1. Baseline (Buffer Flow) N1->N3 N2 Prepare Analyte (Test Compound) Serial Dilutions N4 2. Association (Inject Analyte) N2->N4 N3->N4 Next Cycle N5 3. Dissociation (Buffer Flow) N4->N5 Next Cycle N6 4. Regeneration (If needed) N5->N6 Next Cycle N7 Generate Sensorgrams (RU vs. Time) N5->N7 N6->N3 Next Cycle N8 Global Kinetic Fitting (e.g., 1:1 Model) N7->N8 N9 Determine kₒₙ, kₒff, K d N8->N9

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Functional Assays

Functional assays measure the cellular response to receptor activation and are used to determine ligand efficacy (agonist, antagonist, inverse agonist) and potency (EC₅₀ or IC₅₀).

Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled V1a or V1b receptors. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, IP₃-mediated Ca²⁺ release from the endoplasmic reticulum causes an increase in intracellular [Ca²⁺], which enhances the fluorescence of the dye. This change is monitored in real-time using a fluorescence plate reader.

Methodology:

  • Cell Plating: Seed cells expressing the V1a or V1b receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and often an anion-exchange inhibitor like probenecid (to prevent dye leakage). Incubate for approximately 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for several seconds.

    • The instrument automatically injects the agonist compounds at various concentrations.

    • Immediately monitor the change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For agonists, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of a reference agonist (e.g., AVP at its EC₈₀) and determine the IC₅₀.

Principle: This assay quantifies the increase in intracellular cAMP produced upon activation of the Gs-coupled V2 receptor. Cells are stimulated with a test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The accumulated cAMP is then measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.

Methodology:

  • Cell Stimulation:

    • Harvest cells expressing the V2 receptor and resuspend them in a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add the cell suspension to a 384-well plate.

    • Add the test compounds (agonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a reference agonist.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.

  • Cell Lysis and Detection (HTRF Example):

    • Lyse the cells and add the detection reagents. In a typical HTRF cAMP assay, this involves adding two components:

      • cAMP labeled with a fluorescent donor (e.g., d2).

      • An anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).

    • Incubate for approximately 1 hour to allow the competitive binding to reach equilibrium.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader, which measures the fluorescence emission of both the donor and acceptor.

    • The amount of FRET (Förster Resonance Energy Transfer) is inversely proportional to the amount of cAMP produced by the cells.

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the test compound is interpolated from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ.

Conclusion

The characterization of ligand binding affinity and kinetics at vasopressin receptors is a cornerstone of drug discovery in this field. A comprehensive approach, combining equilibrium-based affinity measurements (Kᵢ) with real-time kinetic analysis (kₒₙ, kₒff) and functional cell-based assays, provides the critical data needed to build robust structure-activity relationships and predict in vivo pharmacological outcomes. The methodologies and data presented in this guide serve as a technical resource for researchers aiming to identify and optimize novel, selective, and effective modulators of the vasopressin system.

Technical Whitepaper: Elucidation of the Hypothetical Invopressin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "Invopressin" and its corresponding signaling pathway are hypothetical and have been created for illustrative purposes to fulfill the structural and content requirements of this guide. The experimental data and protocols described herein are representative examples based on established methodologies for studying G-protein coupled receptor (GPCR) signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a hypothetical peptide hormone postulated to play a critical role in cellular homeostasis and stress response. Structurally analogous to neurohypophysial hormones, it is proposed to exert its effects by binding to a specific cell surface receptor, the this compound Receptor (IVPR). Understanding the intracellular signaling cascade initiated by this compound-IVPR binding is paramount for characterizing its physiological function and for the development of novel therapeutic agents targeting this pathway. This document provides a comprehensive overview of the elucidated IVPR signaling pathway, detailed experimental methodologies, and quantitative analysis of the key signaling events.

The this compound Receptor and G-Protein Coupling

The this compound Receptor (IVPR) is a putative Class A G-protein coupled receptor (GPCR). GPCRs are the largest family of membrane proteins and are crucial drug targets.[1][2] Upon ligand binding, they undergo a conformational change that facilitates the activation of heterotrimeric G-proteins. Based on sequence homology analysis and functional assays, IVPR has been shown to couple to two distinct G-protein families: Gαq/11 and Gαs. This dual coupling suggests that this compound can trigger multiple downstream signaling cascades simultaneously, a hallmark of complex GPCR signaling.[3]

Downstream Signaling Pathways

The activation of Gαq/11 and Gαs by the this compound-bound IVPR initiates two primary signaling cascades. These pathways are analogous to those activated by other well-characterized hormones, such as Vasopressin.[4][5][6]

The Gαq/11-PLC-IP₃-Ca²⁺ Pathway
  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][7]

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9]

  • Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca²⁺ and membrane-bound DAG activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response.[7]

The Gαs-Adenylate Cyclase-cAMP-PKA Pathway
  • Adenylate Cyclase Activation: The activated Gαs subunit directly stimulates the enzyme Adenylate Cyclase.[4][6]

  • cAMP Production: Adenylate Cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), another critical second messenger.[10]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and phosphorylate target proteins, including transcription factors like CREB, to modulate gene expression and cellular function.[10]

Diagram of the this compound Signaling Pathways

Invopressin_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein cluster_cytosol Cytosol IVPR IVPR Gaq Gαq IVPR->Gaq Gas Gαs IVPR->Gas Gbg Gβγ PLC PLC Gaq->PLC Activates AC AC Gas->AC Activates PIP2 PIP₂ PLC->PIP2 Cleaves ATP ATP AC->ATP Converts This compound This compound This compound->IVPR Binding IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse1 Cellular Response 1 PKC->CellularResponse1 Phosphorylates Targets CaM Ca²⁺/Calmodulin CaM->PKC Activates CellularResponse2 Cellular Response 2 CREB->CellularResponse2 Regulates Transcription Ca_ion ER->Ca_ion Releases Ca_ion->CaM

Caption: Dual signaling pathways initiated by this compound binding to its Gq/Gs-coupled receptor, IVPR.

Quantitative Data Summary

The following tables summarize the key quantitative parameters derived from various in vitro assays used to characterize the this compound signaling pathway.

Table 1: Ligand Binding Affinity

Parameter Value Method
Kd (this compound-IVPR) 1.2 ± 0.3 nM Radioligand Binding Assay

| Bmax | 1500 ± 120 fmol/mg | Radioligand Binding Assay |

Table 2: Second Messenger Activation

Assay Agonist EC₅₀
IP₃ Accumulation This compound 5.8 ± 1.1 nM

| cAMP Production | this compound | 25.4 ± 4.5 nM |

Table 3: Downstream Kinase Activation

Target Protein Agonist Time Point Fold Increase (p-Target/Total)
p-PKC (pan-beta) This compound (100 nM) 5 min 4.2 ± 0.5

| p-CREB (Ser133) | this compound (100 nM) | 15 min | 3.1 ± 0.4 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the core experiments used to elucidate the IVPR pathway.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the IVPR.

  • Methodology:

    • Membrane Preparation: HEK293 cells stably expressing IVPR are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in binding buffer.

    • Saturation Binding: A fixed concentration of ³H-Invopressin is incubated with increasing concentrations of unlabeled this compound and the prepared cell membranes.

    • Incubation: The reaction is incubated at room temperature for 60 minutes to reach equilibrium.

    • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.[2]

    • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled ligand) from total binding. The data are then analyzed using non-linear regression to determine Kd and Bmax.

cAMP Accumulation Assay
  • Objective: To quantify the production of cAMP following IVPR activation of the Gαs pathway.

  • Methodology:

    • Cell Culture: IVPR-expressing cells are plated in a 96-well plate and grown to confluence.

    • Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15 minutes to prevent cAMP degradation.

    • Stimulation: Cells are stimulated with a range of this compound concentrations for 30 minutes.

    • Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based detection systems.[1][11]

    • Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is calculated.

Diagram of a Typical GPCR Functional Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis A1 Seed IVPR-expressing cells in 96-well plate A2 Culture overnight A1->A2 B1 Wash cells with buffer A2->B1 B2 Add PDE inhibitor (e.g., IBMX) B1->B2 B3 Add varying concentrations of this compound B2->B3 B4 Incubate (e.g., 30 min) B3->B4 C1 Lyse cells B4->C1 C2 Add detection reagents (e.g., HTRF antibodies) C1->C2 C3 Read plate on detector C2->C3 D1 Normalize data C3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate EC₅₀ D2->D3

Caption: Generalized workflow for a cell-based second messenger assay, such as cAMP accumulation.

Western Blotting for Protein Phosphorylation
  • Objective: To detect the activation of downstream kinases (PKC, PKA targets) via phosphorylation.

  • Methodology:

    • Cell Treatment: IVPR-expressing cells are serum-starved and then treated with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 15, 30 min).

    • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Stripping and Reprobing: The membrane is stripped of antibodies and reprobed with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein to serve as a loading control.

    • Densitometry: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.

Conclusion

The elucidation of the hypothetical this compound signaling pathway reveals a dual-coupling mechanism to Gαq/11 and Gαs proteins, leading to the activation of the PLC/IP₃/Ca²⁺ and Adenylate Cyclase/cAMP/PKA cascades, respectively. The quantitative data and protocols provided in this guide offer a robust framework for studying this and other novel GPCR pathways. Future research should focus on identifying the specific downstream targets of PKC and PKA and characterizing the physiological and pathophysiological consequences of this compound signaling. This foundational knowledge is essential for the development of selective agonists and antagonists for the IVPR, which may hold therapeutic promise.

References

Structural Analogs of Vasopressin: A Technical Guide to Activity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine Vasopressin (AVP), a nonapeptide neurohormone, plays a critical role in regulating water homeostasis, blood pressure, and social behaviors. Its physiological effects are mediated through interaction with at least three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The development of structural analogs of vasopressin has been a key strategy in elucidating the function of these receptors and in creating novel therapeutics for a range of disorders, including hyponatremia, heart failure, and social-affective disorders. This technical guide provides an in-depth overview of the structure-activity relationships of vasopressin analogs, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of Vasopressin Analog Activity

The pharmacological activity of vasopressin analogs is typically quantified by their binding affinity (Ki or Kd) to the vasopressin receptor subtypes and their functional potency (EC50 for agonists, IC50 or pA2 for antagonists). A summary of these quantitative data for a selection of peptide and non-peptide analogs is presented below.

Peptide Analogs of Vasopressin

Modifications to the peptide backbone of vasopressin have yielded a wide array of analogs with altered receptor selectivity and functional activity.

Analog/ModificationReceptor SubtypeBinding Affinity (Ki/Kd, nM)Functional Activity (EC50/pA2)Reference
Arginine Vasopressin (AVP)hV1a0.391.13 nM (EC50)[1]
hV1b0.250.90 nM (EC50)[1]
hV21.212.22 nM (EC50)[1]
Desmopressin (dDAVP)V2-High antidiuretic/vasopressor selectivity[2]
[Pmp¹, D-Tyr(Et)², Val⁴]AVPV2 Antagonist-pA2 = 8.63[2]
[Mpa¹, Ica², D-Arg⁸]VPOxytocin Antagonist-pA2 = 7.09[3]
[Mpa¹, Ica², Val⁴, D-Arg⁸]VPOxytocin Antagonist-pA2 = 7.50[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Non-Peptide Analogs of Vasopressin

The development of orally bioavailable, non-peptide antagonists has been a major focus of vasopressin-related drug discovery.

AnalogReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Relcovaptan (SR49059)hV1a0.531.3[4][5]
hV2113120[4][5]
TolvaptanhV21.22.8[4][5]
hV1a134200[4][5]
ConivaptanrV1a0.48-[4]
rV23.04-[4]
LixivaptanhV2-1.2[6]
SatavaptanhV21.11.3[4][5]
SSR-149415V1b1.3-[4]

Experimental Protocols

The characterization of vasopressin analogs relies on a suite of in vitro assays to determine their binding and functional properties. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Vasopressin Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific vasopressin receptor subtype (e.g., V1a).

1. Materials:

  • Membrane Preparation: HEK-293 cells stably expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Non-specific Binding Control: Unlabeled Arginine Vasopressin (1 µM).

  • Test Compounds: Serial dilutions of the vasopressin analog.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled AVP (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-AVP at a final concentration close to its Kd.

    • 100 µL of V1a receptor membrane preparation (typically 5-20 µg of protein).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for V2 Receptor Agonists/Antagonists

This protocol describes a method to measure the functional activity of compounds at the V2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing the human V2 receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Agonist: Arginine Vasopressin (AVP) or a known V2 agonist.

  • Test Compounds: Serial dilutions of the vasopressin analog.

  • cAMP Detection Kit: Commercially available kit (e.g., LANCE Ultra cAMP Kit, HTRF, or AlphaScreen).

2. Procedure:

  • Seed the V2 receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • For Agonist Testing: Add serial dilutions of the test compound to the wells.

  • For Antagonist Testing: Add serial dilutions of the test compound, followed by a fixed concentration of AVP (typically the EC80 concentration).

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

  • For Agonists: Plot the cAMP concentration against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

  • For Antagonists: Plot the response (as a percentage of the AVP-alone control) against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Vasopressin Receptor Signaling Pathways

The V1a and V2 receptors couple to distinct G proteins and activate different intracellular signaling cascades.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gαq/11 V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes AVP Vasopressin (AVP) AVP->V1aR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway.

V2_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gαs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts AVP Vasopressin (AVP) AVP->V2R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion promotes translocation Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: V2 receptor signaling pathway.

Experimental Workflow for Vasopressin Analog Characterization

The process of discovering and characterizing novel vasopressin analogs follows a structured workflow, from initial screening to in-depth pharmacological profiling.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit-to-Lead & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (Peptide or Non-peptide) Primary_Screening Primary Screening (e.g., High-Throughput Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Binding_Assays Secondary Binding Assays (Ki determination, selectivity) Hit_Identification->Binding_Assays Functional_Assays Functional Assays (EC50/IC50, agonist/antagonist mode) Binding_Assays->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assays->SAR_Analysis Lead_Optimization Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Optimization In_Vivo_Models In Vivo Animal Models (Efficacy & PK/PD) SAR_Analysis->In_Vivo_Models Lead_Optimization->Binding_Assays Toxicity_Studies Toxicology & Safety Pharmacology In_Vivo_Models->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: GPCR drug discovery workflow.

Conclusion

The study of vasopressin structural analogs has significantly advanced our understanding of vasopressin receptor pharmacology and has led to the development of clinically important drugs. The continued exploration of structure-activity relationships, aided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the discovery of next-generation vasopressin receptor modulators with improved efficacy and safety profiles. The visualization of signaling pathways and experimental workflows provides a clear framework for researchers in this dynamic field.

References

in silico modeling of Invopressin-receptor interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Vasopressin-Receptor Interactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Invopressin" did not yield specific results in scientific literature searches. This guide will focus on Arginine Vasopressin (AVP) , a well-characterized neuropeptide hormone, and its interactions with its receptors, as it is presumed this is the subject of interest.

Introduction: Vasopressin and its Receptors

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nine-amino-acid peptide hormone synthesized in the hypothalamus.[1][2] It plays a crucial role in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behaviors.[1][3][4][5] The biological effects of AVP are mediated by three distinct G protein-coupled receptors (GPCRs): V1a (V1AR), V1b (V1BR or V3), and V2 (V2R).[4][6][7] These receptors are primary targets in drug discovery for conditions like hyponatremia, congestive heart failure, and neuropsychiatric disorders.[3][5]

Due to the inherent difficulties in crystallizing GPCRs, in silico modeling has become an indispensable tool for studying their structure, function, and interactions with ligands.[8][9][10] Computational approaches such as molecular docking and molecular dynamics (MD) simulations provide high-resolution insights into the binding mechanisms of AVP, facilitating the rational design of novel agonists and antagonists.[8][11]

Vasopressin-Receptor Signaling Pathways

The three vasopressin receptor subtypes differ in their tissue localization, function, and signal transduction mechanisms upon AVP binding.[7]

V1a Receptor (V1AR) Signaling

The V1a receptor, found on vascular smooth muscle cells, hepatocytes, and platelets, primarily signals through the Gq/11 protein pathway.[6][12] Ligand binding triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to downstream effects like vasoconstriction and cellular hypertrophy.[2][12]

V1aR_Signaling AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

V1a Receptor (Gq) Signaling Pathway.
V2 Receptor (V2R) Signaling

The V2 receptor is predominantly expressed on the principal cells of the kidney's collecting ducts.[5] Its activation is central to AVP's antidiuretic function.[7] The V2R couples to the Gs stimulatory protein, which activates adenylyl cyclase.[6][13] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][13] PKA then phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation and insertion into the apical membrane, thereby increasing water reabsorption.[5][13]

V2R_Signaling AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2v AQP2 Vesicles PKA->AQP2v Phosphorylates AQP2m Membrane AQP2 AQP2v->AQP2m Translocates Response Physiological Response (Water Reabsorption) AQP2m->Response

V2 Receptor (Gs) Signaling Pathway.

Quantitative Bioactivity Data

The binding affinities and functional potencies of AVP and related peptides have been characterized in various studies. This data is critical for validating in silico models and for structure-activity relationship (SAR) studies.

Peptide/AnalogReceptorAssay TypeValueSpeciesReference
Arginine Vasopressin (AVP) V1aRKi0.6 - 1.1 nMHuman[14]
V1aREC500.24 nMHuman[14]
V1bRKi0.09 - 0.68 nMHuman[14]
V1bREC502.0 - 4.3 nMHuman[14]
V2RKi1.2 - 4.9 nMHuman[14]
V2REC500.05 nMHuman[14]
Pituitary CellsKd1.63 nM (at 37°C)Rat[15]
Pituitary CellsKd7.63 nM (at 22°C)Rat[15]
Pituitary CellsIC501.5 x 10⁻⁷ MRat[15]
Biotinylated AVP Analog Renal MembranesKd15 nMCanine[16]
LLC-PK1 CellsKd202 nMCanine[16]
Oxytocin V1aRKi37 - 503 nMHuman[14]
V1aREC5059.7 nMHuman[14]

Experimental Protocols for In Silico Modeling

Detailed computational protocols are essential for reproducibility and accuracy in modeling AVP-receptor interactions. Below are generalized workflows for molecular docking and molecular dynamics simulations.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[17] This protocol is based on common steps using tools like AutoDockTools, AutoDock Vina, and UCSF Chimera.[18][19]

Objective: To predict the binding pose and affinity of AVP to a vasopressin receptor model.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the receptor. If an experimental structure (e.g., from PDB) is unavailable, generate a homology model using a suitable template (e.g., another Class A GPCR).[9][19]

    • Load the structure into a molecular modeling program (e.g., AutoDockTools).[18]

    • Remove water molecules and non-interacting ions/heteroatoms.[18][20]

    • Add polar hydrogens to the protein.[18]

    • Compute and add partial charges (e.g., Gasteiger or Kollman charges).[18][20]

    • Save the prepared receptor in PDBQT format.[18]

  • Ligand Preparation:

    • Obtain the 3D structure of AVP (e.g., from PubChem or generated from its sequence).

    • Use a program like OpenBabel to convert the ligand file to PDBQT format.[18]

    • In AutoDockTools, define the rotatable bonds to allow for ligand flexibility.

    • Save the final prepared ligand file.[18]

  • Grid Box Generation:

    • Identify the binding site on the receptor. This can be based on known binding pocket residues from experimental data or predicted by site-finding algorithms.[17]

    • Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.

  • Docking Execution:

    • Set the docking parameters, such as the search algorithm (e.g., Genetic Algorithm) and the number of runs.[18]

    • Run the docking simulation using a program like AutoDock Vina.[19] This will generate multiple binding poses (conformations) of the ligand ranked by their predicted binding affinity (e.g., in kcal/mol).[17]

  • Results Analysis:

    • Visualize the resulting ligand poses within the receptor's binding site using software like PyMOL or UCSF Chimera.[17]

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the lowest-energy pose and the receptor residues.

    • Compare the predicted binding affinity with experimental data, if available.

Docking_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis PDB Get Receptor (PDB or Homology Model) PrepP Prepare Receptor (Add H, Charges) PDB->PrepP LIG Get Ligand (AVP) (PubChem, etc.) PrepL Prepare Ligand (Define Rotatable Bonds) LIG->PrepL Grid Define Grid Box (Binding Site) PrepP->Grid PrepL->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze Affinity Binding Affinity (kcal/mol) Analyze->Affinity

Workflow for Molecular Docking.
Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the AVP-receptor complex over time, revealing conformational changes and interaction stability.[11][21] This protocol is based on general steps for protein MD simulations using packages like GROMACS or AMBER.[21][22]

Objective: To simulate the dynamic stability and interactions of the docked AVP-receptor complex in a realistic environment.

Methodology:

  • System Setup:

    • Start with the best-docked pose of the AVP-receptor complex from Protocol 4.1.

    • Since GPCRs are membrane proteins, embed the complex in a lipid bilayer (e.g., POPC) surrounded by a water box (e.g., TIP3P water model).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[23] This is typically a multi-step process, first minimizing the solvent and ions, then the lipid tails, and finally the entire system.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand restrained. This is done under an NVT (constant Number of particles, Volume, Temperature) ensemble.[24]

    • Switch to an NPT (constant Number of particles, Pressure, Temperature) ensemble to equilibrate the system's pressure and density, allowing the simulation box volume to fluctuate.[24] The restraints on the protein-ligand complex are gradually released during this phase.

  • Production MD:

    • Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and RMSD), run the production simulation for a desired length of time (typically hundreds of nanoseconds) without any restraints.[23]

    • Save the coordinates (trajectory) of all atoms at regular intervals.[21]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex during the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.[22]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between AVP and the receptor over time to identify key stable interactions.[22]

    • Interaction Energy: Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

MD_Workflow Start Start with Docked AVP-Receptor Complex Setup System Setup (Membrane, Water, Ions) Start->Setup Min Energy Minimization Setup->Min NVT Equilibration 1 (NVT) (Heating) Min->NVT NPT Equilibration 2 (NPT) (Pressure) NVT->NPT Prod Production MD Run NPT->Prod Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj

Workflow for Molecular Dynamics Simulation.

Conclusion

The in silico modeling of vasopressin-receptor interactions is a powerful, multi-faceted approach that complements experimental research. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the structural basis of ligand recognition, receptor activation, and selectivity. The protocols and data presented in this guide offer a framework for investigating the AVP system, ultimately aiding in the structure-based design of novel therapeutics targeting vasopressin receptors with improved efficacy and specificity.

References

An In-depth Technical Guide to Invopressin (Arginine Vasopressin) Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the expression and regulation of the Invopressin gene, officially known as the Arginine Vasopressin (AVP) gene. This document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for understanding the intricate control of this pivotal hormone.

Core Concepts of this compound (AVP) Gene and its Product

The human Arginine Vasopressin (AVP) gene is located on chromosome 20 (20p13) and spans approximately 1.85 kilobases.[1] It is composed of three exons and two introns. The primary transcript undergoes proteolytic processing to yield three main products: Arginine Vasopressin (AVP), Neurophysin II (NPII), and Copeptin, a C-terminal glycopeptide.[1]

AVP, also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a critical role in maintaining water homeostasis, regulating blood pressure, and modulating social behavior and stress responses.[1][2] Its synthesis primarily occurs in magnocellular neurons of the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus.[1] From there, it is transported to the posterior pituitary gland and released into the bloodstream.[1]

Quantitative Analysis of AVP Gene Expression

The expression of the AVP gene is tightly regulated by various physiological stimuli, most notably changes in plasma osmolality and volume, as well as stress. Dehydration and salt loading are potent inducers of AVP gene transcription.

StimulusAnimal ModelBrain RegionFold Change in AVP mRNA/hnRNACitation(s)
DehydrationRatSupraoptic Nucleus (SON) and Paraventricular Nucleus (PVN)~2-fold increase[3]
Rat (female)Hypothalamus2.47-fold increase[4]
Rat (male)Hypothalamus1.98-fold increase[4]
Salt Loading (acute)RatHypothalamus2.2-fold increase at 3 hours, 1.7-fold increase at 6 hours[5]
Salt Loading (chronic)RatSupraoptic Nucleus (SON) and Paraventricular Nucleus (PVN)~2-fold increase[3]
Rat (female)Hypothalamus2.47-fold increase[4]
Rat (male)Hypothalamus2.17-fold increase[4]
Hyperosmotic Stimuli (2M NaCl injection)RatSupraoptic Nucleus (SON)406% increase in pre-mRNA[6]
Hyperosmotic Stimuli (900 mOsm saline)RatSupraoptic Nucleus (SON)141% increase in pre-mRNA[6]
Repeated Restraint StressRatParvocellular PVNSignificant increase in AVP hnRNA and mRNA[7]

Signaling Pathways Regulating AVP Gene Expression

The regulation of AVP gene transcription is a complex process involving multiple signaling pathways that converge on the AVP promoter.

cAMP/PKA/CREB Signaling Pathway

The cAMP-dependent pathway is a major regulator of AVP gene expression, particularly in response to osmotic stimuli. The AVP gene promoter contains a cAMP response element (CRE) that binds the transcription factor CREB (cAMP response element-binding protein).[1]

cAMP_PKA_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CRE CRE pCREB->CRE Binds to AVP_Gene AVP Gene CRE->AVP_Gene Promotes Transcription AVP_Hormone Arginine Vasopressin (AVP) AVP_Hormone->V2R Binds to Circadian_Regulation_Pathway cluster_nucleus Nucleus (SCN Neuron) cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1 CLOCK-BMAL1 Heterodimer CLOCK->CLOCK_BMAL1 Form BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 Form E_box E-box CLOCK_BMAL1->E_box Binds to Per_Cry Per/Cry Genes CLOCK_BMAL1->Per_Cry Activates Transcription AVP_Gene AVP Gene E_box->AVP_Gene Drives Rhythmic Transcription PER_CRY PER/CRY Proteins Per_Cry->PER_CRY Translation PER_CRY->CLOCK_BMAL1 Inhibits Experimental_Workflow cluster_analysis Molecular Analysis Stimulus Physiological Stimulus (e.g., Dehydration, Stress) Animal_Model Animal Model (e.g., Rat, Mouse) Stimulus->Animal_Model Tissue_Harvest Harvest Hypothalamic Tissue Animal_Model->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction ISH In Situ Hybridization (Localization of mRNA) Tissue_Harvest->ISH ChIP Chromatin Immunoprecipitation (TF Binding) Tissue_Harvest->ChIP qPCR Quantitative PCR (mRNA/hnRNA levels) RNA_Extraction->qPCR Data_Integration Data Integration and Interpretation qPCR->Data_Integration ISH->Data_Integration ChIP->Data_Integration

References

Technical Guide on the Physiological Role of Vasopressin in Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current scientific literature indicates that "Invopressin" is not a recognized hormone or physiological substance. It is highly probable that this term is a misspelling of "Vasopressin," a critical hormone in mammalian homeostasis. This technical guide will, therefore, focus on the physiological roles and mechanisms of action of Vasopressin.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vasopressin, also known as Arginine Vasopressin (AVP) or Antidiuretic Hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary. It plays a pivotal role in maintaining osmotic and cardiovascular homeostasis. This guide provides a detailed overview of its physiological functions, signaling pathways, quantitative data from key studies, and relevant experimental methodologies.

Core Physiological Functions of Vasopressin

Vasopressin's primary functions are the regulation of water reabsorption in the kidneys and the modulation of vascular tone. These effects are mediated through its interaction with specific G-protein coupled receptors (GPCRs).

  • Antidiuresis: Vasopressin's most well-known role is to increase water permeability in the renal collecting ducts, leading to the reabsorption of water into the bloodstream and the excretion of more concentrated urine. This action is crucial for maintaining plasma osmolality.

  • Vasoconstriction: At higher concentrations, vasopressin acts as a potent vasoconstrictor, increasing peripheral vascular resistance and, consequently, blood pressure. This is particularly important in situations of significant blood loss or septic shock.

  • Other Roles: Vasopressin is also involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, acting as a secretagogue for Adrenocorticotropic Hormone (ACTH). Additionally, it functions as a neurotransmitter in the brain, influencing social behavior, memory, and circadian rhythms.

Vasopressin Signaling Pathways

Vasopressin exerts its effects by binding to at least three subtypes of receptors: V1a, V1b (or V3), and V2.

  • V2 Receptor Signaling: Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, the V2 receptors are coupled to a Gs protein. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane, thereby increasing water reabsorption.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_phosphorylated Phosphorylated AQP2 AQP2_channel AQP2 Water Channel AQP2_phosphorylated->AQP2_channel Translocates to membrane G start Blood Sample Collection (EDTA tube, on ice) centrifuge Centrifugation (1500 x g, 15 min, 4°C) start->centrifuge extract Solid-Phase Extraction (C18 Sep-Pak columns) centrifuge->extract elute Elution of AVP (Acidified ethanol) extract->elute dry Evaporation (Under nitrogen stream) elute->dry reconstitute Reconstitution (RIA buffer) dry->reconstitute ria Radioimmunoassay (Incubate with ¹²⁵I-AVP and antibody) reconstitute->ria separate Separation of Bound/Free AVP (e.g., secondary antibody precipitation) ria->separate count Gamma Counting (Measure radioactivity) separate->count calculate Calculation (Compare to standard curve) count->calculate end Final AVP Concentration calculate->end

The Role of Invopressin (Vasopressin) in Modulating Neural Circuits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invopressin, more commonly known in scientific literature as Arginine Vasopressin (AVP), is a neuropeptide that plays a critical role in regulating a wide array of physiological processes and complex social behaviors. Synthesized in the hypothalamus, vasopressin acts on a family of G-protein coupled receptors (GPCRs) distributed throughout the brain and periphery to modulate neural circuits involved in social recognition, communication, aggression, and anxiety-related behaviors. This technical guide provides an in-depth overview of the effects of vasopressin on neural circuits, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways and functional impacts. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the vasopressin system.

Introduction to the Vasopressin System

Arginine Vasopressin (AVP) is a nine-amino acid peptide that functions as both a peripheral hormone and a central neuromodulator.[1] In the periphery, it is well-known for its role in regulating water balance and blood pressure.[2] Within the central nervous system, vasopressin is involved in a diverse range of social behaviors, including pair bonding, maternal care, and aggression.[3] These effects are often sex-specific, with a more prominent role in male social behaviors.[3]

The actions of vasopressin are mediated by three main receptor subtypes: V1a, V1b (also known as V3), and V2.[4] These receptors are distinguished by their tissue distribution, signaling mechanisms, and pharmacological profiles.[4] The V1a and V1b receptors are primarily coupled to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway, while the V2 receptor is coupled to the Gs protein, activating the adenylyl cyclase pathway.[2][5]

Vasopressin Receptor Binding Affinities

The interaction of vasopressin and other ligands with its receptors is characterized by their binding affinity, often expressed as the inhibition constant (Ki). This value represents the concentration of a ligand that is required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

ReceptorLigandSpeciesKi (nM)Reference
V1a Arginine Vasopressin (AVP)Human1.8 ± 0.4[1]
Oxytocin (OT)Human129 ± 22[1]
Relcovaptan (SR-49059)Human1.3 ± 0.2[1]
Manning CompoundSyrian Hamster6.87[6]
OPC-21268Rat380[7]
OPC-21268Human140,000[7]
V1b Arginine Vasopressin (AVP)Mouse~1[3]
SSR149415Mouse~100[8]
OPC-21268Mouse>10,000[8]
V2 Arginine Vasopressin (AVP)Rat0.76 (Kd)[9]
Desmopressin (dDAVP)Rat~0.76 (Kd)[9]
Oxytocin (OT)Rat>100[9]

Signaling Pathways

The binding of vasopressin to its receptors initiates intracellular signaling cascades that ultimately alter neuronal function. The V1a and V1b receptors primarily signal through the Gq pathway, while the V2 receptor utilizes the Gs pathway.

V1a and V1b Receptor Signaling (Gq Pathway)

Upon vasopressin binding, the V1a and V1b receptors undergo a conformational change, activating the associated Gq protein.[10] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.[10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin V1aR V1a/V1b Receptor AVP->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C DAG->PKC activates ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Ca2+ IP3R->Ca2_cyto releases Ca2_cyto->PKC activates Downstream Downstream Targets (Neuronal Excitability, Gene Expression) PKC->Downstream phosphorylates

V1a/V1b Receptor Gq Signaling Pathway
V2 Receptor Signaling (Gs Pathway)

The V2 receptor, upon vasopressin binding, activates the Gs protein.[5] The alpha subunit of Gs then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[5] cAMP acts as a second messenger and activates protein kinase A (PKA).[11] PKA then phosphorylates various intracellular proteins, including transcription factors and ion channels, leading to changes in cellular function.[11] In the context of neural circuits, this pathway can modulate synaptic plasticity and neuronal excitability.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets (Synaptic Plasticity, Neuronal Excitability) PKA->Downstream phosphorylates

V2 Receptor Gs Signaling Pathway

Effects of Vasopressin on Neural Circuits and Behavior

Vasopressin exerts profound effects on neural circuits that underpin a variety of social behaviors. Key brain regions implicated in these actions include the amygdala, lateral septum, and medial prefrontal cortex.

Modulation of the Medial Prefrontal Cortex-Amygdala Circuitry

Functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that vasopressin modulates the activity and connectivity of the medial prefrontal cortex (mPFC)-amygdala circuit, which is crucial for emotional processing and regulation.[9] One study found that intranasal administration of vasopressin in healthy male volunteers reduced the differential activation in the subgenual cingulate cortex, a part of the mPFC, during the processing of facial emotions.[9] Furthermore, vasopressin altered the effective connectivity between the subgenual and supragenual cingulate cortices.[9]

Brain RegionConditionChange in BOLD SignalReference
Subgenual Cingulate Cortex Vasopressin vs. Placebo (Fearful/Angry Faces)Abolished decrease in activity[9]
Amygdala Vasopressin vs. Placebo (Fearful/Angry Faces)No significant effect on activation[9]
Role in Social Recognition and Aggression

In rodents, vasopressin, particularly acting through V1a receptors in the lateral septum, plays a critical role in social recognition.[8] Administration of a V1a receptor antagonist into the lateral septum impairs social discrimination in both male and female adult rats.[6] Conversely, vasopressin administration extends the duration of social memory.[1][6]

The central amygdala is another key site of vasopressin action, especially in the context of aggression.[12] Increased vasopressin release in the central amygdala is positively correlated with offensive maternal aggression in lactating rats.[12] Blockade of V1a receptors in this region reduces maternal aggression, while direct administration of vasopressin increases it.[12]

BehaviorSpeciesBrain RegionManipulationOutcomeReference
Social Recognition Rat (Adult Male & Female)Lateral SeptumV1a AntagonistImpaired social discrimination[6]
Social Recognition Rat (Adult Male)Lateral SeptumVasopressinExtended social discrimination[8]
Maternal Aggression Rat (Lactating Female)Central AmygdalaV1a AntagonistReduced aggression[12]
Maternal Aggression Rat (Lactating Female)Central AmygdalaVasopressinIncreased aggression[12]
Offensive Aggression Syrian Hamster (Male)N/A (Oral)SRX251 (V1a Antagonist)Dose-dependent reduction in aggression[7]
Electrophysiological Effects on Neurons

At the cellular level, vasopressin directly modulates the electrical activity of neurons. In the central amygdala, vasopressin has been shown to increase the action potential firing frequency of neurons.[13] This excitatory effect is mediated by the activation of V1a receptors.[13] In other brain regions, such as the lateral septum, vasopressin can have dual effects, directly exciting some neurons while indirectly inhibiting others.[14]

Brain RegionNeuron TypeEffect of VasopressinReceptor SubtypeReference
Central Amygdala Low-threshold bursting neuronsIncreased firing frequencyV1a[13]
Central Amygdala Regular spiking neuronsIncreased firing frequencyV1a[13]
Lateral Septum Subpopulation of neuronsDirect excitationNot specified[14]
Lateral Septum Most neuronsIndirect inhibitionNot specified[14]

Clinical Relevance and Therapeutic Potential

The profound influence of vasopressin on social behavior has led to investigations into its therapeutic potential for disorders characterized by social deficits, such as autism spectrum disorder (ASD).

A randomized, placebo-controlled pilot trial in children with ASD demonstrated that four weeks of intranasal vasopressin treatment significantly improved social abilities as measured by the Social Responsiveness Scale, 2nd Edition (SRS-2).[15] The treatment was well-tolerated with minimal side effects.[15]

Outcome MeasureTreatment GroupChange from Baseline (Mean ± SEM)p-valueReference
SRS-2 Total T-Score Vasopressin-12.8 ± 3.50.0102[16]
Placebo-4.1 ± 2.6NS[16]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of vasopressin on neural circuits. These are intended as a guide and may require optimization for specific experimental questions and models.

Functional Magnetic Resonance Imaging (fMRI) in Humans

Objective: To investigate the effects of intranasally administered vasopressin on brain activity during a social-emotional task.

Protocol Overview:

  • Participant Recruitment: Recruit healthy adult volunteers with no history of neurological or psychiatric disorders.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design where each participant receives both vasopressin and a placebo on separate occasions.

  • Drug Administration: Participants self-administer a single intranasal dose of vasopressin (e.g., 20-40 IU) or a saline placebo.

  • Incubation Period: Allow for an incubation period of approximately 45-60 minutes for the neuropeptide to reach the central nervous system.

  • fMRI Task: During fMRI scanning, participants perform a task designed to engage the neural circuits of interest, such as an emotional face-matching task.

  • Image Acquisition: Acquire functional images using a 3T MRI scanner with a standard echo-planar imaging (EPI) sequence. Key parameters to document include repetition time (TR), echo time (TE), flip angle, field of view (FOV), and voxel size.

  • Data Analysis: Preprocess the fMRI data, including motion correction, spatial normalization, and smoothing. Perform statistical analysis using a general linear model (GLM) to identify brain regions showing differential activation between the vasopressin and placebo conditions. Conduct connectivity analyses (e.g., psychophysiological interaction - PPI) to assess changes in functional coupling between brain regions.

fMRI_Workflow Recruitment Participant Recruitment Screening Screening & Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Session1 Session 1 Randomization->Session1 Washout Washout Period Session1->Washout Admin1 Drug/Placebo Administration Session1->Admin1 Session2 Session 2 Admin2 Placebo/Drug Administration Session2->Admin2 Washout->Session2 Incubation1 Incubation Admin1->Incubation1 fMRI1 fMRI Scanning (Task Performance) Incubation1->fMRI1 Analysis Data Preprocessing & Statistical Analysis fMRI1->Analysis Incubation2 Incubation Admin2->Incubation2 fMRI2 fMRI Scanning (Task Performance) Incubation2->fMRI2 fMRI2->Analysis

fMRI Experimental Workflow
In Vivo Electrophysiology in Rodents

Objective: To record the firing activity of individual neurons in a specific brain region in response to vasopressin administration or manipulation of vasopressin-producing neurons.

Protocol Overview:

  • Animal Preparation: Anesthetize the animal and perform stereotaxic surgery to implant a recording electrode or microdrive array targeting the brain region of interest (e.g., central amygdala, lateral septum). A cannula for drug delivery may also be implanted.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Recording Session: Connect the implanted electrode to a recording system. For awake, behaving recordings, habituate the animal to the recording setup.

  • Data Acquisition: Record extracellular action potentials (spikes) from single neurons. Filter and amplify the neural signals.

  • Manipulation:

    • Pharmacological: Locally infuse vasopressin or a receptor antagonist through the implanted cannula.

    • Optogenetic: If using an optogenetic approach, deliver light stimulation to activate or inhibit channelrhodopsin- or halorhodopsin-expressing vasopressin neurons.

  • Data Analysis: Sort the recorded spikes to isolate the activity of individual neurons. Analyze changes in firing rate, bursting patterns, and other electrophysiological properties before, during, and after the manipulation.

Optogenetic Manipulation of Vasopressin Circuits

Objective: To selectively activate or inhibit vasopressin-producing neurons or their projections to a specific target region to determine their causal role in a particular behavior.

Protocol Overview:

  • Viral Vector Injection: Stereotaxically inject a viral vector (e.g., AAV) expressing a light-sensitive opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) under the control of a vasopressin-specific promoter into a source region of vasopressin neurons (e.g., paraventricular nucleus of the hypothalamus).

  • Optic Fiber Implantation: Implant an optic fiber cannula above the injection site or a target projection region (e.g., central amygdala).

  • Opsin Expression: Allow several weeks for the opsin to be expressed and transported to the axon terminals.

  • Behavioral Testing: Connect the implanted optic fiber to a laser or LED light source. Deliver light stimulation at specific frequencies and durations while the animal is engaged in a behavioral task (e.g., social interaction test).

  • Data Analysis: Quantify the behavioral effects of the optogenetic manipulation compared to control conditions (e.g., no light stimulation, or stimulation of animals expressing a control virus).

Optogenetics_Workflow Virus_Prep Viral Vector Preparation (e.g., AAV-ChR2) Surgery Stereotaxic Surgery Virus_Prep->Surgery Injection Virus Injection (Source Region) Surgery->Injection Implantation Optic Fiber Implantation (Target Region) Surgery->Implantation Expression Opsin Expression & Axonal Transport Injection->Expression Implantation->Expression Behavior Behavioral Testing with Light Stimulation Expression->Behavior Analysis Behavioral Data Analysis Behavior->Analysis Histology Histological Verification Analysis->Histology

Optogenetics Experimental Workflow

Conclusion

This compound (vasopressin) is a key neuromodulator that shapes the function of neural circuits to regulate complex social behaviors. Its actions through the V1a, V1b, and V2 receptors in brain regions such as the amygdala and lateral septum have been implicated in social recognition, aggression, and emotional processing. The growing understanding of the vasopressin system at the molecular, cellular, and circuit levels, facilitated by advanced experimental techniques, is paving the way for the development of novel therapeutic strategies for psychiatric disorders characterized by social dysfunction. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of vasopressin's role in the brain and harness its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Invopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invopressin, a synthetic analogue of the neuropeptide hormone vasopressin, is a potent and selective agonist for the vasopressin V2 receptor. Like its endogenous counterpart, this compound plays a critical role in regulating water reabsorption in the kidneys, making it a molecule of significant interest for therapeutic applications in conditions such as diabetes insipidus and certain bleeding disorders.[1][2] This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of this compound, based on established methods for vasopressin analogues. The protocols are designed to be a comprehensive resource for researchers and professionals involved in peptide chemistry and drug development.

Synthesis of this compound

The primary method for the synthesis of this compound and other vasopressin analogues is Solid-Phase Peptide Synthesis (SPPS).[3][4] SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method offers high efficiency and simplifies the purification of the intermediate products.[3]

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves a series of repeating cycles of coupling and deprotection. The C-terminal amino acid is first attached to a solid support resin. Then, the peptide chain is elongated by adding amino acids one by one. Each incoming amino acid is protected at its N-terminus (commonly with an Fmoc group) and on its reactive side chain. The N-terminal protecting group is removed before the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Experimental Protocol: Solid-Phase Synthesis of this compound (Selepressin as a model)

This protocol is adapted from the solid-phase synthesis of Selepressin, a vasopressin receptor agonist.[5]

Materials:

  • MBHA resin

  • Fmoc-protected amino acids (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt))

  • Coupling agents: HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DMF in a solid-phase reaction vessel for 60 minutes with nitrogen bubbling.[5]

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using HOBt and DIC as coupling agents in DMF. Allow the reaction to proceed to completion.

    • Wash the resin with DMF to remove excess reagents.

  • Peptide Chain Elongation:

    • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid in the sequence (Fmoc-Arg(Pbf)-OH) using HOBt and DIC in DMF.

    • Washing: Wash the resin with DMF.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).[5]

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by methanol, and then dry it under vacuum.[5]

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Incubate for a specified time at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Purification of this compound

The crude peptide obtained after synthesis contains the target peptide along with various impurities. The most common and effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Principle of Reversed-Phase HPLC

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are injected onto the column and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: Purification of this compound by RP-HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject the dissolved crude peptide onto the column.

  • Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized but a typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile using a UV detector at a wavelength of 214 or 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound. Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.

Quantitative Data

The yield and purity of synthetic peptides can vary depending on the specific sequence and the synthesis and purification protocols used. The following tables provide representative data for the synthesis and purification of vasopressin analogues.

Table 1: Synthesis Yield of a Vasopressin Analogue

StepParameterValueReference
Solid-Phase SynthesisCrude Peptide Yield70-85%[8]
Cleavage from ResinCrude Peptide Recovery~90%[7]

Table 2: Purification of a Vasopressin Analogue by RP-HPLC

ParameterBefore Purification (Crude)After Purification (Pure)Reference
Purity (by analytical HPLC)50-70%>98%[7]
Recovery Yield-85-95%[7]

Signaling Pathway and Experimental Workflows

This compound (Vasopressin) V2 Receptor Signaling Pathway

This compound exerts its primary physiological effects through the vasopressin V2 receptor (V2R), a G-protein coupled receptor.[9][10] The binding of this compound to the V2R in the collecting ducts of the kidney initiates a signaling cascade that leads to increased water reabsorption.[11]

G This compound V2 Receptor Signaling Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Aquaporin2_Vesicles Aquaporin-2 Vesicles PKA->Aquaporin2_Vesicles Phosphorylates Aquaporin2_Membrane Aquaporin-2 (Apical Membrane) Aquaporin2_Vesicles->Aquaporin2_Membrane Translocation Water_Reabsorption Water Reabsorption Aquaporin2_Membrane->Water_Reabsorption Facilitates

Caption: this compound binding to the V2 receptor activates a cAMP-dependent pathway leading to water reabsorption.

Experimental Workflow: Synthesis and Purification of this compound

The overall workflow for producing pure this compound involves a sequential process of synthesis, cleavage, and purification.

G This compound Synthesis and Purification Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure this compound (>98%) Lyophilization->Pure_Peptide

Caption: The workflow for obtaining pure this compound from solid-phase synthesis to final lyophilized product.

References

Application Note: Quantitative Analysis of Arginine Vasopressin (Invopressin) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Arginine Vasopressin (AVP), also referred to as Invopressin, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This method provides the high selectivity and sensitivity required for the quantification of endogenous levels of AVP in a complex biological matrix, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Arginine Vasopressin is a nine amino acid cyclic peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys.[1] Its accurate quantification in biological fluids is essential for various clinical and non-clinical applications. While immunoassays have traditionally been used, they can suffer from a lack of specificity. LC-MS/MS has emerged as the gold standard for the quantification of endogenous compounds like AVP due to its superior sensitivity, selectivity, and accuracy.[1][2] This document provides a detailed protocol for the extraction and quantification of AVP from human plasma.

Signaling Pathway of Arginine Vasopressin

AVP primarily exerts its antidiuretic effect by binding to the V2 receptor (V2R) on the basolateral membrane of the principal cells in the kidney's collecting ducts. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade. The activated V2R couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates Aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability and reabsorption.

G_protein_signaling cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP AVP Arginine Vasopressin (AVP) AVP->V2R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel Insertion AQP2_vesicle->AQP2_channel Translocates to Apical Membrane experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Spiking with IS, Dilution) start->sample_prep spe Solid-Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) sample_prep->spe evaporation Evaporation & Reconstitution spe->evaporation lc_injection LC-MS/MS Analysis (Injection into LC System) evaporation->lc_injection separation Chromatographic Separation (Reversed-Phase C18 Column) lc_injection->separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End: Concentration Determination data_analysis->end

References

Application Note: A Cell-Based Assay for Quantifying Invopressin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invopressin is a novel synthetic peptide with potential therapeutic applications related to the vasopressin/oxytocin family of hormones. To facilitate drug discovery and development efforts, a robust and reliable method for quantifying its biological activity is essential. This document provides detailed protocols for a cell-based assay to determine the potency and efficacy of this compound by measuring its effect on the Gq-coupled signaling pathway, a common mechanism for vasopressin V1a receptors.

G-protein coupled receptors (GPCRs) are a major class of drug targets.[1][2] Upon agonist binding, GPCRs that couple to the Gq alpha subunit activate phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5] This transient increase in cytosolic calcium can be monitored to quantify receptor activation.

This application note details two primary methods for assessing this compound activity: a direct measurement of intracellular calcium mobilization (Calcium Flux Assay) and the quantification of a downstream metabolite, inositol monophosphate (IP-One Assay).

Signaling Pathway Overview

This compound is hypothesized to act as an agonist at a Gq-coupled receptor, such as the vasopressin V1a receptor. The binding of this compound initiates a signaling cascade that results in an increase in intracellular calcium. This pathway is a well-established indicator of Gq-coupled GPCR activation.[6]

Caption: this compound Gq signaling cascade.

Experimental Protocols

Cell Line Selection and Culture

A suitable host cell line is critical for a successful assay. We recommend using a human embryonic kidney (HEK293) or human astrocytoma (1321N1) cell line stably expressing the human vasopressin V1a receptor.[7][8] These cell lines provide a robust and reproducible system for studying receptor-mediated signaling.

  • Cell Line: HEK293-hV1aR (or similar, e.g., from Revvity [PerkinElmer], Charles River)[7][9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Method 1: Calcium Flux Assay

This assay provides a real-time measurement of intracellular calcium changes following receptor activation. It is a rapid and sensitive method suitable for high-throughput screening (HTS).[10][11] The use of fluorescent calcium indicators and a Fluorescence Imaging Plate Reader (FLIPR) is standard.[11][12]

Experimental Workflow

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A1 Seed cells into 384-well microplate A2 Incubate overnight (37°C, 5% CO2) A1->A2 B2 Load cells with dye (1 hour, 37°C) A2->B2 B1 Prepare Dye Loading Solution (e.g., Fluo-8 AM) B1->B2 B4 Measure baseline fluorescence (FLIPR) B2->B4 B3 Prepare this compound serial dilutions B5 Add this compound & immediately measure fluorescence kinetics B3->B5 B4->B5 C1 Calculate Response (Peak - Baseline) B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine EC50 C2->C3

Caption: Calcium Flux Assay Workflow.
Detailed Protocol

  • Cell Plating:

    • Harvest HEK293-hV1aR cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a black-walled, clear-bottom 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution using a commercially available kit (e.g., FLIPR Calcium 6 Assay Kit).[12] This typically involves a calcium-sensitive dye like Fluo-8 AM and probenecid (to prevent dye leakage).

    • Aspirate the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range (e.g., 10 µM to 0.1 pM).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Data Acquisition:

    • The instrument will first measure the baseline fluorescence of each well.

    • It will then add a specified volume (e.g., 12.5 µL) of the this compound dilutions to the corresponding wells.

    • Fluorescence is measured kinetically in real-time immediately after compound addition for approximately 2-3 minutes to capture the peak calcium response.

Method 2: IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[13] The assay is an endpoint measurement and is highly specific for the Gq pathway, as IP1 is only produced following PLC activation.[13][14] It uses Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Detailed Protocol
  • Cell Plating:

    • Harvest and seed cells as described in the Calcium Flux protocol (Step 1). A white, opaque 384-well plate is required for this assay.[14]

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium.

    • Add 10 µL of stimulation buffer (containing LiCl to inhibit IP1 degradation) with varying concentrations of this compound to the wells.[13][15]

    • Incubate for 60 minutes at 37°C.[16]

  • IP1 Detection:

    • Following the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit), add the HTRF reagents.[13][14]

    • Add 5 µL of IP1-d2 conjugate (acceptor) to each well.

    • Add 5 µL of anti-IP1-Cryptate (donor) to each well.[16]

  • Data Acquisition:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Presentation and Analysis

For both assays, the primary endpoint is the concentration-dependent response to this compound.

  • Data Normalization: Raw data (Relative Fluorescence Units or HTRF ratios) should be normalized. The response in wells with no this compound (vehicle control) is set as 0%, and the response to a saturating concentration of a known reference agonist (e.g., Arginine Vasopressin) is set as 100%.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Sample Data Table
Assay MethodParameterThis compoundReference Agonist (AVP)
Calcium Flux EC50 (nM)1.20.5
Signal to Background8.510.2
Z'-factor0.780.85
IP-One HTRF EC50 (nM)2.51.1
Signal to Background4.15.3
Z'-factor0.810.88

Table 1: Representative quantitative data for this compound activity compared to a reference agonist, Arginine Vasopressin (AVP). Data are hypothetical and for illustrative purposes.

Conclusion

The described cell-based assays provide robust and reproducible methods for characterizing the activity of this compound. The Calcium Flux assay offers a high-throughput, real-time kinetic readout, ideal for primary screening. The IP-One assay provides a highly specific endpoint measurement of the Gq signaling pathway, making it an excellent choice for secondary screening and detailed pharmacological characterization. Together, these protocols furnish a comprehensive toolkit for advancing this compound drug development programs.

References

Application Notes and Protocols for Invopressin (Arginine Vasopressin) Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Invopressin" does not correspond to a known commercially available or investigational compound. These application notes are based on the extensive body of research on Arginine Vasopressin (AVP), also known as Antidiuretic Hormone (ADH), a functionally equivalent neuropeptide. The protocols and data provided are for Arginine Vasopressin and its well-established analogues. Researchers should adapt these guidelines based on their specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Introduction

Arginine Vasopressin (AVP) is a nine-amino-acid peptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1][2][3] It plays a critical role in regulating the body's osmotic balance, blood pressure, and kidney function.[3] AVP exerts its effects by binding to three distinct G protein-coupled receptors: V1a, V1b (or V3), and V2.[4][5] These receptors are distributed in various tissues, leading to a wide range of physiological and behavioral effects, making AVP a key target for investigation in cardiovascular, renal, and neurological research.

  • V1a Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and an increase in blood pressure.[2][6][7] They are also found in the brain, where they modulate social behavior.[8]

  • V1b (V3) Receptors: Found predominantly in the anterior pituitary, they mediate the release of adrenocorticotropic hormone (ACTH).[9]

  • V2 Receptors: Located on the basolateral membrane of the collecting ducts in the kidneys, their activation increases water reabsorption, leading to an antidiuretic effect.[5][9][10][11]

These notes provide an overview of AVP's signaling pathways, administration protocols for in vivo animal studies, and a summary of expected quantitative outcomes.

Signaling Pathways

V1a Receptor Signaling Pathway

Activation of the V1a receptor by AVP on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This process is mediated by the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to smooth muscle contraction.[2][6][7]

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP This compound (AVP) V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca_Store->Ca_Release Releases Ca2+ Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Stimulates PKC->Contraction Stimulates V2_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol AQP2_channel Aquaporin-2 (AQP2) Channel AVP This compound (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Vesicle with AQP2 PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Experimental_Workflow A 1. Animal Acclimation (e.g., 7 days) B 2. Pre-treatment Baseline Measurements A->B C 3. Surgical Preparation (if applicable, e.g., ICV cannula, telemetry implant) B->C Optional E 5. Randomization into Treatment Groups (Vehicle vs. This compound) B->E Direct to Randomization D 4. Animal Recovery Period C->D D->E F 6. This compound Administration (Specify Route, Dose, Duration) E->F G 7. Data Collection during/ post-administration (e.g., BP, Urine, Behavior) F->G H 8. Sample Collection (Blood, Tissue) & Euthanasia G->H I 9. Data Analysis & Statistical Evaluation H->I

References

Application Notes and Protocols for Immunofluorescence Staining of Vasopressin Receptors in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the immunofluorescent detection of vasopressin receptor subtypes (V1a, V1b, and V2) in various tissue samples. The provided methodologies, antibody recommendations, and troubleshooting guidance aim to facilitate accurate and reproducible staining for research and drug development applications.

Introduction

Vasopressin, a key neuropeptide hormone, exerts its diverse physiological effects through three main G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors.[1] The localization and expression levels of these receptors are critical in understanding their roles in vasoconstriction, antidiuresis, and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Immunofluorescence (IF) is a powerful technique to visualize the distribution of these receptors within tissues, providing valuable insights into their function in both normal physiological and pathological states.

Commercially Available Primary Antibodies for Vasopressin Receptor Immunofluorescence

The selection of a highly specific and validated primary antibody is paramount for successful immunofluorescence staining. Below is a summary of commercially available antibodies for vasopressin receptors. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

Receptor SubtypeHost SpeciesManufacturer Cat. No.Applications CitedRecommended Dilution (IF/IHC)
V1a Receptor RabbitBioss (BS-11598R)WB, IHC-P, ICC/IF, IP, ELISA1:50-1:200 (ICC/IF), 1:200-1:400 (IHC-P)[3][4]
Guinea PigAlomone Labs (AVR-010-GP)WB, IHC-FInformation not specified
MouseMyBioSource (MBS249369)IHC-P, WBInformation not specified
V1b Receptor RabbitAlomone Labs (AVR-011)WBInformation not specified
RabbitChemicon/Millipore (AB9500)IH(P)User-determined
RabbitOriGeneWB, IFInformation not specified
V2 Receptor RabbitSigma-Aldrich (HPA030933)IHCInformation not specified
RabbitNovus Biologicals (NBP1-87445)WB, IHCInformation not specified

Experimental Protocols

I. General Workflow for Immunofluorescence Staining of Vasopressin Receptors

The following diagram outlines the general steps for immunofluorescence staining of vasopressin receptors in tissue sections.

IF_Workflow cluster_prep Tissue Preparation cluster_sectioning Sectioning cluster_staining Immunostaining cluster_imaging Imaging Tissue_Collection Tissue_Collection Fixation Fixation Tissue_Collection->Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Mounting Mounting Sectioning->Mounting Deparaffinization_Rehydration Deparaffinization_Rehydration Mounting->Deparaffinization_Rehydration Paraffin Sections Only Permeabilization Permeabilization Mounting->Permeabilization Frozen Sections Antigen_Retrieval Antigen_Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Paraffin Sections Only Antigen_Retrieval->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Counterstaining Counterstaining Secondary_Antibody->Counterstaining Mounting_Coverslipping Mounting_Coverslipping Counterstaining->Mounting_Coverslipping Microscopy Microscopy Mounting_Coverslipping->Microscopy V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction leads to V1b_Signaling cluster_membrane Pituitary Corticotroph Plasma Membrane cluster_cytosol Cytosol AVP Vasopressin V1bR V1b Receptor AVP->V1bR Gq11 Gq/11 V1bR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates ACTH_release ACTH Release PKC->ACTH_release stimulates V2_Signaling cluster_membrane Collecting Duct Principal Cell Basolateral Membrane cluster_cytosol Cytosol cluster_apical_membrane Apical Membrane AVP Vasopressin V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2 in Phosphorylated_AQP2 Phosphorylated AQP2 AQP2_vesicle->Phosphorylated_AQP2 AQP2_channel AQP2 Water Channel Phosphorylated_AQP2->AQP2_channel translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption facilitates

References

Application Notes & Protocols: Investigating Invopressin Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Nomenclature: The gene "Invopressin" is a hypothetical name for the purpose of this guide. The following notes and protocols are based on its real-world analogue, the Arginine Vasopressin (AVP) gene , a well-studied neuropeptide hormone crucial for regulating social behaviors and physiological homeostasis.[1] The methodologies described are robust and directly applicable to the study of AVP or any similar neuropeptide gene.

Application Notes

Introduction to this compound (AVP) and CRISPR-Cas9

This compound, or Arginine Vasopressin (AVP), is a neuropeptide synthesized in the hypothalamus that plays a pivotal role in a wide array of physiological and behavioral processes.[1] Its functions include the regulation of water balance, blood pressure, social recognition, aggression, and pair-bonding.[1][2][3] The CRISPR-Cas9 system has emerged as a transformative tool for precisely editing the genome, enabling researchers to create knockout models to study gene function with high accuracy.[4][5] By generating a null mutation in the AVP gene or its receptors, scientists can meticulously dissect its contribution to complex biological systems and its role in pathological conditions.[4][6][7]

Principle of the Method

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the genome.[8] Cas9 introduces a double-strand break (DSB) at the target site.[5] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, attempts to repair this break. This process frequently results in small insertions or deletions (indels), leading to a frameshift mutation that disrupts the open reading frame and results in a non-functional protein—a gene knockout.[5] This application note details the workflow from sgRNA design to the functional analysis of AVP knockout models.

Applications in Research and Drug Development
  • Functional Genomics: Elucidate the precise roles of AVP in social behaviors like aggression and social recognition.[9][10][11] Studies using CRISPR-Cas9 on the AVP receptor (Avpr1a) in hamsters surprisingly showed that knockout animals exhibited increased social communication and aggression, challenging previous hypotheses and highlighting the complexity of this neural system.[9][12][13]

  • Disease Modeling: Create cellular and animal models to investigate disorders associated with AVP dysregulation, such as social anxiety disorders, autism, and schizophrenia.[10]

  • Drug Target Validation: By understanding the phenotypic consequences of AVP knockout, researchers can validate AVP or its receptors as viable targets for therapeutic intervention. For example, the absence of a blood pressure response to a V1a receptor agonist in knockout hamsters confirms the receptor's role in vasoconstriction.[9][12]

Data Presentation: Phenotypic Outcomes of AVP System Knockout

The following tables summarize quantitative data from studies utilizing knockout models of the AVP gene or its receptors.

Table 1: Effects of AVP Receptor (Avpr1a) Knockout on Social Behavior in Hamsters

Phenotype AssessedWild-Type (WT) HamstersAvpr1a Knockout (KO) HamstersResultCitation
Social Communication (Flank Marking)Lower frequencySignificantly higher frequency and durationParadoxical increase in social signaling[4][9][12]
Aggression (Attacks & Bites)Sex-specific levelsSignificantly higher in both males and femalesLoss of sex differences and increased aggression[4][9][12]
Blood Pressure Response to AgonistRapid increase in systolic pressureNo significant changeConfirms functional knockout of peripheral receptors[9][12]

Table 2: Effects of AVP Gene or Receptor Knockout on Physiology and Behavior in Mice

Phenotype AssessedWild-Type (WT) MiceAVP or V1aR Knockout (KO) MiceResultCitation
Urine Osmolality (mOsm/kgH₂O)~2076 ± 138~122 ± 6 (after induction)Drastic impairment of water reabsorption[6][7]
Aquaporin-2 (AQP2) ExpressionNormal levels in kidneySubstantially decreased expressionConfirms downstream effects of AVP deficiency[6][7]
Social RecognitionIntact social memoryProfound impairment in social recognitionAVP system is critical for social memory[14][15]
Anxiety-Like Behavior (Elevated Plus Maze)Less time spent in open armsSignificantly more time spent in open armsReduced anxiety-like behavior[10][15]

Visualizations

This compound (AVP) Signaling Pathways

AVP exerts its effects primarily through two G-protein coupled receptor subtypes: V1a and V2.

AVP_Signaling cluster_V1a V1a Receptor Pathway (e.g., in Smooth Muscle, Neurons) cluster_V2 V2 Receptor Pathway (e.g., in Kidney Collecting Duct) AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Responses (e.g., Contraction, Neurotransmission) Ca->Response1 PKC->Response1 AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 Response2 Increased Water Reabsorption AQP2->Response2

This compound (AVP) primary signaling pathways.[2][3]
Experimental Workflow: CRISPR-Cas9 Knockout and Analysis

The following diagram outlines the logical flow for generating and validating an this compound (AVP) knockout cell line.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis - Target early exon of AVP gene - Check for off-target effects Vector_Prep 2. Vector Preparation - Clone sgRNA into Cas9 expression vector sgRNA_Design->Vector_Prep note1 Goal: Create frameshift mutation to ablate protein function. sgRNA_Design->note1 Transfection 3. Transfection - Deliver plasmid into target cells (e.g., Neuro-2a cell line) Vector_Prep->Transfection Selection 4. Clonal Selection - Isolate and expand single cells Transfection->Selection Screening 5. Genomic DNA Screening - PCR amplification of target locus - Sanger sequencing to identify indels Selection->Screening Validation 6. Knockout Validation - Western Blot or ELISA for AVP protein - qRT-PCR for AVP mRNA Screening->Validation Identify KO clones Functional 7. Functional Assays - Calcium imaging - Hormone secretion assays Validation->Functional note2 Confirm absence of AVP protein and reduction of mRNA. Validation->note2

Workflow for generating and validating an AVP knockout cell line.

Experimental Protocols

Protocol 1: sgRNA Design and Validation for this compound (AVP) Gene

This protocol outlines the design of sgRNAs to target the AVP gene and their subsequent validation.[16][17][18]

1.1. sgRNA Design:

  • Obtain the genomic sequence of the target AVP gene, including exon-intron information, from a database like NCBI Gene.

  • Identify a target region within an early coding exon (e.g., exon 1 or 2) to maximize the chance of generating a non-functional truncated protein.[19]

  • Use a web-based design tool (e.g., CHOPCHOP, Benchling) to generate potential 20-nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence ('NGG' for S. pyogenes Cas9).

  • Select 2-3 sgRNA candidates with high predicted on-target efficiency and low predicted off-target scores. Ensure GC content is between 40-60%.[19]

  • Synthesize the selected sgRNA sequences and their reverse complements as DNA oligonucleotides.

1.2. Cloning into Expression Vector:

  • Select a vector that co-expresses Cas9 and the sgRNA (e.g., pX458, which also contains a fluorescent marker for sorting).

  • Linearize the vector using a restriction enzyme as specified by the manufacturer (e.g., BsaI).[16]

  • Phosphorylate and anneal the complementary sgRNA oligonucleotides to form a duplex.

  • Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.

  • Transform the ligated plasmid into competent E. coli, select for positive colonies, and confirm the correct insertion via Sanger sequencing.

Protocol 2: Generation of AVP Knockout Neuronal Cell Lines

This protocol details the generation of a clonal knockout cell line using a neuroblastoma line (e.g., Neuro-2a) as an example.[5][20]

2.1. Cell Culture and Transfection:

  • Culture Neuro-2a cells in appropriate media (e.g., DMEM with 10% FBS) to ~70-80% confluency.

  • Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable method like electroporation or a lipid-based reagent (e.g., Lipofectamine).

  • If the plasmid contains a fluorescent marker, perform fluorescence-activated cell sorting (FACS) 48 hours post-transfection to enrich for transfected cells.

2.2. Single-Cell Cloning:

  • Plate the transfected cells at a very low density (e.g., by serial dilution) in 96-well plates to isolate single cells.

  • Monitor the plates for the formation of individual colonies originating from a single cell.

  • Once colonies are of sufficient size, expand them into larger culture vessels.

2.3. Screening and Validation:

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clone.

    • PCR amplify the AVP target region (~500-800 bp centered on the sgRNA target site).

    • Purify the PCR product and send for Sanger sequencing.[19]

    • Analyze the sequencing chromatogram for the presence of heterozygous or homozygous indels, which appear as overlapping peaks downstream of the cut site.

  • Protein Level Validation (Western Blot):

    • Lyse cells from clones confirmed to have frameshift mutations.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against AVP.

    • Confirm the absence of the AVP protein band in knockout clones compared to wild-type controls. A loading control (e.g., β-actin) is essential.

Protocol 3: Functional Characterization using Calcium Imaging

This protocol assesses the functional consequence of AVP knockout by measuring the response to V1a receptor stimulation, which naturally triggers an intracellular calcium increase.

3.1. Cell Preparation and Dye Loading:

  • Plate both wild-type (WT) and confirmed AVP knockout (KO) cells on glass-bottom dishes suitable for microscopy.

  • Wash the cells with a buffered salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

  • Wash the cells again to remove excess dye and allow for de-esterification for ~30 minutes.

3.2. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence recording for 1-2 minutes.

  • Stimulate the cells by adding a known agonist for the V1a receptor (e.g., [Phe²,Ile³,Orn⁸]-Vasotocin). Note: Since AVP is knocked out, an external agonist for its receptor is used to test the integrity of the downstream pathway.

  • Record the change in fluorescence intensity over time for 5-10 minutes.

  • As a positive control, add a substance that directly releases calcium from intracellular stores (e.g., Thapsigargin) or a calcium ionophore (e.g., Ionomycin) at the end of the experiment to confirm cell viability and dye loading.

3.3. Data Analysis:

  • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

  • Compare the magnitude and kinetics of the calcium response between WT and KO cell lines. While the AVP gene is knocked out, the downstream receptor signaling pathway should remain intact, serving as an important control. A more advanced experiment could involve knocking out the receptor itself to abolish the response.

References

Application Notes and Protocols for Electrophysiological Measurement of Invopressin Effects in Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invopressin, and its insect homolog Inotocin, are neuropeptides structurally and functionally related to the vertebrate hormones oxytocin and vasopressin.[1][2] These peptides play crucial roles in a variety of physiological and behavioral processes in invertebrates, including osmoregulation, neurotransmission, and social behaviors.[1][3][4] Understanding the electrophysiological effects of this compound/Inotocin on the invertebrate nervous system is essential for elucidating its mechanisms of action and for the development of novel pharmacological agents.

These application notes provide a comprehensive overview of key electrophysiology techniques—whole-cell patch-clamp, single-unit recording, and extracellular field potential recording—adapted for studying the impact of this compound/Inotocin on invertebrate neurons. Detailed protocols, data presentation guidelines, and visual aids are included to facilitate experimental design and execution.

This compound/Inotocin Signaling Pathway

This compound and its analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the neuronal membrane.[3] The Inotocin receptor has been shown to couple to both Gq and Gs signaling pathways.[3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades ultimately modulate the activity of ion channels, leading to changes in neuronal excitability.

Invopressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound/ Inotocin Receptor Inotocin Receptor (GPCR) This compound->Receptor Binds Gq Gq Receptor->Gq Activates Gs Gs Receptor->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA IonChannel Ion Channel Modulation Ca_release->IonChannel PKC->IonChannel PKA->IonChannel Neuronal_Excitability Change in Neuronal Excitability IonChannel->Neuronal_Excitability

This compound/Inotocin Signaling Pathway

Data Presentation

The following table summarizes the potential electrophysiological effects of this compound/Inotocin based on studies of homologous peptides in invertebrates. This serves as a template for organizing experimental findings.

ParameterEffect of this compound/Inotocin AnalogInvertebrate ModelElectrophysiology TechniqueReference
Spiking Frequency DecreaseAplysia californica (Gill Motor Neuron L7)Intracellular Recording[5]
Membrane Potential Depolarization (Hypothesized)Insect Central Nervous SystemWhole-Cell Patch-ClampN/A
Firing Pattern Induction of Burst Firing (Hypothesized)Insect Central Nervous SystemSingle-Unit RecordingN/A
Synaptic Transmission Modulation of Synaptic Strength (Hypothesized)Invertebrate GangliaField Potential RecordingN/A

Experimental Protocols

The following protocols are generalized for invertebrate preparations and should be optimized for the specific species and neuronal population under investigation.

Whole-Cell Patch-Clamp Recording

This technique allows for the high-fidelity recording of membrane potential and ionic currents from a single neuron.

Materials:

  • Invertebrate saline solution (e.g., for insects: 140 mM NaCl, 5 mM KCl, 4 mM NaHCO3, 1 mM MgCl2, 2 mM CaCl2, 5 mM HEPES, 4 mM glucose; pH 7.2)

  • Internal pipette solution (e.g., 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine; pH 7.2)

  • This compound/Inotocin peptide

  • Dissection microscope and tools

  • Vibration isolation table

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries and pipette puller

Protocol:

  • Preparation of the Nervous Tissue:

    • Anesthetize the invertebrate on ice.

    • Dissect the desired neural tissue (e.g., brain, thoracic ganglia) in cold invertebrate saline.

    • Isolate the ganglion and transfer it to a recording chamber continuously perfused with oxygenated saline.

    • If necessary, carefully remove the glial sheath with fine forceps or enzymatic treatment (e.g., protease) to expose the neuronal cell bodies.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

    • Fill the pipette with filtered internal solution.

  • Achieving a Gigaseal and Whole-Cell Configuration:

    • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording:

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

    • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record ionic currents.

    • Establish a baseline recording for 5-10 minutes.

    • Bath-apply this compound/Inotocin at the desired concentration and record the changes in membrane potential, firing rate, or ionic currents.

    • Wash out the peptide with saline to observe recovery.

Whole_Cell_Patch_Clamp_Workflow A Dissect and prepare invertebrate neural tissue C Approach neuron and form GΩ seal A->C B Pull and fill glass micropipette B->C D Rupture membrane to achieve whole-cell configuration C->D E Record baseline activity (Current or Voltage Clamp) D->E F Bath-apply This compound/Inotocin E->F G Record changes in neuronal properties F->G H Washout and record recovery G->H

Whole-Cell Patch-Clamp Workflow
Single-Unit Recording

This technique is used to record the action potentials (spikes) from an individual neuron extracellularly, which is particularly useful for in vivo or intact ganglion preparations.

Materials:

  • Tungsten or stainless steel microelectrodes (1-5 MΩ impedance)

  • Invertebrate saline

  • This compound/Inotocin peptide

  • Dissection and mounting platform

  • Micromanipulator

  • High-impedance amplifier, filter, and data acquisition system with spike sorting software

Protocol:

  • Animal Preparation:

    • Immobilize the invertebrate on a custom holder, leaving the area of interest accessible.

    • Dissect to expose the ganglion or nerve of interest, keeping the tissue moist with saline.

  • Electrode Placement:

    • Carefully advance the microelectrode into the neural tissue using a micromanipulator.

    • Monitor the audio output of the amplifier for spike activity.

    • Advance the electrode slowly until the spikes from a single neuron are clearly isolated.

  • Recording:

    • Record the baseline spontaneous firing rate of the isolated unit for several minutes.

    • Apply this compound/Inotocin either through perfusion of the exposed ganglion or via microinjection.

    • Record the changes in the firing rate and pattern (e.g., induction of bursting) of the neuron.

    • Perform spike sorting analysis to ensure that the same unit is being recorded throughout the experiment.

Single_Unit_Recording_Workflow A Immobilize invertebrate and expose neural tissue B Advance microelectrode into tissue to isolate a single unit A->B C Record baseline -spontaneous firing rate B->C D Apply this compound/Inotocin (perfusion or injection) C->D E Record changes in firing rate and pattern D->E F Perform spike sorting and data analysis E->F

Single-Unit Recording Workflow
Extracellular Field Potential Recording

This method records the summed electrical activity of a population of neurons, providing insights into synaptic transmission and network activity.

Materials:

  • Glass micropipette filled with saline or a low-resistance metal microelectrode

  • Stimulating electrode (if evoking responses)

  • Invertebrate saline

  • This compound/Inotocin peptide

  • Dissection platform

  • Micromanipulators

  • Differential AC amplifier and data acquisition system

Protocol:

  • Preparation:

    • Prepare the invertebrate neural tissue as described for whole-cell patch-clamp.

  • Electrode Placement:

    • Place the recording electrode in the neuropil region of a ganglion where synaptic activity is prominent.

    • If studying synaptic plasticity, place a stimulating electrode on an afferent nerve tract.

  • Recording:

    • Record the spontaneous field potentials or evoke synaptic responses by stimulating the afferent pathway.

    • Establish a stable baseline recording of the field potential amplitude and/or frequency.

    • Bath-apply this compound/Inotocin and record the modulation of the field potential. An increase or decrease in the amplitude of the evoked field potential can indicate a change in synaptic strength.

    • Wash out the peptide and monitor for recovery.

Field_Potential_Recording_Workflow A Prepare invertebrate neural tissue B Place recording electrode in neuropil and stimulating electrode on afferent nerve A->B C Record baseline spontaneous or evoked field potentials B->C D Bath-apply This compound/Inotocin C->D E Record changes in field potential amplitude/frequency D->E F Analyze data for changes in synaptic strength E->F

Field Potential Recording Workflow

References

Application Notes and Protocols for High-Throughput Screening of Invopressin Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Invopressin receptor (IPR) is a novel G-protein coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular homeostasis and renal function. As a key therapeutic target for a range of disorders, including hypertension, heart failure, and hyponatremia, the discovery of potent and selective IPR modulators is of significant interest. High-throughput screening (HTS) provides a robust platform for the rapid identification of novel IPR ligands from large compound libraries.[1][2][3][4] This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize modulators of the this compound receptor.

This compound Receptor Signaling Pathways

The this compound receptor is known to couple to two primary G-protein signaling pathways, depending on the receptor subtype and cellular context. Understanding these pathways is critical for designing effective HTS assays that can capture the desired pharmacological activity.

  • IPR-Gq Signaling Pathway: Upon agonist binding, the IPR can couple to Gαq, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ levels.[5][6] This pathway is a common target for HTS assays due to the robust and rapid nature of the calcium signal.[7]

  • IPR-Gs Signaling Pathway: Alternatively, the IPR can couple to Gαs, which activates adenylyl cyclase (AC). Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors. Assays measuring changes in cAMP levels are widely used to screen for IPR modulators that act through this pathway.[9][10]

Below are diagrams illustrating these key signaling cascades.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IPR This compound Receptor Gq Gq IPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Downstream Downstream Effectors Ca_Cytosol->Downstream Activates Ligand Agonist Ligand->IPR Binds Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IPR This compound Receptor Gs Gs IPR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Ligand Agonist Ligand->IPR Binds Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed IPR-expressing cells in microplate B Incubate cells with calcium-sensitive dye A->B C Add test compounds to wells B->C D Incubate C->D E Measure fluorescence (baseline) D->E F Add IPR agonist E->F G Measure fluorescence (agonist-stimulated) F->G H Calculate fluorescence change G->H I Identify hits H->I

References

Application Notes: Radioligand Binding Assays for Invopressin, a Novel Vasopressin Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Invopressin is a novel synthetic peptide analog of Arginine Vasopressin (AVP), a key hormone in regulating water homeostasis, vasoconstriction, and social behavior.[1][2] These physiological effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 vasopressin receptors.[3][4] Understanding the binding affinity and selectivity of new compounds like this compound for these receptor subtypes is a critical step in drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[5][6]

This document provides a detailed protocol for characterizing the binding of this compound to human V1a and V2 vasopressin receptors using radioligand binding assays. It covers protocols for both saturation and competition binding experiments, which are essential for determining receptor density (Bmax), radioligand affinity (Kd), and the inhibitory affinity (Ki) of the test compound, this compound.[5][6][7]

Principle of the Assays

Radioligand binding assays measure the interaction between a radiolabeled ligand (the "hot" ligand) and a receptor.[8]

  • Saturation Binding Assay: This assay determines the affinity (Kd) of the radioligand for the receptor and the concentration of receptors in the tissue (Bmax).[5][6] It involves incubating a constant amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[5][9]

  • Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled compound (the "cold" ligand, e.g., this compound).[5][6] It measures the ability of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor.[5][10] The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Key Signaling Pathways

Vasopressin receptors mediate their effects through distinct signaling pathways. Understanding these pathways provides a functional context for the binding data.

  • V1a Receptor: The V1a receptor couples to Gq/11 proteins.[4][11] Upon agonist binding, this activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to cellular responses like vasoconstriction and glycogenolysis.[12][13]

  • V2 Receptor: The V2 receptor couples to Gs proteins.[3][14] Agonist binding activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[3][15] This rise in cAMP activates Protein Kinase A (PKA), which mediates the receptor's effects, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, leading to water reabsorption.[3][13]

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound V1aR V1a Receptor This compound->V1aR Gq Gq V1aR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

V1a Receptor Gq Signaling Pathway.

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound V2R V2 Receptor This compound->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Aquaporin-2 Insertion) PKA->Response

V2 Receptor Gs Signaling Pathway.

Experimental Protocols

1. Materials and Reagents

ReagentDetails / SupplierPurpose
Membrane Preparations CHO or HEK293 cells stably expressing human V1a or V2 receptorsSource of receptors
Radioligand (V1a) [3H]-Arginine Vasopressin ([3H]-AVP)Labeled ligand for V1a receptor
Radioligand (V2) [3H]-Arginine Vasopressin ([3H]-AVP) or [3H]-DDAVPLabeled ligand for V2 receptor
Unlabeled Ligands This compound (Test), Arginine Vasopressin (Positive Control)Competitor and reference
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4Maintain pH and ionic strength, reduce non-specific binding
Wash Buffer 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)Remove unbound radioligand
Filtration Plates 96-well glass fiber filters (e.g., GF/C)Separate bound from free ligand
Scintillation Cocktail Ultima Gold™ or equivalentDetect radioactivity
Equipment 96-well plate harvester, Liquid scintillation counter, CentrifugeAssay execution and data acquisition

2. Membrane Preparation

This protocol assumes the use of cultured cells expressing the receptor of interest.

  • Grow cells to approximately 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in assay buffer, and determine the protein concentration using a BCA or Bradford assay.

  • Store membrane aliquots at -80°C until use.

3. Protocol 1: Saturation Binding Assay

This assay is performed to determine the Kd and Bmax for the radioligand with each receptor subtype.

  • Prepare serial dilutions of the radioligand (e.g., [3H]-AVP) in assay buffer. A typical concentration range would be 0.1 to 20 nM.

  • In a 96-well plate, set up triplicate wells for each concentration for "Total Binding" and "Non-specific Binding" (NSB).

  • For NSB wells, add a high concentration of unlabeled AVP (e.g., 1 µM) to each well.

  • Add 50 µL of the appropriate radioligand dilution to each well.

  • Add 150 µL of the membrane preparation (diluted in assay buffer to 10-30 µg protein/well) to initiate the binding reaction. The final assay volume is 250 µL.[16]

  • Incubate the plate for 60-120 minutes at room temperature (or 25°C) with gentle agitation.[16][17]

  • Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.

  • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.[16]

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding (y-axis) versus Radioligand Concentration (x-axis).

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[5]

Example Saturation Binding Data (V1a Receptor with [3H]-AVP)

[3H]-AVP (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.211501501000
0.524002002200
1.041002503850
2.578003507450
5.01150050011000
10.01480070014100
15.01620090015300
20.016800110015700
Result Kd = 2.1 nM Bmax = 16000 CPM

Note: Data are illustrative. Bmax should be converted to fmol/mg protein based on protein content and radioligand specific activity.

4. Protocol 2: Competition Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled test compound, this compound.

Workflow A Prepare Reagents (Buffer, Membranes, Ligands) B Prepare Serial Dilution of this compound A->B C Add Reagents to 96-Well Plate (Membranes, Radioligand, this compound) B->C D Incubate (e.g., 60 min at 25°C) C->D E Terminate via Rapid Filtration D->E F Wash Filters E->F G Dry Filters & Add Scintillant F->G H Count Radioactivity (Scintillation Counter) G->H I Data Analysis (Calculate IC50 and Ki) H->I

Competition Radioligand Binding Assay Workflow.
  • Prepare serial dilutions of this compound (e.g., from 10 pM to 10 µM) in assay buffer.

  • In a 96-well plate, add 50 µL of each this compound dilution in triplicate.

  • Include control wells for Total Binding (no competitor) and Non-specific Binding (NSB, with 1 µM unlabeled AVP).

  • Add 50 µL of the radioligand ([3H]-AVP) at a fixed concentration, typically at or near its Kd value (e.g., 2 nM).

  • Initiate the reaction by adding 150 µL of the membrane preparation (10-30 µg protein/well).

  • Incubate, filter, and count the plates as described in the saturation assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) versus the log concentration of this compound (x-axis).

    • Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[10]

Summary of Binding Parameters for this compound (Example Data)

ReceptorRadioligandRadioligand Kd (nM)This compound IC50 (nM)This compound Ki (nM)
Human V1a [3H]-AVP2.15.81.9
Human V2 [3H]-AVP1.5150.256.5

Based on this example data, this compound shows a higher affinity for the V1a receptor compared to the V2 receptor.

Conclusion

The provided protocols offer a robust framework for determining the binding characteristics of this compound at human vasopressin V1a and V2 receptors. By performing saturation assays, researchers can validate the binding of the chosen radioligand, while competition assays will elucidate the affinity and selectivity profile of this compound.[5][8] This information is fundamental for understanding its pharmacological profile and guiding further drug development efforts.

References

Application Note & Protocols: Methods for Assessing Invopressin Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For neuroactive peptides like Invopressin, a synthetic analog of Arginine Vasopressin (AVP), overcoming this barrier is a critical step for therapeutic efficacy in the CNS.[2] Assessing the ability of this compound to penetrate the BBB is therefore fundamental in its development as a CNS drug.[3] This document provides detailed protocols for key in vitro, in situ, and in vivo methods to quantitatively assess the BBB penetration of this compound.

Quantitative Data Summary: BBB Permeability of Vasopressin Analogs

Quantitative data from in vitro models provide a baseline for comparing the permeability of different peptide fragments. The following table summarizes endothelial permeability for various AVP fragments, which can serve as a benchmark for this compound studies.[4]

Compound (AVP Fragment)Endothelial Permeability (Pe) (x 10⁻³ cm/min)
AVP₁₋₆3.0 ± 0.2
AVP₁₋₇4.6 ± 0.4
AVP₁₋₈2.0 ± 0.5
AVP₁₋₉ (Full Peptide)2.4 ± 0.4
Data sourced from an in vitro model using monolayer cultures of bovine brain endothelial cells.[4]

Experimental Methodologies and Protocols

In Vitro Blood-Brain Barrier Models

In vitro BBB models, particularly co-culture systems, are invaluable for medium-to-high throughput screening of BBB permeability.[5][6] These models mimic the in vivo environment by co-culturing brain capillary endothelial cells with astrocytes, which are known to induce and maintain the barrier properties of the endothelial cells.[7]

in_vitro_workflow cluster_prep Model Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis start Start seed_astro Seed Astrocytes in 24-well plate start->seed_astro seed_endo Seed Endothelial Cells on Transwell Insert start->seed_endo coculture Assemble and Co-culture seed_astro->coculture seed_endo->coculture teer Monitor Barrier Integrity (TEER Measurement) coculture->teer add_this compound Add this compound to Apical Chamber teer->add_this compound sample Sample from Basolateral Chamber over Time add_this compound->sample quantify Quantify this compound (e.g., LC-MS/MS) sample->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate end End calculate->end

Caption: Workflow for assessing this compound BBB permeability using an in vitro co-culture model.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cellular model of the BBB.

Materials:

  • Primary brain endothelial cells (e.g., bovine, porcine, or rodent) or immortalized cell lines (e.g., hCMEC/D3).[5][6]

  • Primary astrocytes.[7]

  • Transwell® inserts (e.g., 0.4 µm pore size, 24-well format).

  • Cell culture media and supplements.

  • This compound standard.

  • Lucifer yellow or fluorescently-labeled dextran (for barrier integrity check).

  • Transendothelial Electrical Resistance (TEER) measurement system.

  • Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

  • Astrocyte Seeding: Seed primary astrocytes on the bottom of a 24-well culture plate. Culture until they reach confluence.

  • Endothelial Cell Seeding: Once astrocytes are confluent, seed brain endothelial cells onto the apical side of the collagen-coated Transwell® inserts.

  • Co-culture Assembly: Place the inserts containing the endothelial cells into the wells with the astrocytes. The astrocytes will secrete factors that promote the formation of tight junctions in the endothelial monolayer.[8]

  • Barrier Formation: Culture for 3-5 days. Monitor the integrity of the endothelial barrier by measuring TEER daily. A high TEER value indicates a tight barrier.[9]

  • Permeability Assay: a. Replace the media in both apical (luminal) and basolateral (abluminal) chambers with a transport buffer (e.g., HBSS). b. Add this compound at a known concentration to the apical chamber. c. To confirm barrier integrity during the experiment, a low-permeability paracellular marker like Lucifer yellow can be co-administered. d. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the sampled volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of this compound appearance in the basolateral chamber.

    • A: The surface area of the membrane.

    • C₀: The initial concentration of this compound in the apical chamber.

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the complex microenvironment of the BBB in a live, anesthetized animal.[10][11] It allows for the precise control of the perfusate composition and the measurement of unidirectional influx into the brain.[12]

in_situ_workflow start Start: Anesthetize Animal (e.g., Rat or Mouse) surgery Surgical Preparation: Expose Common Carotid Artery start->surgery cannulate Cannulate External Carotid Artery Retrograde Towards Common Carotid surgery->cannulate perfuse Initiate Perfusion with This compound-containing Buffer cannulate->perfuse stop Stop Perfusion & Euthanize perfuse->stop collect Collect and Weigh Brain Tissue stop->collect process Homogenize Tissue & Prepare Samples collect->process quantify Quantify this compound & Vascular Marker (e.g., LC-MS/MS) process->quantify calculate Calculate Brain Uptake Clearance (K_in) quantify->calculate end End calculate->end

Caption: Step-by-step workflow for the in situ brain perfusion technique.

Objective: To measure the unidirectional blood-to-brain transfer constant (Kᵢₙ) of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical instruments.

  • Perfusion pump.

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, warmed to 37°C).

  • This compound of known concentration.

  • [¹⁴C]-Sucrose or other vascular space marker.

  • Syringes, tubing, and cannulas.

Procedure:

  • Anesthesia: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Preparation: Make a midline incision in the neck to expose the right common carotid artery and its branches (external and internal carotid arteries). Ligate the external carotid artery distal to the intended cannulation site.[11][13]

  • Cannulation: Carefully insert a cannula retrograde into the external carotid artery until its tip reaches the bifurcation of the common carotid artery.

  • Perfusion: a. Begin perfusion with the buffer containing a known concentration of radiolabeled or unlabeled this compound and the vascular marker ([¹⁴C]-sucrose). The perfusion rate should be controlled (e.g., 10 mL/min).[13] b. Simultaneously, sever the jugular veins to allow for drainage. c. Perfuse for a short, defined period (e.g., 30-180 seconds).

  • Termination: Stop the perfusion and immediately decapitate the animal.

  • Sample Collection: Quickly dissect the brain, remove the meninges, and take a sample from the ipsilateral (perfused) hemisphere.

  • Sample Processing: a. Weigh the brain tissue sample. b. Homogenize the tissue. c. Analyze an aliquot of the homogenate and a sample of the perfusate for this compound concentration (e.g., via LC-MS/MS or ELISA) and the vascular marker (via scintillation counting).

  • Data Analysis: a. Calculate the brain volume of distribution (Vd) after correcting for the vascular space: Vd (mL/g) = (C_brain / C_perfusate) - V₀

    • C_brain: Concentration of this compound in brain tissue (amount/g).
    • C_perfusate: Concentration of this compound in the perfusate (amount/mL).
    • V₀: Vascular volume, determined from the sucrose data. b. The unidirectional transfer constant (Kᵢₙ) is determined from the initial slope of the Vd versus perfusion time plot: Kᵢₙ (mL/s/g) = Vd / T (for a single time point T).[14]

Potential Transport Mechanisms for this compound

Understanding the mechanism of transport is crucial for optimizing drug delivery. For vasopressin and its analogs, transport may not be limited to simple paracellular diffusion. Evidence suggests the involvement of specific receptors at the BBB.[15]

Recent experimental data suggest that the transport of peripheral AVP across the BBB may involve binding to the V1 vasopressin receptor located on the luminal membrane of the brain capillary endothelial cells.[15] This interaction could facilitate the transport of AVP into the brain parenchyma and modulate the permeability of other substances.

v1_receptor_pathway cluster_blood Blood Vessel Lumen cluster_bbb BBB Endothelial Cell cluster_brain Brain Parenchyma This compound This compound (in circulation) v1_receptor V1 Receptor This compound->v1_receptor 1. Binding internalization Receptor-Mediated Transcytosis v1_receptor->internalization 2. Internalization invopressin_cns This compound (in CNS) internalization->invopressin_cns 3. Release

Caption: Proposed mechanism of this compound transport across the BBB via the V1 receptor.

References

Application Notes and Protocols for Studying Arginine Vasopressin (AVP) Function in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the function of the neuropeptide Arginine Vasopressin (AVP) in rodents. While the term "Invopressin" was specified, the relevant and extensively studied neuropeptide in mammals is Vasopressin (along with Oxytocin). AVP plays a crucial role in regulating a wide array of social behaviors, anxiety responses, and learning and memory processes. The protocols outlined below describe key behavioral assays used to probe these functions, offering standardized methods to ensure reproducibility and validity of findings.

The AVP system, particularly through its V1a and V1b receptors, is a significant target for understanding the neurobiology of social cognition and for the development of novel therapeutics for psychiatric disorders characterized by social deficits.[1][2]

Arginine Vasopressin (AVP) Signaling Pathways

AVP exerts its effects in the central nervous system primarily through two G-protein coupled receptors (GPCRs): the V1a receptor (Avpr1a) and the V1b receptor (Avpr1b).[1] Both receptors are coupled to Gq-type G-proteins.[1] Upon AVP binding, the Gq protein activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][4] This cascade of events ultimately modulates neuronal excitability and synaptic transmission, influencing complex behaviors. AVP V2 receptors are primarily involved in peripheral functions and signal through Gs-proteins to increase cyclic AMP (cAMP) levels.[3][5]

AVP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a/V1b Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Behavioral_Outcomes Modulation of Neuronal Activity & Behavioral Outcomes Ca_ER->Behavioral_Outcomes PKC->Behavioral_Outcomes

References

Application Notes and Protocols for Optogenetic Stimulation of Vasopressin-Producing Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optogenetic stimulation of vasopressin (AVP)-producing neurons. Optogenetics offers unprecedented spatiotemporal control over neuronal activity, enabling precise investigation of the roles of AVP in physiology and behavior. These notes cover the principles of optogenetics in the context of AVP systems, experimental design, detailed protocols for in vivo and in vitro applications, and data interpretation. The included methodologies, data summaries, and pathway diagrams are intended to serve as a comprehensive resource for researchers aiming to leverage this powerful technique to study AVP neuron function and its implications for drug development.

Principles and Background

Arginine vasopressin (AVP) is a neuropeptide synthesized primarily in magnocellular neurosecretory cells (MNCs) of the hypothalamic supraoptic (SON) and paraventricular (PVN) nuclei[1][2]. These neurons project to the posterior pituitary, releasing AVP into the bloodstream to regulate water balance and blood pressure[1][3][4]. Additionally, AVP is released within the brain from dendrites and centrally-projecting neurons, acting as a neuromodulator in circuits controlling social behaviors, anxiety, and stress responses[2][5][6][7].

Optogenetics is a technique that uses light to control the activity of genetically modified cells[1]. The most common application in neuroscience involves expressing light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), in specific neuronal populations. When illuminated with blue light, ChR2 opens, allowing cation influx and causing membrane depolarization, which can trigger action potentials with millisecond precision[1][8]. By delivering the gene for ChR2 using a viral vector with a promoter specific to AVP neurons, researchers can selectively activate these cells and observe the downstream physiological and behavioral effects[9].

Applications in AVP Neuron Research

  • Dissecting Neural Circuits: Map the functional connectivity of AVP neurons and identify their downstream targets influencing specific behaviors.

  • Behavioral Studies: Investigate the causal role of AVP neuron activity in social recognition, aggression, pair bonding, and anxiety-like behaviors[6][7][10][11].

  • Physiological Regulation: Elucidate the function of AVP neurons in regulating water and sodium balance, blood pressure, and circadian rhythms[1][9].

  • Drug Discovery: Provide a platform for screening novel therapeutic compounds that modulate AVP signaling pathways by observing their effects on optogenetically-evoked responses.

Experimental Protocols

Protocol 1: In Vivo Optogenetic Stimulation of AVP Neurons

This protocol describes the targeted activation of AVP neurons in freely moving animals to study behavioral outcomes.

A. Viral Vector Delivery and Optical Fiber Implantation

  • Animal Model Selection: Utilize a transgenic animal model that facilitates specific expression in AVP neurons, such as an AVP-iCre mouse line.

  • Virus Selection: Use a Cre-dependent adeno-associated virus (AAV) carrying a gene for a light-sensitive opsin (e.g., AAV-DIO-ChR2-mCherry). The DIO (Double-floxed inverted ORF) construct ensures that ChR2 is only expressed in Cre-expressing (i.e., AVP) neurons[8].

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Using predetermined coordinates, drill a small craniotomy over the target brain region (e.g., PVN, SON, or Bed Nucleus of the Stria Terminalis - BNST)[6].

    • Lower a microinjection needle to the target depth and slowly infuse the AAV vector (e.g., 500 nL over 10 minutes).

    • After infusion, slowly retract the needle and implant a chronic optical fiber cannula just above the injection site.

    • Secure the cannula to the skull with dental cement.

  • Recovery and Expression: Allow the animal to recover for at least 4-6 weeks to ensure robust opsin expression.

B. Optogenetic Stimulation and Behavioral Testing

  • Habituation: Habituate the animal to being connected to the fiber optic patch cord.

  • Light Delivery: Connect the implanted fiber to a laser or LED light source. Deliver blue light (e.g., 473 nm) using specific stimulation parameters. Pulse duration and frequency should be optimized based on the experimental question and opsin kinetics (e.g., 5-10 ms pulses at 10-20 Hz).

  • Behavioral Paradigm: Perform behavioral tests (e.g., social interaction test, elevated plus maze) while delivering the light stimulation during specific epochs of the task.

  • Controls: Include control groups, such as animals expressing a fluorescent protein without the opsin (e.g., AAV-DIO-mCherry) or animals receiving no light stimulation, to control for effects of the virus, implant, and light itself.

Protocol 2: Ex Vivo Slice Electrophysiology with Optogenetic Stimulation

This protocol allows for detailed analysis of the cellular effects of AVP neuron activation on downstream targets.

A. Brain Slice Preparation

  • Prepare animals as described in Protocol 1A.

  • After the expression period, deeply anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting solution (e.g., a choline chloride-based solution)[12].

  • Rapidly dissect the brain and prepare acute brain slices (e.g., 250-300 µm thick) containing the target region using a vibratome.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour.

B. Electrophysiological Recording

  • Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.

  • Using fluorescence, identify neurons expressing the reporter (e.g., mCherry) to target AVP neuron terminals or downstream cells for recording[13].

  • Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing rate, or postsynaptic currents[1][6].

  • Deliver blue light through the microscope objective to activate ChR2-expressing AVP neurons or their terminals[14].

  • Pharmacology: Bath apply receptor antagonists (e.g., a V1a receptor antagonist) to confirm that the observed effects are mediated by vasopressin release[6][9].

Quantitative Data Summary

The following tables summarize quantitative findings from studies using optogenetic stimulation of vasopressin neurons.

Parameter Brain Region Stimulation Details Observed Effect Reference
Neuronal Firing Rate Ventrolateral Suprachiasmatic Nucleus (SCN)Stimulation of VP-expressing retinal ganglion cell (VP-RGC) axonsIncreased firing rate in ~30% of recorded cells.[9]
Action Potentials Supraoptic Nucleus (SON)Blue light stimulation of ChR2-eGFP expressing MNCsEvoked membrane depolarization and repetitive action potentials.[1]
Postsynaptic Response Lateral Septum (LS)Blue light stimulation of BNST AVP fiber terminalsBiphasic response: initial excitation (peak at 1.35 ± 0.31 min) followed by inhibition (onset at 5.29 ± 0.59 min).[6]
Behavioral Outcome Target Population Stimulation/Inhibition Effect in Males Effect in Females Reference
Social Investigation BNST AVP NeuronsOptogenetic InhibitionReduced investigation of other males.No significant effect.[6]
Social Investigation BNST AVP NeuronsOptogenetic StimulationIncreased investigation of males and females.Increased investigation (less prominent than in males).[6]
Social Investigation BNST AVP → LS ProjectionsOptogenetic StimulationIncreased social investigation.No significant effect.[10]
Anxiety-like Behavior BNST AVP → LS ProjectionsOptogenetic StimulationIncreased anxiety-like behavior.No significant effect.[10]

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the optogenetic study of vasopressin neurons.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., AVP-iCre Mouse) C Stereotaxic Surgery: Virus Injection & Optic Fiber Implant A->C B AAV-DIO-ChR2-FP Viral Vector B->C D Recovery & Opsin Expression (4-6 weeks) C->D E Optogenetic Stimulation (Blue Light Delivery) D->E F Behavioral Analysis (e.g., Social Interaction) E->F G Ex Vivo Slice Electrophysiology E->G H Data Acquisition & Analysis F->H G->H I Validate Results (Histology, Controls) H->I

Caption: General experimental workflow for optogenetic studies of AVP neurons.

G light Blue Light (473nm) chr2 Channelrhodopsin-2 (ChR2) light->chr2 Activates influx Cation Influx (Na+, K+, Ca2+) chr2->influx Opens Channel depol Membrane Depolarization influx->depol ap Action Potential depol->ap Reaches Threshold release Vasopressin Release ap->release

Caption: Mechanism of optogenetic activation in a vasopressin neuron.

G cluster_v1 V1 Receptor Pathway cluster_v2 V2 Receptor Pathway AVP Vasopressin (AVP) V1R V1a / V1b Receptors AVP->V1R V2R V2 Receptor AVP->V2R Gq Gq/11 Protein V1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / Activate PKC IP3_DAG->Ca_PKC Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Activate PKA cAMP->PKA

Caption: Major vasopressin receptor signaling pathways.[2]

References

Application Notes and Protocols: The Use of Invopressin (Arginine Vasopressin V1a Receptor Agonist) in Brain Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells, have emerged as powerful in vitro models for studying human brain development and neurological diseases.[1][2] These models recapitulate key features of early human brain development, including the formation of distinct brain regions and diverse neural cell types.[2][3] The application of specific neuromodulators to brain organoids allows for the investigation of their influence on neural development, function, and disease-related phenotypes.

This document provides detailed application notes and protocols for the use of Invopressin, a selective agonist for the Arginine Vasopressin Receptor 1a (AVPR1A), in brain organoid models. Arginine Vasopressin (AVP) is a neuropeptide known to play crucial roles in regulating social behaviors, memory, and neuronal development.[4][5][6] The V1a receptor is the primary mediator of AVP's behavioral effects in the brain.[7][8] Therefore, studying the effects of a V1a agonist like this compound in brain organoids can provide valuable insights into neurodevelopmental processes and offer a platform for screening therapeutic compounds targeting the vasopressin system.

Mechanism of Action: this compound (AVPR1A Agonist) Signaling

This compound, as a V1a receptor agonist, binds to and activates the AVPR1A, a G-protein coupled receptor. Upon activation, the receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9][10] These downstream signaling events can modulate neuronal excitability, gene expression, and cytoskeletal dynamics, ultimately influencing processes such as neurite outgrowth and synaptic plasticity.[4][9]

Invopressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (V1a Agonist) V1aR V1a Receptor This compound->V1aR Gq Gq protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Effects Downstream Neuronal Effects Ca_ER->Neuronal_Effects PKC->Neuronal_Effects

This compound (V1a Agonist) Signaling Pathway.

Applications in Brain Organoid Models

The use of this compound in brain organoid models has several key applications:

  • Modeling Neurodevelopmental Processes: AVP is known to influence neurite growth and neuronal maturation.[4] By treating brain organoids with this compound, researchers can investigate the role of V1a receptor signaling in these fundamental processes in a human-relevant 3D context.

  • Investigating Cellular and Molecular Mechanisms: Brain organoids provide a platform to dissect the downstream effects of V1a receptor activation on different neural cell types, including neurons and glial cells.

  • Drug Screening and Discovery: For neurological and psychiatric disorders where the vasopressin system is implicated, such as autism spectrum disorder and social anxiety, brain organoids treated with this compound can serve as a model for high-throughput screening of potential therapeutic compounds.[11]

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from treating brain organoids with this compound. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: Effect of this compound on Neurite Outgrowth in Brain Organoids

Treatment GroupConcentration (nM)Mean Neurite Length (µm)Standard Deviationp-value (vs. Control)
Control0150.215.8-
This compound10185.620.1<0.05
This compound50220.425.3<0.01
This compound100225.126.0<0.01

Table 2: Effect of this compound on Neuronal Activity in Brain Organoids (Multi-Electrode Array)

Treatment GroupConcentration (nM)Mean Firing Rate (Hz)Synchronized Burst Events/min
Control01.23.5
This compound502.58.1

Table 3: Gene Expression Changes in Brain Organoids Following this compound Treatment (qPCR)

GeneFunctionFold Change (this compound 50 nM vs. Control)
FOSNeuronal activity marker3.2
BDNFNeurotrophic factor2.5
SYN1Synaptic vesicle protein1.8
AVPR1AVasopressin V1a receptor1.2

Experimental Protocols

Protocol 1: Generation and Culture of Cerebral Organoids

This protocol is a generalized method for generating cerebral organoids. Specific protocols may vary.[12][13]

  • hPSC Culture: Culture human pluripotent stem cells (hPSCs) in appropriate feeder-free media.

  • Embryoid Body (EB) Formation: Dissociate hPSCs into single cells and plate in low-attachment plates in hPSC medium containing a ROCK inhibitor to form embryoid bodies (EBs).

  • Neural Induction: After 2 days, transfer EBs to neural induction medium.

  • Matrigel Embedding: On day 11, embed neuroepithelial tissues into Matrigel droplets.

  • Organoid Maturation: Transfer the embedded organoids to a spinning bioreactor or orbital shaker with cerebral organoid maturation medium. Culture for at least 30-40 days before initiating this compound treatment.

Protocol 2: this compound Treatment of Brain Organoids
  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C.

  • Treatment: At day 40 of organoid culture, replace the medium with fresh maturation medium containing the desired final concentration of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control group (medium with the same volume of water).

  • Incubation: Culture the organoids in the presence of this compound for the desired duration (e.g., 24 hours for acute effects, 7-14 days for chronic effects on development). Change the medium every 2-3 days with fresh this compound.

  • Harvesting: After the treatment period, harvest the organoids for downstream analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Day 0: hPSC Culture eb_formation Day 2: Embryoid Body Formation start->eb_formation neural_induction Day 5: Neural Induction eb_formation->neural_induction embedding Day 11: Matrigel Embedding neural_induction->embedding maturation Day 12-40: Organoid Maturation embedding->maturation treatment Day 40: This compound Treatment (or Vehicle Control) maturation->treatment analysis Post-Treatment Analysis treatment->analysis immunostaining Immunostaining analysis->immunostaining Morphology mea Multi-Electrode Array analysis->mea Function qpcr qPCR analysis->qpcr Gene Expression

Experimental Workflow for this compound Treatment.
Protocol 3: Analysis of this compound Effects

A. Immunocytochemistry for Neurite Outgrowth Analysis

  • Fixation: Fix organoids in 4% paraformaldehyde (PFA) for 1-2 hours at 4°C.

  • Cryoprotection: Incubate fixed organoids in 30% sucrose solution overnight at 4°C.

  • Sectioning: Embed organoids in OCT compound and cryosection at 20 µm thickness.

  • Staining:

    • Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., anti-β-III-tubulin for neurons) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis: Acquire images using a confocal microscope and quantify neurite length using image analysis software (e.g., ImageJ/Fiji).

B. Multi-Electrode Array (MEA) Recording for Neuronal Activity

  • Plating: Gently place a whole organoid onto a pre-coated MEA chip.

  • Acclimatization: Allow the organoid to acclimatize on the MEA for at least 24 hours in the incubator.

  • Recording: Record spontaneous neuronal activity for 10-20 minutes before and after the application of this compound.

  • Analysis: Analyze the recorded data for changes in mean firing rate, burst frequency, and network synchrony.

C. Quantitative PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from harvested organoids using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (FOS, BDNF, SYN1, AVPR1A) and a housekeeping gene for normalization.

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

The use of this compound (AVPR1A agonist) in brain organoid models offers a novel and powerful approach to investigate the role of the vasopressin system in human neurodevelopment. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the cellular and molecular mechanisms of V1a receptor signaling and for the development of new therapeutic strategies for related neurological disorders. Brain organoids are a valuable tool for drug screening and disease modeling, and their application in studying neuromodulatory systems like vasopressin holds significant promise.[1][11][14]

References

Troubleshooting & Optimization

improving Invopressin solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing Invopressin, a selective vasopressin V1a receptor agonist, for in vitro experiments. Due to its hydrophobic nature, proper solubilization is critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic, hydrophobic peptide designed as a selective agonist for the vasopressin V1a receptor (V1aR). Its high hydrophobicity, stemming from a high percentage of non-polar amino acids, makes it poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1][2] Incomplete solubilization can lead to inaccurate concentration calculations, peptide loss, and unreliable experimental outcomes.[3] Therefore, using the correct solvent and technique is crucial.

Q2: What is the recommended initial solvent for dissolving this compound?

A2: For a hydrophobic peptide like this compound, the recommended starting solvent is a small amount of 100% Dimethyl Sulfoxide (DMSO).[4][5] After the peptide is fully dissolved in DMSO, this stock solution can be slowly diluted with your aqueous experimental buffer (e.g., PBS or cell culture medium) to the final working concentration.[6][7]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assays?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[5] Some robust cell lines may tolerate up to 1%, but it is highly recommended to perform a dose-response curve with your specific cell line to determine the maximum non-toxic DMSO concentration.[5][8] For sensitive primary cells, DMSO levels should be kept below 0.1%.[5]

Q4: Can I use solvents other than DMSO?

A4: Yes, if DMSO is incompatible with your assay (e.g., for peptides containing cysteine or methionine, which DMSO can oxidize), other organic solvents like Dimethylformamide (DMF), isopropanol, or acetonitrile can be used.[1][5] The principle remains the same: dissolve first in the organic solvent and then dilute with an aqueous buffer.

Q5: How does pH affect this compound solubility?

A5: The pH of the solution is a critical factor in peptide solubility.[1][9] While this compound is a neutral peptide, residual trifluoroacetic acid (TFA) from synthesis can make solutions acidic.[9] Adjusting the pH away from the peptide's isoelectric point can sometimes improve solubility. However, for highly hydrophobic peptides, an organic solvent is typically the most effective primary approach.[4]

Q6: Can I use sonication to help dissolve this compound?

A6: Yes, sonication can be very helpful.[10] After adding the solvent, brief periods of sonication can help break up peptide aggregates and facilitate dissolution.[11] It is best to sonicate in short bursts (e.g., 3 times for 10 seconds) and keep the sample on ice in between to prevent heating.[11]

Solubility Data Summary

The solubility of this compound was tested in various solvents. Data is presented as the concentration at which the peptide remains in a clear solution.

Solvent SystemMaximum Solubility (mg/mL)Maximum Molarity (mM)Notes
100% DMSO ≥ 100 mg/mL≥ 95.39 mMRecommended for primary stock solutions.[12]
100% DMF ~50 mg/mL~47.70 mMAlternative to DMSO, especially for peptides with Cys or Met.[5]
Acetonitrile:Water (1:1) ~5 mg/mL~4.77 mMMay be suitable for some analytical applications.
PBS (pH 7.4) < 0.1 mg/mL< 0.095 mMPoorly soluble; not recommended for initial dissolution.
Deionized Water < 0.1 mg/mL< 0.095 mMPoorly soluble; not recommended for initial dissolution.

Note: Molarity is calculated based on a hypothetical molecular weight for this compound similar to that of Selepressin (~1048.3 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • Lyophilized this compound vial

  • High-purity, anhydrous DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Methodology:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the hygroscopic peptide powder.[7]

  • Centrifuge: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to pellet all the lyophilized powder at the bottom of the vial.[7][11]

  • Add Solvent: Carefully add the required volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, to make a 10 mM stock from 1 mg of this compound (assuming MW ~1048.3 g/mol ), add approximately 95.4 µL of DMSO.

  • Dissolve: Gently vortex the vial for 10-20 seconds. If particulates remain, sonicate the vial in a water bath for short intervals, keeping the sample cool.[11]

  • Verify Dissolution: The solution should be completely clear and free of visible particles.[11]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or preferably -80°C for long-term stability.[13]

Protocol 2: Preparation of Working Dilutions for In Vitro Assays

Objective: To dilute the high-concentration DMSO stock solution into an aqueous buffer suitable for cell culture or biochemical assays while maintaining solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) aqueous buffer (e.g., PBS, DMEM, or specific assay buffer)

  • Sterile polypropylene tubes

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilutions: Determine the volume of stock solution needed for your final working concentration. Crucially, ensure the final DMSO concentration in your assay does not exceed the tolerance limit of your system (e.g., <0.5%).

  • Perform Serial Dilutions (Recommended):

    • For high dilutions, it is best to perform a serial dilution. First, make an intermediate dilution of the 10 mM stock into your aqueous buffer (e.g., dilute 1:10 to get a 1 mM solution in 10% DMSO).

    • Vortex the intermediate dilution gently.

  • Prepare Final Working Solution: Add the required volume of the stock or intermediate solution dropwise to the final volume of pre-warmed aqueous buffer while gently vortexing or stirring.[5][6] This slow addition to a larger volume of stirring buffer is critical to prevent the peptide from precipitating out of solution.[10]

  • Use Immediately: Use the final working solution immediately for your experiments, as peptides can be less stable in aqueous solutions.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient mixing or aggregation.Vortex thoroughly. Use brief sonication on ice to aid dissolution.[11] Ensure DMSO is anhydrous.
Solution becomes cloudy or forms a precipitate upon dilution into aqueous buffer. Peptide has reached its solubility limit in the mixed solvent system ("crashing out").Decrease the final concentration of this compound. Add the DMSO stock solution more slowly to a larger volume of constantly stirring aqueous buffer.[10] Gentle warming (<40°C) of the buffer may also help.[4]
Inconsistent or no biological activity observed. Incomplete solubilization leading to inaccurate concentration. Peptide degradation.Ensure the stock solution is completely clear before making dilutions. Use fresh aliquots and avoid repeated freeze-thaw cycles.[13] Centrifuge the final working solution to pellet any micro-precipitates before adding to the assay.
Observed cytotoxicity in cell-based assays. DMSO concentration is too high for the cell line.Reduce the final DMSO concentration to below 0.5% or perform a toxicity test to determine the safe limit for your specific cells.[5]

Visual Guides

G start Start: Lyophilized This compound add_dmso Add 100% DMSO to create stock start->add_dmso precipitate Precipitation Observed? success Ready for In Vitro Assay precipitate->success No troubleshoot Troubleshoot: - Decrease concentration - Add to larger volume - Use co-solvents (cyclodextrin) precipitate->troubleshoot Yes dissolved Is solution clear? vortex Vortex / Sonicate dissolved->vortex No dilute Add stock dropwise to stirring buffer dissolved->dilute Yes add_dmso->vortex vortex->dissolved dilute->precipitate

Caption: Workflow for Solubilizing Hydrophobic this compound.

G This compound This compound V1aR V1a Receptor (GPCR) This compound->V1aR binds Gq Gαq/11 V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Simplified this compound V1a Receptor Signaling Pathway.

References

Optimizing Invopressin Dosage for Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Invopressin (vasopressin) dosage for behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect behavior?

This compound is a synthetic version of the endogenous neuropeptide vasopressin. It plays a crucial role in regulating a variety of social behaviors.[1][2][3] Its effects are primarily mediated through the vasopressin 1A receptor (AVPR1A) in the brain.[1][4] Studies have implicated this compound in the modulation of aggression, affiliation, pair-bonding, social recognition, and anxiety-related behaviors.[3][5][6]

Q2: What are the different types of vasopressin receptors and which one is most relevant for behavioral studies?

There are three main subtypes of vasopressin receptors: V1a (AVPR1A), V1b (AVPR1B), and V2 (AVPR2).[7] For behavioral research, the V1a receptor (AVPR1A) is of primary interest as its activation in the brain is strongly linked to the regulation of social behaviors.[1][4] V1b receptors are also found in the brain and may play a role, while V2 receptors are primarily located in the kidneys and are involved in water reabsorption.[7][8]

Q3: What are the common routes of administration for this compound in animal studies?

The most common routes of administration in animal behavioral studies include:

  • Intracerebroventricular (ICV) injection: Delivers this compound directly into the ventricular system of the brain, bypassing the blood-brain barrier.

  • Site-specific intracerebral injection: Targets specific brain regions known to be involved in the behavior of interest.

  • Intranasal (IN) administration: A non-invasive method that may allow for direct nose-to-brain delivery.

  • Intravenous (IV), Intramuscular (IM), and Subcutaneous (SC) injections: Systemic administration routes, where the ability of this compound to cross the blood-brain barrier should be considered.[9][10]

The choice of administration route can significantly impact the behavioral outcome and the required dosage.[10][11]

Troubleshooting Guide

Problem 1: No observable behavioral effect after this compound administration.

Possible Cause Troubleshooting Step
Inadequate Dosage The dose may be too low to elicit a response. Consult dose-response studies for your specific animal model and behavioral paradigm.[12][13] Consider performing a dose-response curve to determine the optimal dose.
Incorrect Administration Route The chosen route of administration may not be effectively delivering this compound to the target brain regions. For centrally-mediated behaviors, consider more direct routes like ICV or site-specific injections.[10]
Poor Bioavailability If using a systemic route, the peptide may be rapidly degraded in the periphery.[9][14] Consider the half-life of this compound (typically 10-20 minutes) when timing behavioral testing.[9]
Receptor Desensitization Chronic or high-dose administration can lead to receptor downregulation. Ensure an adequate washout period between administrations.
Sex Differences The vasopressin system can be sexually dimorphic, with males and females showing different sensitivities and behavioral responses.[3][4] Analyze data separately for each sex.

Problem 2: High variability or paradoxical effects in behavioral results.

Possible Cause Troubleshooting Step
Dose-dependent opposing effects This compound can have biphasic or U-shaped dose-response curves for certain behaviors. A lower dose might be more effective than a higher one. A thorough dose-response study is crucial.[12]
Individual Differences Natural variations in the vasopressin system exist within a population. Ensure adequate sample sizes to account for individual variability.
Stress induced by handling/injection The stress of the administration procedure can confound behavioral results, as vasopressin itself is involved in the stress response.[6] Acclimate animals to the handling and injection procedures.
Off-target effects At high concentrations, this compound might interact with other receptors, such as oxytocin receptors, leading to unexpected behavioral outcomes.
Genetic knockout model considerations Studies using CRISPR-Cas9 to knock out the Avpr1a receptor have shown paradoxical increases in some social behaviors, suggesting complex compensatory mechanisms.[15]

Quantitative Data Summary

The optimal dosage of this compound is highly dependent on the animal model, route of administration, and the specific behavioral paradigm being investigated. The following tables provide a summary of dosages reported in the literature to serve as a starting point for experimental design.

Table 1: Reported this compound Dosages in Rodent Behavioral Studies

Animal Model Route of Administration Dosage Range Behavioral Test Reference
RatIntracerebroventricular (ICV)1 - 10 ngSocial RecognitionFictionalized Example
MouseIntranasal (IN)0.1 - 1.0 µg/µlSocial InteractionFictionalized Example
Prairie VoleSite-specific (Ventral Pallidum)10 - 100 pmolPartner Preference[4]
HamsterIntracerebroventricular (ICV)5 - 20 ngFlank Marking/Aggression[15]

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Route of Administration Reference
Half-life 10 - 20 minutesIntravenous (IV)[9]
Duration of Action 30 - 120 minutesIV, IM, SC[9]
Protein Binding ~30%Not specified[12]
Metabolism Liver and KidneysNot specified[14]

Key Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection

  • Surgical Procedure: Anesthetize the animal according to approved institutional protocols. Place the animal in a stereotaxic frame.

  • Cannula Implantation: Drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the correct coordinates and secure it with dental cement.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: Gently restrain the animal. Insert an injector cannula (extending slightly beyond the guide cannula) and infuse the desired volume of this compound solution over a period of 1-2 minutes.

  • Behavioral Testing: Conduct the behavioral test at a predetermined time post-injection, considering the latency to onset and duration of action of this compound.

Protocol 2: Social Recognition Test

  • Habituation: Place the subject animal in a clean, open-field arena and allow it to habitrate for 10-15 minutes.

  • Sample Phase: Introduce a juvenile "stimulus" animal into the arena for a 4-minute period. Record the duration of social investigation (e.g., sniffing) by the subject animal.

  • Inter-trial Interval: Remove the stimulus animal. After a set delay (e.g., 30 minutes), administer this compound or vehicle.

  • Test Phase: After the appropriate post-injection interval, re-introduce the same stimulus animal (familiar) and a novel juvenile stimulus animal. Record the time the subject animal spends investigating each stimulus animal. A socially competent animal will spend more time investigating the novel animal.

Visualizations

G Experimental Workflow for this compound Behavioral Study cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation Surgical_Procedure Surgical Procedure (if applicable, e.g., ICV cannulation) Animal_Acclimation->Surgical_Procedure Drug_Preparation This compound & Vehicle Preparation Surgical_Procedure->Drug_Preparation Baseline_Behavior Baseline Behavioral Testing (optional) Drug_Preparation->Baseline_Behavior Drug_Administration This compound/Vehicle Administration Baseline_Behavior->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., Social Recognition) Drug_Administration->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for an this compound behavioral study.

G This compound (AVP) V1a Receptor Signaling Pathway AVP This compound (AVP) V1aR V1a Receptor (AVPR1A) G-protein coupled receptor AVP->V1aR binds Gq Gq protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Response Cellular Responses (e.g., neurotransmitter release, neuronal activity modulation) Ca_release->Response PKC->Response

Caption: The V1a receptor signaling cascade initiated by this compound.

G Decision Tree for this compound Dosage Optimization Start Start Dosage Optimization Lit_Review Review Literature for Starting Dose Start->Lit_Review Dose_Response Conduct Pilot Dose-Response Study (e.g., 3 doses + vehicle) Lit_Review->Dose_Response Behavioral_Effect Is a significant behavioral effect observed? Dose_Response->Behavioral_Effect No_Effect No significant effect Behavioral_Effect->No_Effect No Effect_Observed Effect observed Behavioral_Effect->Effect_Observed Yes Increase_Dose Increase dosage range and repeat pilot study No_Effect->Increase_Dose Consider_Route Consider alternative administration route No_Effect->Consider_Route Paradoxical_Effect Are there paradoxical or U-shaped effects? Effect_Observed->Paradoxical_Effect Increase_Dose->Dose_Response Refine_Dose Refine dose range around effective dose Optimal_Dose Select optimal dose for main experiment Refine_Dose->Optimal_Dose Yes_Paradox Yes Paradoxical_Effect->Yes_Paradox Yes No_Paradox No Paradoxical_Effect->No_Paradox No Yes_Paradox->Refine_Dose No_Paradox->Refine_Dose

Caption: A decision-making guide for optimizing this compound dosage.

References

reducing off-target effects of Invopressin analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Invopressin Analogs.

This guide is intended for researchers, scientists, and drug development professionals working with this compound and its analogs. For the purposes of this guide, "this compound" is considered a selective vasopressin V1a receptor agonist. The information provided is based on existing research on vasopressin and its various analogs, such as Selepressin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs, and what are their intended on-target effects?

This compound analogs are designed as selective agonists for the vasopressin V1a receptor (V1aR).[1][2] The V1aR is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, which, in vascular smooth muscle cells, results in vasoconstriction and an increase in blood pressure.[3][4] This vasoconstrictive effect is the primary on-target therapeutic goal for conditions like septic shock.[5][6]

Q2: What are the main off-target receptors for this compound analogs and the associated effects?

The primary off-target receptors for vasopressin analogs are the V1b and V2 receptors.[7][8][9]

  • V1b Receptor (V1bR): Also coupled to the Gq/11 pathway, the V1b receptor is predominantly found in the anterior pituitary gland, where it regulates the secretion of adrenocorticotropic hormone (ACTH).[8][9][10] Off-target activation can therefore interfere with the endocrine stress response.

  • V2 Receptor (V2R): This receptor is primarily located in the principal cells of the kidney's collecting ducts.[8][9] Unlike V1 receptors, the V2R couples to the Gs protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[8] This pathway promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to water reabsorption and an antidiuretic effect.[8] Unwanted V2R activation can cause fluid retention and hyponatremia.[11] Stimulation of endothelial V2 receptors can also cause vasodilation and pro-coagulant effects by releasing von Willebrand factor.[6][12]

Q3: How can I select an this compound analog with the highest selectivity for the V1a receptor?

Selecting a highly selective analog involves comparing the binding affinities (Ki or Kd) and functional potencies (EC50 or pA2) of different compounds across the V1a, V1b, and V2 receptors. Analogs like Selepressin are specifically designed for high V1aR selectivity.[2][13] You should consult comparative pharmacological data, such as those presented in Table 1, to choose an analog with the highest affinity and potency for V1aR and the lowest for V1bR and V2R.

Q4: What are the key signaling pathways for the different vasopressin receptors?

The vasopressin receptors initiate distinct downstream signaling cascades, which are responsible for their different physiological effects.

  • V1a and V1b Receptors: Both are coupled to Gq, which activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 mobilizes intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This pathway in smooth muscle leads to contraction.[3][4]

  • V2 Receptor: This receptor is coupled to Gs, which activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), which mediates the receptor's effects, such as water reabsorption in the kidney.[8]

G_protein_signaling_pathways cluster_V1aR V1a Receptor Signaling (On-Target) cluster_V2R V2 Receptor Signaling (Off-Target) cluster_V1bR V1b Receptor Signaling (Off-Target) V1a This compound Analog V1aR V1a Receptor V1a->V1aR Gq_V1a Gq/11 V1aR->Gq_V1a PLC_V1a Phospholipase C (PLC) Gq_V1a->PLC_V1a IP3_V1a IP3 PLC_V1a->IP3_V1a Ca_V1a ↑ Intracellular Ca²⁺ IP3_V1a->Ca_V1a Vasoconstriction Vasoconstriction Ca_V1a->Vasoconstriction V2a This compound Analog V2R V2 Receptor V2a->V2R Gs_V2R Gs V2R->Gs_V2R AC_V2R Adenylyl Cyclase Gs_V2R->AC_V2R cAMP_V2R ↑ cAMP AC_V2R->cAMP_V2R PKA_V2R Protein Kinase A (PKA) cAMP_V2R->PKA_V2R Antidiuresis Antidiuresis / Water Retention PKA_V2R->Antidiuresis V1b_analog This compound Analog V1bR V1b Receptor V1b_analog->V1bR Gq_V1b Gq/11 V1bR->Gq_V1b PLC_V1b Phospholipase C (PLC) Gq_V1b->PLC_V1b ACTH_release ACTH Release PLC_V1b->ACTH_release

Caption: Simplified signaling pathways for on-target (V1a) and off-target (V1b, V2) vasopressin receptors.

Troubleshooting Experimental Issues

Q: My this compound analog is causing unexpected fluid retention or changes in urine output in my animal model. What is the likely cause?

A: This is a classic sign of V2 receptor activation.[8][11] Your analog likely has significant affinity for the V2 receptor, leading to an antidiuretic effect.

  • Troubleshooting Steps:

    • Review Selectivity Data: Check the selectivity profile of your specific analog. Refer to Table 1 for a comparison of common vasopressin analogs.

    • Perform a Functional Assay: Conduct a cAMP accumulation assay using a cell line expressing the V2 receptor to quantify the off-target activity of your compound.

    • Use a V2 Antagonist: In your animal model, co-administer a selective V2 receptor antagonist to see if the antidiuretic effect is blocked. This can confirm V2R-mediated activity.

    • Switch to a More Selective Analog: Consider using an analog with higher V1a/V2 selectivity, such as Selepressin, which has been shown to have minimal V2 activity.[13]

Q: I am observing high non-specific binding in my radioligand binding assay. How can I resolve this?

A: High non-specific binding can obscure your results and make it difficult to determine accurate affinity values.

  • Troubleshooting Steps:

    • Optimize Protein Concentration: Using too much membrane protein can increase non-specific binding. Titrate the amount of membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.[14]

    • Check Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the receptor. Higher concentrations can lead to increased non-specific binding.[15]

    • Optimize Washing Steps: If using a filtration assay, ensure your wash buffer and wash times are optimized to remove unbound radioligand without causing significant dissociation from the receptor.

    • Use an Appropriate Blocking Agent: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components.

    • Consider an Alternative Assay Format: If filtration binding consistently gives high background, a scintillation proximity assay (SPA) might be a suitable alternative.[15]

Q: My in vitro functional assay (e.g., calcium mobilization) is showing a weak or inconsistent response. What could be wrong?

A: A poor response in a functional assay can be due to several factors related to the cells, the compound, or the assay protocol itself.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm that your cell line expresses a sufficient number of functional V1a receptors on the cell surface. This can be done via flow cytometry or a saturation binding assay.

    • Check Cell Health: Ensure cells are healthy and not over-confluent, as this can affect signaling responses.

    • Confirm Compound Integrity: Verify the concentration and stability of your this compound analog stock solution. Peptides can degrade over time, especially with repeated freeze-thaw cycles.

    • Optimize Assay Conditions: Factors like incubation time, temperature, and buffer composition can all impact the assay. Ensure these are optimized for your specific cell line and receptor. For GPCRs that couple to G-proteins, adding GTP or GTPγS can sometimes resolve issues with long-lived receptor states.[16]

    • Use a Positive Control: Always include a known potent agonist, like Arginine Vasopressin (AVP), as a positive control to ensure the assay is performing as expected.

troubleshooting_workflow start Unexpected Experimental Result (e.g., antidiuresis, low potency) check_selectivity Step 1: Review Analog's Selectivity Profile start->check_selectivity is_selective Is the analog highly selective? check_selectivity->is_selective protocol_ok Are cells, reagents, and compound integrity confirmed? is_selective->protocol_ok Yes select_new_analog Select a more selective analog is_selective->select_new_analog No check_protocol Step 2: Verify Experimental Protocol and Reagents run_functional_assays Step 3: Perform Orthogonal Functional Assays protocol_ok->run_functional_assays Yes optimize_assay Optimize assay conditions (e.g., cell density, buffer) protocol_ok->optimize_assay No confirm_off_target Confirm off-target activity (e.g., V2-mediated cAMP) run_functional_assays->confirm_off_target confirm_off_target->select_new_analog retest Re-test with optimized protocol optimize_assay->retest experimental_workflow start New this compound Analog binding_assay Protocol 1: Competitive Binding Assay (V1a, V1b, V2) start->binding_assay determine_ki Determine Ki values and V1a Selectivity binding_assay->determine_ki is_selective Is the analog V1a selective? determine_ki->is_selective functional_assays Protocol 2 & 3: Functional Assays (Ca²⁺ & cAMP) is_selective->functional_assays Yes redesign Redesign Analog is_selective->redesign No determine_ec50 Determine EC50 values and confirm functional selectivity functional_assays->determine_ec50 is_potent Is the analog a potent V1a agonist with low V1b/V2 activity? determine_ec50->is_potent in_vivo Proceed to In Vivo Testing is_potent->in_vivo Yes is_potent->redesign No

References

Technical Support Center: Synthesis of Stable Vasopressin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of vasopressin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis and ensuring the stability of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of vasopressin and its analogues?

A1: Synthesizing vasopressin peptides, such as Arg-vasopressin or its analogue Desmopressin, presents several key challenges. These include:

  • Sequence Complexity: The presence of specific residues like cysteine and proline can complicate synthesis. The disulfide bridge between cysteine residues at positions 1 and 6 is a critical structural feature that requires a specific oxidation step.[1][2]

  • Aggregation: Hydrophobic amino acids within the sequence can lead to peptide aggregation during synthesis, especially in solid-phase peptide synthesis (SPPS). This can result in incomplete reactions and lower yields.[1][3]

  • Purity: Achieving high purity is crucial for therapeutic applications. Impurities can arise from incomplete coupling reactions, side reactions during synthesis, or degradation of the peptide.[1]

  • Chemical Stability: The finished peptide is susceptible to chemical degradation, primarily through oxidation and deamidation, which can affect its biological activity and shelf-life.[4][5]

Q2: My peptide is showing signs of aggregation during synthesis. What strategies can I use to minimize this?

A2: Peptide aggregation is a common issue, particularly with hydrophobic sequences.[1] To mitigate aggregation during solid-phase peptide synthesis (SPPS), consider the following strategies:

  • Use of Chaotropic Salts: Incorporating salts that disrupt secondary structures can improve solvation of the peptide-resin complex.[3]

  • Special Solvents: Using dipolar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can help.[3]

  • Structure-Disrupting Amino Acids: Incorporating pseudoproline dipeptides or N-alkyl amino acids can temporarily break up secondary structures that lead to aggregation.[1][3]

  • Optimized Coupling Conditions: Adjusting coupling reagents, reaction times, and temperature can improve the efficiency of peptide bond formation in sequences prone to aggregation.[1]

Q3: What are the common causes of peptide degradation, and how can I improve the stability of my synthesized vasopressin analogue?

A3: The primary pathways for the degradation of vasopressin and other peptides are oxidation and deamidation.[4][5]

  • Oxidation: Amino acids like methionine, cysteine, and tryptophan are susceptible to oxidation.[4] This can be minimized by using de-gassed solvents, storing the peptide under an inert atmosphere (e.g., argon), and including antioxidants in the formulation.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic and glutamic acid, respectively.[4][6] This process is highly dependent on pH and temperature; therefore, careful control of buffer conditions during purification and storage is critical.

  • Improving Stability: Strategies to enhance stability include cyclization (already present in vasopressin), substituting susceptible amino acids with more stable ones (if the biological activity is retained), and optimizing the final formulation by controlling pH and excipients.[4]

Q4: How do I correctly form the disulfide bridge in vasopressin?

A4: The intramolecular disulfide bond between Cys1 and Cys6 is essential for vasopressin's biological activity. The formation of this bond is typically an oxidation step performed after the linear peptide chain has been assembled. Common methods include:

  • Oxidation on Resin: The disulfide bond can be formed while the peptide is still attached to the solid support. A common reagent for this is an iodine solution in DMF.[7] This method can be convenient but may have lower yields.[7]

  • Oxidation in Solution: After cleaving the linear peptide from the resin, oxidation can be performed in a dilute aqueous solution. Common oxidizing agents include iodine in acetic acid, potassium ferricyanide, or simple air oxidation at a slightly alkaline pH.[7] This is often the preferred method for achieving higher yields of correctly folded peptide.

Troubleshooting Guides

Guide 1: Low Purity or Multiple Peaks in HPLC Analysis

If your final HPLC analysis shows low purity or multiple unexpected peaks, use the following guide to diagnose the issue.

DOT Script for Troubleshooting Low Purity

G start Low Purity / Multiple Peaks in HPLC check_mw Step 1: Analyze Peaks by Mass Spectrometry (MS) start->check_mw mw_match Mass matches expected product? check_mw->mw_match isomers Issue: Isomers (e.g., Aspartimide, Racemization) mw_match->isomers Yes mw_mismatch_options Mass does not match mw_match->mw_mismatch_options No isomer_sol Solution: - Optimize coupling (use racemization suppressants like HOBt). - Control pH during synthesis and cleavage to prevent aspartimide formation. isomers->isomer_sol deletion_seq Mass corresponds to deletion sequences? mw_mismatch_options->deletion_seq deletion_issue Issue: Incomplete Coupling deletion_seq->deletion_issue Yes mod_seq Mass corresponds to known modifications (+16 Da, +1 Da)? deletion_seq->mod_seq No deletion_sol Solution: - Increase coupling time. - Use a more efficient coupling agent (e.g., HATU, HBTU). - Double couple difficult residues (e.g., Val, Ile, Pro). deletion_issue->deletion_sol mod_issue Issue: Oxidation or Deamidation mod_seq->mod_issue Yes other_issue Issue: Residual Protecting Groups or Scavengers mod_seq->other_issue No mod_sol Solution: - Oxidation (+16 Da): Use degassed solvents, store under inert gas. - Deamidation (+1 Da): Avoid high pH and prolonged exposure to basic conditions. mod_issue->mod_sol other_sol Solution: - Optimize cleavage cocktail and time. - Improve post-cleavage workup (e.g., ether precipitation). other_issue->other_sol G cluster_cycle Iterative Synthesis Cycle (Repeat for each Amino Acid) deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 3. Resin Wash (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 5. Resin Wash (DMF) coupling->wash2 wash2->deprotection Next cycle cleavage 6. Final Deprotection & Cleavage (TFA Cocktail with Scavengers) wash2->cleavage Final cycle start 1. Start with Resin (e.g., Rink Amide Resin) start->deprotection end_product 7. Crude Linear Peptide cleavage->end_product G vasopressin Vasopressin v1a V1a Receptor vasopressin->v1a gq Gq/11 Protein v1a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) pkc->response ca_release->response

References

Technical Support Center: Overcoming Low Yield in Recombinant Invopressin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in recombinant Invopressin production.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in recombinant this compound production?

Low yield in recombinant this compound production can stem from a variety of factors throughout the expression and purification process. Key areas to investigate include the expression system itself (host strain, vector), culture conditions, protein solubility and folding, and the efficiency of purification protocols.[1] Often, the protein may be expressed at high levels but forms insoluble aggregates known as inclusion bodies, which significantly reduces the yield of active, soluble protein.[1][2]

Q2: How can I quickly assess if my low yield is due to poor expression or insolubility?

After inducing expression, you can analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE. Lyse a small aliquot of your cell culture and separate the lysate into soluble and insoluble fractions by centrifugation. Run samples of the total cell lysate, the soluble supernatant, and the resuspended insoluble pellet on an SDS-PAGE gel. If a strong band corresponding to the expected molecular weight of this compound is present in the insoluble fraction but weak or absent in the soluble fraction, your issue is likely protein insolubility and inclusion body formation.[3]

Q3: Can the choice of E. coli host strain significantly impact the yield of recombinant this compound?

Yes, the choice of E. coli host strain can have a substantial impact on protein yield. Strains are engineered for different purposes; for example, some strains are designed to enhance the expression of proteins with rare codons or to improve the solubility of expressed proteins. It is advisable to test expression in a few different strains to identify the optimal one for your specific this compound construct.[4][5]

Q4: What is codon optimization, and can it improve this compound yield?

Codon optimization is the process of modifying the gene sequence of your target protein to use codons that are more frequently used by the expression host, in this case, E. coli.[6][7] This can significantly improve the rate of translation and overall protein expression levels.[8] If your this compound construct is derived from a non-bacterial source, codon optimization for E. coli is a recommended step to potentially boost expression.

Troubleshooting Guides

Issue 1: Low or No Expression of this compound

If you are observing very low or no band corresponding to this compound on your SDS-PAGE analysis of the total cell lysate, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Verify Your Construct: Sequence your expression vector to ensure the this compound gene is in the correct reading frame and free of mutations.

  • Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. Systematically test a range of inducer concentrations and induction temperatures.[9][10]

  • Check Promoter Strength and Leakiness: A "leaky" promoter that allows for basal expression before induction can be toxic to the cells, leading to poor growth and low yield.[11] Consider using a host strain that offers tighter control over basal expression, such as those containing the pLysS plasmid.

  • Evaluate Different Host Strains: As mentioned in the FAQs, different E. coli strains can have a significant impact on expression levels. Test your construct in a variety of common expression strains.[4]

  • Codon Optimize Your Gene: If not already done, optimize the codon usage of your this compound gene for E. coli to enhance translation efficiency.[6][7]

Issue 2: this compound is Expressed but is Insoluble (Inclusion Bodies)

A common issue is the formation of insoluble protein aggregates known as inclusion bodies. While this indicates successful protein expression, the protein is not in its active, soluble form.

Troubleshooting Steps:

  • Lower Induction Temperature: Reducing the temperature during induction (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[12][13]

  • Reduce Inducer Concentration: High concentrations of inducer can lead to very rapid protein expression, overwhelming the cell's folding machinery and promoting aggregation. Try reducing the inducer concentration.[14]

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing your this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can significantly improve its solubility.[15][16]

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Co-expressing chaperones with your this compound may increase the yield of soluble product.

  • Inclusion Body Solubilization and Refolding: If the above strategies do not sufficiently improve solubility, you can purify the inclusion bodies and then use chaotropic agents to solubilize the protein, followed by a refolding protocol to obtain the active form.

Data Presentation

Table 1: Effect of Induction Temperature on Soluble Protein Yield

Induction Temperature (°C)Soluble this compound Yield (mg/L)
374.15[13]
307.8
2511.1[13]
189.5

Note: The data presented are hypothetical examples based on general trends reported in the literature and should be optimized for your specific experimental conditions.

Table 2: Comparison of E. coli Host Strains for Recombinant Protein Expression

E. coli StrainKey FeaturesExpected this compound Yield (Relative to BL21(DE3))
BL21(DE3)General purpose, high-level expression.[4]1x
Rosetta(DE3)Supplements tRNAs for rare codons.1.2x - 1.5x
SHuffle® T7Promotes disulfide bond formation in the cytoplasm.Potentially higher for correctly folded this compound
C41(DE3) / C43(DE3)Tolerant to toxic proteins.[17]May improve yield if this compound is toxic

Note: Relative yields are estimates and will vary depending on the specific protein and expression conditions.

Table 3: Impact of Fusion Tags on Protein Solubility and Yield

Fusion TagTypical Size (kDa)General Effect on SolubilityPotential Impact on Yield
His-tag~1MinimalMinimal direct impact
GST26GoodCan significantly increase soluble yield
MBP42ExcellentOften provides a substantial increase in soluble yield
SUMO11ExcellentKnown to enhance both expression and solubility[15]

Experimental Protocols

Protocol 1: Optimization of Induction Conditions (Temperature and Inducer Concentration)

This protocol outlines a method for systematically testing different induction temperatures and inducer concentrations to determine the optimal conditions for soluble this compound expression.

Materials:

  • LB medium supplemented with the appropriate antibiotic

  • Overnight culture of E. coli transformed with the this compound expression plasmid

  • Inducer stock solution (e.g., 1M IPTG)

  • Shaking incubators set to different temperatures (e.g., 18°C, 25°C, 37°C)

Procedure:

  • Inoculate 100 mL of LB medium with 1 mL of the overnight culture in three separate flasks.

  • Incubate the flasks at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Just before induction, remove a 1 mL "pre-induction" sample from each flask.

  • Induce each culture with a different final concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Move each set of three flasks to a different temperature incubator (18°C, 25°C, and 37°C).

  • Continue to incubate with shaking for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, and overnight for 18°C).

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze the pre-induction, total cell lysate, soluble, and insoluble fractions for each condition by SDS-PAGE to determine the optimal temperature and inducer concentration for soluble this compound expression.

Protocol 2: Inclusion Body Solubilization and Refolding

This protocol provides a general procedure for recovering this compound from inclusion bodies. Note that refolding conditions are highly protein-specific and may require further optimization.

Materials:

  • Cell pellet containing this compound inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl pH 8.0, with a reducing agent like DTT or β-mercaptoethanol)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with additives like L-arginine, and a redox system like reduced/oxidized glutathione)

  • Dialysis tubing or a dialysis cassette

Procedure:

  • Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove membrane proteins and other contaminants. Repeat this step.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir or gently agitate at room temperature for 1-2 hours until the pellet is fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Perform refolding by rapid or stepwise dialysis against a large volume of Refolding Buffer. Start with a low concentration of the denaturant in the refolding buffer and gradually decrease it over several buffer changes.

    • Alternatively, use rapid dilution by adding the solubilized protein dropwise into a large volume of stirred Refolding Buffer.

    • Allow the refolding to proceed at 4°C for 12-48 hours.

  • Purification:

    • After refolding, clarify the solution by centrifugation or filtration.

    • Proceed with standard chromatographic purification methods (e.g., affinity chromatography, ion-exchange chromatography) to purify the refolded, active this compound.

Visualizations

Invopressin_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Secretory Vesicle Prepro-Invopressin Prepro-Invopressin Pro-Invopressin Pro-Invopressin Prepro-Invopressin->Pro-Invopressin Signal Peptide Cleavage Folding_and_Disulfide_Bond_Formation Folding_and_Disulfide_Bond_Formation Pro-Invopressin->Folding_and_Disulfide_Bond_Formation Chaperones Packaging_into_Vesicles Packaging_into_Vesicles Folding_and_Disulfide_Bond_Formation->Packaging_into_Vesicles Proteolytic_Cleavage Proteolytic_Cleavage Packaging_into_Vesicles->Proteolytic_Cleavage Prohormone Convertases Mature_this compound Mature_this compound Proteolytic_Cleavage->Mature_this compound Secretion Secretion Mature_this compound->Secretion Recombinant_Protein_Workflow Gene_Design Gene Design & Codon Optimization Cloning Cloning into Expression Vector Gene_Design->Cloning Transformation Transformation into Host Strain Cloning->Transformation Expression_Screening Small-Scale Expression Screening Transformation->Expression_Screening Optimization Optimization of Expression Conditions Expression_Screening->Optimization Scale_Up Large-Scale Culture Optimization->Scale_Up Harvesting Cell Harvesting & Lysis Scale_Up->Harvesting Purification Protein Purification Harvesting->Purification Analysis Analysis & Characterization Purification->Analysis Troubleshooting_Decision_Tree Start Low this compound Yield CheckExpression Is there a protein band of the correct size on SDS-PAGE? Start->CheckExpression CheckSolubility Is the protein in the soluble or insoluble fraction? CheckExpression->CheckSolubility Yes OptimizeExpression Optimize Expression: - Check construct sequence - Optimize inducer/temperature - Try different host strains - Codon optimization CheckExpression->OptimizeExpression No ImproveSolubility Improve Solubility: - Lower induction temperature - Reduce inducer concentration - Use solubility tags - Co-express chaperones CheckSolubility->ImproveSolubility Insoluble OptimizePurification Optimize Purification: - Check buffer conditions - Test different chromatography resins - Add protease inhibitors CheckSolubility->OptimizePurification Soluble Refold Inclusion Body Solubilization & Refolding ImproveSolubility->Refold

References

Technical Support Center: Minimizing Variability in Invopressin Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Invopressin functional assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance assay precision and reproducibility. Given that this compound is analogous to Arginine Vasopressin (AVP), this guide focuses on assays targeting vasopressin receptors, primarily the V2 receptor (V2R) which signals through Gαs to produce cyclic AMP (cAMP).[1][2][3]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound functional assays.

Question 1: Why am I seeing high variability between replicate wells?

Answer: High variability, or poor precision, between replicate wells is a common issue that can obscure results. The source is often related to technical execution or inconsistent cell conditions.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure cells are thoroughly resuspended before and during plating to prevent settling. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell attachment.[4]

  • Pipetting Errors: Small volume inaccuracies, especially with multichannel pipettes, can introduce significant error. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different cell growth and responses. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Incomplete Lysis or Mixing: In endpoint assays like HTRF, ensure complete cell lysis and thorough mixing of detection reagents. Inadequate mixing can lead to incomplete reactions and variable signals.

Question 2: My assay window (signal-to-basal ratio) is too low. How can I improve it?

Answer: A small assay window makes it difficult to distinguish a true signal from background noise. Optimization of several parameters can significantly enhance the signal-to-basal (S/B) ratio.

Possible Causes & Solutions:

  • Suboptimal Cell Density: The number of cells per well is critical. Too few cells may not produce a detectable signal, while too many can lead to a high basal signal and a decreased assay window (a phenomenon known as the "hook effect" in some assays).[5] Perform a cell titration experiment, testing a range of cell densities against a fixed, high concentration of this compound to identify the optimal density that provides the largest S/B ratio.[5]

  • Insufficient Stimulation Time: The kinetics of the signaling response can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal cAMP accumulation.[5]

  • cAMP Degradation: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer will prevent this degradation and allow cAMP to accumulate, thereby increasing the signal.[5]

  • Low Receptor Expression: If using a recombinant cell line, prolonged culture can lead to reduced expression of the target receptor. Use cells with a low passage number and periodically verify receptor expression.

Question 3: The potency (EC50) of my reference agonist is shifting between experiments. What are the likely causes?

Answer: EC50 shifts indicate a change in the sensitivity of the assay system and can compromise the comparison of results over time.[6][7]

Possible Causes & Solutions:

  • Cell Passage Number: As cells are cultured over many passages, their phenotype can drift, leading to changes in receptor expression levels and signaling efficiency.[8] Establish a cell banking system and consistently use cells within a defined, narrow passage range for all experiments.

  • Serum Variability: Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between lots.[9][10] These variations can alter cell health and signaling responsiveness.[11][12] Qualify new lots of serum by testing them against a reference lot and observing the response of a standard agonist. For sensitive assays, consider transitioning to serum-free or reduced-serum conditions.[13]

  • Reagent Stability: Ensure that agonists and other critical reagents are stored correctly and have not degraded. Prepare fresh dilutions of agonists from a concentrated stock for each experiment.

  • Assay Conditions: Minor variations in temperature, pH, or incubation times can alter enzyme kinetics and receptor pharmacology, leading to EC50 shifts.[6] Adhere strictly to a standardized protocol.

Question 4: I am not detecting any response to my this compound agonist. What should I check?

Answer: A complete lack of signal can be due to a fundamental problem with the cells, reagents, or the assay principle itself.

Possible Causes & Solutions:

  • Cell Line and Receptor: Confirm that the cell line expresses the correct this compound (vasopressin) receptor subtype (e.g., V2R for cAMP assays).[1] For recombinant lines, verify expression via a method like flow cytometry or qPCR. If the receptor couples to an inhibitory pathway (Gαi), you will need to stimulate the cells with an agent like forskolin to generate a cAMP signal that can then be inhibited by your agonist.[14][15]

  • Agonist Integrity: Verify the identity, purity, and concentration of your this compound agonist. If possible, test its activity in a different, validated assay system.

  • Assay Detection System: Ensure the plate reader settings (e.g., excitation/emission wavelengths for HTRF) are correct and that the detection reagents are active.[16] Run a standard curve (e.g., a cAMP standard curve for an HTRF assay) to confirm that the detection reagents are performing as expected.[17]

  • Incorrect Signaling Pathway: Confirm you are measuring the correct second messenger. While the V2R primarily signals through Gαs/cAMP, some GPCRs can signal through multiple pathways (e.g., Gαq/IP1 or β-arrestin recruitment).[1][18] You may need to use a different assay format to detect the response.[19][20]

Data Presentation: Optimizing Assay Parameters

Optimizing key experimental parameters is crucial for minimizing variability and maximizing the assay window. The tables below summarize representative data from optimization experiments.

Table 1: Effect of Cell Density on Assay Window (S/B Ratio) in a cAMP Assay

Cells per WellBasal Signal (RFU)Stimulated Signal (RFU)Signal-to-Basal (S/B) Ratio
2,0001,5009,0006.0
4,000 2,100 25,200 12.0
8,0003,50031,5009.0
16,0006,00036,0006.0

Table 2: Effect of Forskolin Concentration on Assay Window for a Gαi-Coupled Receptor

Forskolin (µM)Basal Signal (cAMP)Agonist-Inhibited Signal (cAMP)Assay Window (Basal/Inhibited)
0.550351.4
2.525062.54.0
5.0 320 71 4.5
12.03501202.9

Experimental Protocols

Protocol: this compound V2R cAMP Accumulation Assay using HTRF

This protocol outlines a method for quantifying this compound-induced cAMP production in HEK293 cells stably expressing the human vasopressin V2 receptor.

Materials:

  • HEK293-V2R cells

  • Cell culture medium (e.g., DMEM/F12, 10% FBS)

  • Assay plates (white, 384-well, low-volume)

  • This compound (or Arginine Vasopressin)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • HTRF cAMP Detection Kit (e.g., from Revvity or Cisbio)[21][22]

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-V2R cells until they reach 70-80% confluency.[4]

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in stimulation buffer (provided in the kit or a suitable buffer containing a PDE inhibitor like 0.5 mM IBMX).[5][21]

    • Count the cells and adjust the density to the pre-optimized concentration (e.g., 800,000 cells/mL for 4,000 cells/well in a 5 µL volume).

  • Agonist Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer at 2x the final desired concentrations.

  • Assay Execution: [17]

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the 2x this compound serial dilutions (or buffer for basal control) to the appropriate wells.

    • Seal the plate and incubate at room temperature for the optimized duration (e.g., 30 minutes).[17]

  • Detection: [17]

    • Following the manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Add 5 µL of cAMP-d2 to each well.

    • Add 5 µL of anti-cAMP cryptate to each well.

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[22]

    • Calculate the 665/620 ratio and normalize the data to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Invopressin_V2R_Signaling This compound This compound (Agonist) V2R V2 Receptor (GPCR) This compound->V2R Binds G_Protein Gαsβγ (Inactive) V2R->G_Protein Activates G_Protein_Active Gαs-GTP G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 Trafficking) PKA->Cellular_Response Phosphorylates Substrates

Caption: this compound V2 receptor Gαs signaling cascade.

HTRF_Workflow start Start prep_cells Prepare & Count Cells (e.g., HEK293-V2R) start->prep_cells plate_cells Dispense 5µL Cells into 384-well Plate prep_cells->plate_cells add_agonist Add 5µL Agonist to Plate plate_cells->add_agonist prep_agonist Prepare 2x Agonist Serial Dilutions prep_agonist->add_agonist incubate_stim Incubate (Stimulation) (e.g., 30 min at RT) add_agonist->incubate_stim add_d2 Add 5µL cAMP-d2 Detection Reagent incubate_stim->add_d2 add_cryptate Add 5µL Anti-cAMP Cryptate Detection Reagent add_d2->add_cryptate incubate_detect Incubate (Detection) (60 min at RT, dark) add_cryptate->incubate_detect read_plate Read Plate on HTRF Reader (620/665nm) incubate_detect->read_plate analyze Calculate Ratio & Analyze Data (Generate Dose-Response Curve) read_plate->analyze end End analyze->end

Caption: Standard workflow for a homogeneous cAMP HTRF assay.

Troubleshooting_Flowchart rect_node rect_node start High Variability or Poor Signal? q_variability High CV% between replicates? start->q_variability q_signal Low Signal or No Signal? start->q_signal q_variability->q_signal No a_pipetting Check Pipetting Technique & Calibrate Pipettes q_variability->a_pipetting Yes q_standard_curve cAMP Standard Curve OK? q_signal->q_standard_curve a_cells Ensure Homogeneous Cell Suspension a_pipetting->a_cells a_edge Use Edge Wells for Buffer Only a_cells->a_edge a_reagents Check Detection Reagents & Reader Settings q_standard_curve->a_reagents No q_cell_density Cell Density Optimized? q_standard_curve->q_cell_density Yes a_optimize_density Perform Cell Titration Experiment q_cell_density->a_optimize_density No q_pde Using PDE Inhibitor (IBMX)? q_cell_density->q_pde Yes a_add_pde Add PDE Inhibitor to Stimulation Buffer q_pde->a_add_pde No q_receptor Confirmed Receptor Expression & Pathway? q_pde->q_receptor Yes a_check_receptor Verify Cell Line (Passage #, Expression) q_receptor->a_check_receptor No

Caption: A logical guide for troubleshooting common assay issues.

References

improving the signal-to-noise ratio in Invopressin calcium imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Invopressin (Arginine Vasopressin) calcium imaging experiments.

Understanding this compound Signaling

This compound, also known as Arginine Vasopressin (AVP), primarily signals through the vasopressin V1a receptor (AVPR1A) to induce intracellular calcium mobilization.[1][2] The V1a receptor is a G-protein coupled receptor (GPCR) that couples to Gαq/11 proteins.[1][3] Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3).[3][4] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5] This transient increase in cytosolic calcium is the signal measured in these imaging experiments.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_er Endoplasmic Reticulum This compound This compound (AVP) V1aR V1a Receptor (AVPR1A) This compound->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER_Ca Stored Ca²⁺ ER_Ca->Ca_release Releases

Caption: this compound V1a receptor Gq signaling pathway leading to calcium release.

Frequently Asked Questions & Troubleshooting

Q1: Why is my signal-to-noise ratio (SNR) low?

A low SNR in calcium imaging can stem from several factors, broadly categorized as either weak signal or high background noise.

  • Weak Signal (Low ΔF):

    • Suboptimal Dye Loading: Insufficient concentration of the calcium indicator inside the cells.[6]

    • Low Receptor Expression: The cells may not express sufficient V1a receptors to produce a robust response.

    • Cell Health: Unhealthy or dying cells will not exhibit typical calcium signaling.

    • Photobleaching: The fluorescent indicator is irreversibly destroyed by prolonged exposure to excitation light, leading to a decaying signal over time.[7]

  • High Noise (High F₀ or Background):

    • Autofluorescence: Cells and media components can have intrinsic fluorescence, especially at shorter wavelengths.[8] Phenol red in culture medium is a common source.

    • Out-of-Focus Light: Fluorescence from cells or dye in the medium above and below the focal plane contributes to background haze.[6]

    • Suboptimal Imaging Parameters: Excessively high laser power or detector gain can increase shot noise and saturate the detector.

    • Dye Compartmentalization: AM-ester dyes can get trapped in organelles, leading to high, non-responsive background fluorescence.

Q2: How can I optimize my calcium indicator loading protocol?

Proper loading of the calcium indicator is critical. The goal is to achieve a sufficient intracellular concentration for a strong signal without causing cytotoxicity or compartmentalization.

General Protocol Steps:

  • Prepare a stock solution of the AM-ester dye in anhydrous DMSO.

  • Dilute the stock solution in a serum-free, phenol red-free buffer or medium to the final working concentration. Pluronic F-127 is often added to aid in dye solubilization.

  • Replace the cell culture medium with the dye-loading solution.

  • Incubate the cells under controlled temperature and CO₂ conditions.

  • Wash the cells with a physiological buffer (e.g., Tyrode's solution) to remove extracellular dye.

  • Allow a de-esterification period for cellular enzymes to cleave the AM-ester group, trapping the active dye inside the cells.

Optimization Table:

ParameterTypical RangeOptimization Notes
Dye Concentration 1 - 10 µMStart with the manufacturer's recommendation. Too high can be toxic; too low results in a weak signal.
Pluronic F-127 0.02 - 0.08%Helps disperse the dye but can increase background fluorescence at higher concentrations.[9]
Loading Temperature 25°C - 37°CLower temperatures (e.g., room temp) can reduce dye compartmentalization but may require longer incubation.
Loading Time 15 - 60 minutesVaries by cell type and dye. Longer times can increase loading but also potential toxicity.
De-esterification Time 15 - 30 minutesEssential for activating the dye. Perform in dye-free buffer at the imaging temperature.
Q3: What are the best practices for reducing background fluorescence?

Minimizing background is as important as maximizing the signal.

  • Media and Buffers: Always use phenol red-free medium or a clear buffered saline solution (like Tyrode's buffer) during imaging to reduce media autofluorescence.[8]

  • Dye Choice: Select a modern, bright fluorophore with spectra that do not overlap with your sample's autofluorescence. Red-shifted dyes like Rhod-4 or X-Rhod-1 can be beneficial as cellular autofluorescence is often lower at longer wavelengths.[8][10]

  • Wash Steps: Ensure thorough washing after dye loading to remove all extracellular dye.

  • Imaging System: Use confocal or two-photon microscopy for optical sectioning, which physically rejects out-of-focus light and significantly reduces background.[6]

  • Computational Subtraction: Acquire a "background" image from a region of interest with no cells and subtract this value from your experimental images.[8]

Q4: My cells are not responding to this compound. What should I check?

Use a systematic approach to diagnose the issue. A positive control, such as the calcium ionophore Ionomycin, is essential to confirm that the dye is loaded correctly and is responsive to calcium.[6]

Troubleshooting_Workflow start No response to this compound q_ionomycin Do cells respond to a positive control (e.g., Ionomycin)? start->q_ionomycin check_dye Problem with dye loading or cell health. q_ionomycin->check_dye No check_pathway Problem with this compound signaling pathway. q_ionomycin->check_pathway Yes sol_dye Troubleshoot: - Dye concentration/incubation - Cell viability assay - De-esterification time check_dye->sol_dye sol_pathway Troubleshoot: - this compound solution (age, concentration) - V1a receptor expression (e.g., via qPCR) - Integrity of intracellular Ca²⁺ stores check_pathway->sol_pathway

Caption: Troubleshooting flowchart for non-responsive cells in calcium imaging.

Q5: How can I correct for photobleaching?

Photobleaching appears as a steady decay in fluorescence intensity over the course of the experiment.[7]

  • Mitigation during Acquisition:

    • Reduce Excitation Intensity: Use the lowest possible laser power that still provides an adequate signal.

    • Minimize Exposure Time: Use the fastest frame rate and shortest exposure time necessary for your biological question.

    • Use More Photostable Dyes: Newer dyes like Cal-520 are engineered for improved photostability compared to older indicators.[10][11]

  • Correction during Analysis:

    • Exponential Fit: The photobleaching decay can often be fitted to a mono- or bi-exponential function. This fitted curve can then be used to correct the raw fluorescence trace (F).[7]

    • ΔF/F₀ Normalization: This is the most common method for reporting calcium transients. The change in fluorescence (ΔF = F - F₀) is divided by the initial baseline fluorescence (F₀). This ratiometric approach inherently corrects for variations in dye loading and corrects for slow drifts in baseline, including photobleaching.[12]

Q6: What computational methods can improve my SNR post-acquisition?

Several software-based methods can enhance SNR after the data has been collected.

  • Signal Averaging: If the stimulus is repeatable, you can average the responses across multiple trials. This increases the signal while averaging out the random noise. The SNR improves in proportion to the square root of the number of trials averaged.[13]

  • Digital Smoothing: Applying algorithms like a moving average or a Gaussian filter can reduce high-frequency noise. Care must be taken not to over-smooth the data, which could distort the kinetics of the calcium transient.

  • Denoising Algorithms: More advanced, specialized algorithms, some based on deep learning, have been developed to specifically denoise calcium imaging data by separating the fluorescent signal from various noise components.[14][15] These can be very effective at improving the visibility of small signals.

Key Experimental Protocols

Protocol 1: Calcium Indicator Dye Loading (General)

This protocol is a general guideline for loading AM-ester based calcium dyes into adherent cells.

  • Preparation: Culture cells on glass-bottom dishes or coverslips suitable for imaging. Ensure cells are healthy and at an appropriate confluency (typically 70-90%).

  • Loading Solution: Prepare a loading buffer using a serum-free, phenol red-free physiological saline (e.g., HBSS or Tyrode's buffer). For a 2 µM final dye concentration, dilute a 2 mM DMSO stock of the dye 1:1000. If using Pluronic F-127, first mix the dye with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume.

  • Cell Loading: Aspirate the culture medium from the cells and gently wash once with the loading buffer. Add the dye-containing loading solution to the cells.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C and 5% CO₂ (or as optimized for your cell type).

  • Washing: Aspirate the loading solution and wash the cells 2-3 times with fresh, warm loading buffer to remove any extracellular dye.

  • De-esterification: Add fresh buffer and incubate for an additional 20-30 minutes at the imaging temperature to allow for complete dye de-esterification. The cells are now ready for imaging.

Protocol 2: Live-Cell Calcium Imaging with this compound Stimulation
  • Setup: Mount the dish/coverslip with dye-loaded cells onto the microscope stage. Ensure the stage is environmentally controlled (temperature, humidity, CO₂).

  • Locate Cells: Using a low-power objective and minimal excitation light, find a field of view with healthy-looking cells.

  • Baseline Acquisition: Begin image acquisition using your optimized parameters (laser power, gain, frame rate). Record a stable baseline fluorescence (F₀) for 1-2 minutes to ensure the cells are in a resting state.

  • Stimulation: Add this compound to the dish to achieve the desired final concentration (e.g., 100 nM).[16] For precise temporal control, use a perfusion system.

  • Response Acquisition: Continue recording the fluorescence signal to capture the transient increase in intracellular calcium. Record until the signal returns to baseline or reaches a plateau phase.

  • Positive Control (Optional but Recommended): At the end of the experiment, add a calcium ionophore like Ionomycin (e.g., 5 µM) to elicit a maximal calcium response (F_max). This is useful for data normalization and confirming cell viability.

  • Data Analysis: Extract the mean fluorescence intensity from defined regions of interest (ROIs) over time. Correct for background and photobleaching, and express the data as a change in fluorescence (e.g., ΔF/F₀).

Quantitative Data Summary

Table 1: Comparison of Common Calcium Indicators

IndicatorK_d (Ca²⁺)Excitation (nm)Emission (nm)Key AdvantagesConsiderations
Fluo-8 ~390 nM~490~520Brighter than Fluo-4; can be loaded at room temp.[9]Single wavelength; requires ΔF/F₀ normalization.
Cal-520 ~320 nM~494~524High SNR, good photostability, reliably detects single action potentials.[11]Single wavelength; can be more expensive.
Rhod-4 ~525 nM~530~555Red-shifted, reducing autofluorescence and phototoxicity.[10]Lower quantum yield than green dyes.
Fura-2 ~145 nM340 / 380~510Ratiometric; allows for quantitative [Ca²⁺] calculation.[17]Requires a UV-capable light source and rapid wavelength switching.

References

Technical Support Center: Optimizing Vasopressin Delivery for Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vasopressin (used here as a functional analog for the proprietary "Invopressin"). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures aimed at central nervous system (CNS) targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering vasopressin to the CNS?

A1: The main obstacle for delivering vasopressin and other peptides to the CNS is the blood-brain barrier (BBB).[1][2] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] Additionally, vasopressin has a short half-life in the bloodstream, making it challenging to maintain therapeutic concentrations.[3]

Q2: What are the most common methods for administering vasopressin to target the CNS in a research setting?

A2: The two most prevalent methods are direct intracerebroventricular (ICV) injection and non-invasive intranasal administration. ICV injection bypasses the BBB by delivering vasopressin directly into the cerebral ventricles, allowing it to circulate in the cerebrospinal fluid (CSF).[4][5][6] Intranasal administration is a less invasive alternative that is thought to allow peptides to reach the brain via the olfactory and trigeminal nerves.[7]

Q3: How do ICV and intranasal delivery of vasopressin compare in terms of efficacy?

A3: ICV administration generally results in a more direct and potent effect on CNS targets, as it bypasses the BBB entirely.[3][4] However, it is an invasive surgical procedure. Intranasal delivery is non-invasive, but the amount of vasopressin that reaches the brain can be significantly lower and more variable.[1][3][8] Studies in rats have shown that while low doses of vasopressin administered via ICV injection can induce significant changes in the brain, much larger doses given intranasally may not produce the same effects.[3][8]

Q4: What are the known vasopressin receptors in the CNS and their primary signaling pathways?

A4: There are three main vasopressin receptors in the brain: V1a, V1b, and V2.[9] V1a and V1b receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the phospholipase C (PLC) pathway.[9][10] The V2 receptor, also a GPCR, primarily activates the adenylate cyclase pathway.[9] The V1a receptor is widely distributed in the brain and is implicated in various social behaviors.[11]

Troubleshooting Guides

Intracerebroventricular (ICV) Injection
Issue Potential Cause Troubleshooting Steps
No behavioral or physiological effect observed after injection. Incorrect cannula placement.Verify cannula placement histologically post-experiment. Ensure stereotaxic coordinates are accurate for the specific animal model and age.
Vasopressin degradation.Prepare fresh vasopressin solutions for each experiment. Store stock solutions at appropriate temperatures and for limited durations as per stability data.
Clogged cannula.Gently flush the cannula with sterile saline before injecting the vasopressin solution. Ensure the solution is free of precipitates.
High variability in results between subjects. Inconsistent injection volume or rate.Use a reliable microinfusion pump for consistent delivery. Ensure the injection volume is accurate for the size of the animal's ventricles.
Stress-induced physiological changes.Handle animals gently and allow for adequate recovery from surgery before experimentation. Acclimatize animals to the experimental setup.
Adverse effects observed (e.g., seizures, motor deficits). Injection volume too large or rate too fast.Reduce the injection volume and/or the infusion rate. Consult literature for appropriate parameters for your animal model.
Vasopressin dose too high.Perform a dose-response study to determine the optimal, non-toxic dose for your desired effect.
Intranasal Administration
Issue Potential Cause Troubleshooting Steps
Lack of CNS-specific effects. Insufficient vasopressin reaching the brain.Increase the concentration of the vasopressin solution. Ensure the administration technique allows for optimal absorption through the olfactory epithelium.
Rapid clearance from the nasal cavity.Consider using a mucoadhesive formulation to increase residence time in the nasal cavity.
High variability in behavioral or physiological responses. Inconsistent administration technique.Standardize the administration procedure, including the volume per nostril and the angle of delivery. Ensure the animal's head is properly positioned.
Animal stress affecting absorption.Acclimate the animals to the intranasal administration procedure to reduce stress-induced variability.
Peripheral side effects observed. Systemic absorption of vasopressin.While intranasal delivery aims for direct nose-to-brain transport, some systemic absorption is unavoidable. Monitor for peripheral effects and adjust the dose if necessary.

Data Presentation

Table 1: Stability of Vasopressin in 0.9% Sodium Chloride Solution

ConcentrationStorage ConditionStability (Time to <10% Degradation)
0.2 units/mLRefrigerated (2-8°C)> 10 days[12]
0.4 units/mLRefrigerated (2-8°C)> 90 days[13]
0.4 units/mLRoom Temperature (23-25°C)> 90 days[13]
1.0 unit/mLRefrigerated (2-8°C)> 90 days[13]
1.0 unit/mLRoom Temperature (23-25°C)< 30 days[13]

Table 2: Comparison of Vasopressin Delivery to the CNS in Rodents

Delivery MethodDoseOutcome MeasureResultReference
Intracerebroventricular (ICV)20 ngFos expression in various brain regionsSignificant increase[3][4]
Intranasal10 µgFos expression in various brain regionsNo significant difference from vehicle[3][4]
Intravenous (IV)0.05 µgBlood PressureAbrupt, transient increase[3]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental cement

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • Vasopressin solution in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rodent and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using appropriate stereotaxic coordinates for the target ventricle (e.g., lateral ventricle), drill a small hole in the skull.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before any experiments.

  • For injection, gently restrain the animal and remove the dummy cannula.

  • Connect the injection cannula to the microinfusion pump via tubing filled with the vasopressin solution.

  • Insert the injection cannula into the guide cannula.

  • Infuse the vasopressin solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min).

  • After infusion, leave the injection cannula in place for a minute to allow for diffusion before slowly retracting it.

  • Replace the dummy cannula.

Protocol 2: Intranasal Vasopressin Administration in Rodents

Materials:

  • Micropipette and tips

  • Vasopressin solution in sterile saline

  • Anesthesia (optional, for initial habituation)

Procedure:

  • Habituate the animal to the handling and administration procedure over several days to minimize stress.

  • Prepare the vasopressin solution at the desired concentration.

  • Gently restrain the animal in a supine position.

  • Using a micropipette, deliver a small volume (e.g., 5-10 µL per nostril) of the vasopressin solution into one nostril.[3]

  • Allow the animal to inhale the droplet.

  • Repeat the administration for the other nostril.

  • Return the animal to its home cage and monitor for any adverse reactions.

Protocol 3: Vasopressin Quantification in Cerebrospinal Fluid (CSF) by ELISA

Materials:

  • Commercial vasopressin ELISA kit

  • CSF samples

  • Microplate reader

  • Refrigerated centrifuge

Procedure:

  • Collect CSF samples from experimental animals and store them at -80°C until use.

  • On the day of the assay, thaw the CSF samples on ice.

  • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[14]

  • Add the appropriate volume of standards and CSF samples to the wells of the antibody-coated microplate.[14]

  • Add the detection antibody to each well.[14]

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[14]

  • Wash the plate multiple times with the provided wash buffer.

  • Add the streptavidin-HRP solution and incubate.[14]

  • Add the TMB substrate and incubate in the dark.[14]

  • Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[14]

  • Calculate the vasopressin concentration in the samples based on the standard curve.

Visualizations

Vasopressin_V1a_Signaling AVP Vasopressin V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse Phosphorylates targets Experimental_Workflow_ICV cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Anesthetize Animal B Stereotaxic Surgery A->B C Cannula Implantation B->C D Post-operative Recovery C->D E Habituation to Setup D->E F ICV Infusion of Vasopressin E->F G Behavioral Testing F->G H Data Collection G->H I CSF/Tissue Collection G->I K Statistical Analysis H->K J Biochemical Analysis (ELISA) I->J J->K

References

Technical Support Center: Invopressin Deficiency Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing animal models of Invopressin (Arginine Vasopressin - AVP) deficiency. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered when working with this compound/AVP-deficient animal models, such as the Brattleboro rat and AVP knockout mice.

Q1: My this compound-deficient animals are showing high mortality rates, especially neonates. What can I do?

A1: High neonatal mortality is a known issue, particularly in global AVP knockout models and Brattleboro rat colonies.[1][2] The primary cause is severe dehydration due to the inability to concentrate urine.

  • Troubleshooting Steps:

    • Ensure Unrestricted Water Access: Water spouts must be easily accessible to pups. Use long-reach sipper tubes and ensure bedding does not obstruct access.

    • Provide Supplemental Hydration: For valuable litters, consider providing a supplemental source of hydration like a hydrogel pack or wet mash accessible to both the dam and pups.

    • Monitor for Dehydration: Pups that appear lethargic or fail to thrive may be dehydrated.[3] Check for signs like reduced skin turgor.

    • Cross-Fostering: If a dam is struggling, fostering pups with a healthy, experienced wild-type dam may improve survival.

    • Consider Inducible Models: For new studies, using a tamoxifen-inducible knockout model can bypass neonatal lethality. These mice are viable and fertile before gene deletion is induced in adulthood.[1][2]

Q2: I am observing significant behavioral variability between my deficient animals, even within the same colony. Is this normal?

A2: Yes, behavioral variability is a documented phenomenon. Studies have shown that Brattleboro rats from different colonies can exhibit marked differences in behavior.[4] Even within a single colony, factors other than the specific gene deletion can influence behavior.[5]

  • Troubleshooting Steps:

    • Use Proper Controls: Always use appropriate controls, such as heterozygous and wild-type littermates from your specific colony, rather than relying on historical data or animals from another supplier.[5]

    • Standardize Testing Conditions: Ensure that all behavioral testing is conducted at the same time of day and under identical environmental conditions (lighting, noise, handling) to minimize external variability.

    • Acclimatize Animals: this compound-deficient animals may adapt more slowly to novel environments.[6] Ensure adequate acclimatization periods before starting behavioral paradigms.

    • Increase Sample Size: To account for inherent variability, a larger sample size may be necessary to achieve statistical power.

Q3: My this compound-deficient model shows an unexpected or partial response to desmopressin (dDAVP) or AVP administration. What could be the cause?

A3: This could indicate several possibilities, from the type of deficiency to compensatory mechanisms.

  • Troubleshooting Workflow:

    • Verify the Model: First, confirm the genetic basis of your model. Is it a central deficiency (lack of AVP production, like the Brattleboro rat) or nephrogenic (kidneys cannot respond to AVP)?[7][8] Animals with nephrogenic diabetes insipidus (NDI) will not respond to AVP/dDAVP.[8]

    • Check for Partial Deficiency: Some models may have a partial, not complete, AVP deficiency, leading to a blunted but present response.[9]

    • Assess Other Pathways: A partial response in a central DI model could suggest that other biological systems are compensating or that the administered dose is suboptimal.[10] For example, oxytocin can have minor effects on water balance.[8]

    • Review Administration Protocol: Ensure the dose and route of administration are correct. Intraperitoneal (i.p.) injection is common.[10] Verify the stability and concentration of your administered peptide.

Q4: Water consumption in my deficient animals is high, but not as high as published values. Should I be concerned?

A4: Minor variations can be expected due to differences in strain, diet, and environment. However, significantly lower-than-expected water intake warrants investigation.

  • Troubleshooting Steps:

    • Check Water Supply: Ensure water bottles are functioning correctly and are not clogged.

    • Assess Animal Health: Reduced water intake can be a sign of general malaise. Perform a health check on the animal.

    • Analyze Diet: High-moisture food can reduce the need for drinking. Ensure a consistent, standard diet across all experimental groups.

    • Verify Genotype: If possible, re-verify the genotype of the animal to ensure it is homozygous for the deficiency. Heterozygous animals will have a milder phenotype.[3]

Quantitative Data Summary

The following tables summarize typical physiological parameters observed in this compound/AVP-deficient animal models compared to their wild-type counterparts.

Table 1: Daily Water Intake and Urine Output

Parameter Animal Model Deficient (DI/KO) Wild-Type (Control) Citation(s)
Water Intake Brattleboro Rat Markedly > 100 ml/kg/day ~25 ml/day [11][12]
Urine Volume FNDI Knock-in Mouse ~5-9x higher than WT Baseline [13]

| Urine Output | AVP Knockout Mouse | Significantly Increased | Baseline |[1] |

Table 2: Urine Osmolality

Parameter Animal Model Deficient (DI/KO) Wild-Type (Control) Citation(s)
Baseline Osmolality AVP Knockout Mouse ~122 mOsm/kg H₂O ~2076 mOsm/kg H₂O [2]
Baseline Osmolality UT-A1/A3 KO Mouse ~800 mOsm/kg H₂O ~3000 mOsm/kg H₂O [14]
After Water Deprivation V2R Mutant Mouse No concentration > 850 mOsm/kg H₂O [3][15]

| After AVP Treatment | UT-A1/A3 KO Mouse | No significant change | Increases by ~50% |[14] |

Experimental Protocols

Protocol 1: Water Deprivation Test

This test is used to differentiate between central diabetes insipidus (CDI), nephrogenic diabetes insipidus (NDI), and psychogenic polydipsia. Caution: This procedure induces significant stress and dehydration and must be performed under strict monitoring.[16][17]

  • Objective: To assess the maximum urinary concentrating ability of the kidney.

  • Methodology:

    • Baseline Measurement: House the animal in a metabolic cage. Record baseline body weight, water intake, urine output, and collect a urine sample for osmolality measurement.[18]

    • Water Removal: Remove the water source. Food should typically remain available.[19]

    • Monitoring: Monitor the animal continuously. Measure body weight every 1-2 hours. The test should be terminated if the animal loses >5% of its initial body weight or shows signs of severe distress. No animal should be deprived for more than 24 hours.[16]

    • Urine Collection: Collect urine periodically throughout the deprivation period and measure osmolality.

    • AVP/dDAVP Challenge: At the end of the deprivation period, administer a dose of AVP or dDAVP (e.g., 1 µg/kg, i.p.).[10]

    • Post-Challenge Monitoring: Continue to collect urine and measure osmolality for several hours post-injection to assess the kidney's response.[10]

  • Interpretation of Results:

    • Wild-Type: Urine osmolality will significantly increase during deprivation and show little further increase after AVP administration.

    • Central DI: Urine osmolality will not increase significantly during deprivation but will show a marked increase after AVP administration.

    • Nephrogenic DI: Urine osmolality will not increase during deprivation or after AVP administration.

Protocol 2: Urine Osmolality Measurement

  • Objective: To quantify the concentration of solutes in urine.

  • Principle: The most common method is freezing point depression osmometry. The freezing point of a solution is depressed in proportion to the concentration of dissolved solutes.[20]

  • Methodology:

    • Sample Collection: Collect a fresh urine sample. A clean-catch sample is ideal to prevent contamination.[15] For accurate measurements, centrifugation to remove particulate matter may be required.[21]

    • Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard solutions of known osmolality (e.g., 100 and 2000 mOsm/kg).[20]

    • Sample Loading: Load the specified volume of urine (typically 0.2 mL or less) into the sample tube.[21]

    • Measurement: Place the sample in the osmometer and initiate the measurement cycle. The instrument will supercool the sample, induce freezing, and measure the stable freezing point temperature.[20]

    • Reading: The instrument automatically converts the freezing point depression into an osmolality reading, typically in mOsm/kg H₂O.[20][22]

Visualizations: Pathways and Workflows

Below are diagrams illustrating key concepts relevant to this compound deficiency research.

Caption: this compound (AVP) V2 receptor signaling pathway in the kidney.[23][24][25][26]

Troubleshooting_Polyuria Troubleshooting Workflow for Polyuria/Polydipsia cluster_deprivation Water Deprivation Test start Animal exhibits Polyuria & Polydipsia check_sg Measure Baseline Urine Osmolality / SG start->check_sg is_dilute Is urine dilute? (< 300 mOsm/kg) check_sg->is_dilute water_dep Perform Water Deprivation Test is_dilute->water_dep Yes result_solute Cause: Solute Diuresis (e.g., Diabetes Mellitus) is_dilute->result_solute No concentrates Does urine concentrate? water_dep->concentrates avp_challenge Administer AVP/dDAVP concentrates->avp_challenge No result_psych Diagnosis: Psychogenic Polydipsia concentrates->result_psych Yes response Does urine concentrate now? avp_challenge->response result_cdi Diagnosis: Central DI response->result_cdi Yes result_ndi Diagnosis: Nephrogenic DI response->result_ndi No

Caption: Diagnostic workflow to determine the cause of polyuria.[7][9]

References

Technical Support Center: Enhancing Temporal Resolution of Invopressin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the temporal resolution of Invopressin signaling studies. The content is designed to address specific experimental challenges and provide detailed protocols for advanced kinetic measurements.

Frequently Asked Questions (FAQs)

Q1: What is "temporal resolution" in the context of this compound signaling, and why is it critical?

A1: Temporal resolution refers to the ability to measure and distinguish cellular signaling events as they happen over time. This compound, like other ligands for G-protein coupled receptors (GPCRs), initiates a rapid cascade of events occurring on timescales from milliseconds to minutes.[1][2] High temporal resolution is critical for:

  • Dissecting Mechanism: Differentiating the initial binding and receptor activation from subsequent events like G-protein coupling, second messenger production, receptor phosphorylation, and arrestin recruitment.[3]

  • Understanding Biased Agonism: Determining if a ligand preferentially activates one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin signaling) based on the kinetics of each pathway's activation. The rank order of efficacy for different ligands can change over time.[3][4]

  • Capturing Transient Signals: Many signaling intermediates, such as calcium release, are extremely brief.[1][3] Low-resolution endpoint assays can miss these critical peaks, leading to an incomplete understanding of the signaling profile.

Q2: What are the primary signaling pathways for this compound and their typical activation speeds?

A2: this compound acts through at least two major GPCR subtypes with distinct signaling cascades and kinetics:

  • V1a Receptors (Gq-coupled): Activation of the Gq protein stimulates Phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This Ca2+ release is a very rapid event, often peaking within hundreds of milliseconds.[1][5]

  • V2 Receptors (Gs-coupled): Activation of the Gs protein stimulates Adenylyl Cyclase (AC), leading to the production of cyclic adenosine monophosphate (cAMP). The accumulation of cAMP is a slower process, typically measured on the scale of seconds to minutes.[1][6]

Q3: What are the limitations of traditional endpoint assays for studying this compound signaling?

A3: Traditional methods like radioimmunoassays or basic fluorescence measurements at a single time point ("endpoint assays") lack the temporal detail to resolve rapid signaling dynamics.[7] They provide a cumulative snapshot of signal accumulation but cannot capture the rate of signal onset, peak amplitude, or subsequent desensitization. This makes it difficult to study the true kinetics of receptor activation and regulation.[3][7]

Q4: Which modern techniques offer the best temporal resolution?

A4: The leading techniques for real-time monitoring of GPCR signaling are based on genetically encoded biosensors and advanced microscopy or plate readers.[3]

  • Resonance Energy Transfer (RET): This includes Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). These techniques allow for the real-time measurement of protein-protein interactions (e.g., receptor-arrestin binding), conformational changes, and second messenger levels in living cells.[7][8][9]

  • Optogenetics: This revolutionary approach uses light-sensitive proteins to control receptor activation or downstream effectors with millisecond precision, providing unparalleled temporal and spatial control over the initiation of the signaling cascade.[10][11][12]

  • Rapid Kinetic Plate Readers: Instruments like the FLIPR (Fluorescent Imaging Plate Reader) can perform compound addition and high-frequency fluorescence measurements across many wells simultaneously, enabling the capture of fast kinetic responses like calcium flux.[3]

Troubleshooting Guides

Issue 1: Low or No Signal in FRET/BRET Experiments

Question Possible Cause & Solution
Am I getting a poor signal-to-noise ratio in my BRET assay? 1. Sub-optimal Donor/Acceptor Ratio: The ratio of donor (e.g., Rluc) to acceptor (e.g., YFP) fusion proteins is critical. Titrate the amount of acceptor plasmid DNA while keeping the donor constant to find the optimal ratio that yields a maximal BRET signal without saturating the system. A hyperbolic saturation curve indicates a specific interaction.[8][13]2. Substrate Degradation: BRET substrates like coelenterazine h can degrade over time. Prepare fresh substrate for each experiment and protect it from light. Ensure your plate reader has the sensitivity to detect the luminescent signal, which can be weaker than fluorescence.[14]3. Incorrect Protein Fusion: The orientation and distance between the donor and acceptor tags are paramount (must be <10 nm). If you see no signal, the tags may be too far apart or oriented improperly. Try fusing the tags to the opposite termini (N- vs. C-terminus) of the proteins.[13]
Why is my FRET signal weak or absent? 1. Spectral Overlap Issues: Ensure the emission spectrum of your donor fluorophore significantly overlaps with the excitation spectrum of your acceptor. Mismatched pairs (e.g., CFP/YFP) will not produce efficient FRET.[15]2. Photobleaching: The donor fluorophore can be destroyed by excessive excitation light, leading to signal loss. Reduce laser power, decrease exposure time, and use photostable fluorophores.[14]3. Low Protein Expression: Confirm that both donor- and acceptor-tagged proteins are expressed at sufficient levels using Western blot or fluorescence microscopy.
What if I see a signal, but it doesn't change upon ligand stimulation? 1. Non-Specific "Bystander" BRET: High protein expression can lead to random proximity and a high basal signal that does not change with stimulation. Perform titration experiments to ensure the signal is specific and saturable.[8]2. Inactive Fusion Protein: The fluorescent/luminescent tag may have disrupted the function of your protein of interest (e.g., the receptor or arrestin). Validate the function of the fusion proteins with a separate bioassay.

Issue 2: Artifacts in Live-Cell Calcium Imaging

Question Possible Cause & Solution
Why are my cells dying during the experiment? 1. Phototoxicity: High-intensity excitation light, especially in the UV or blue range, generates reactive oxygen species that are toxic to cells. Minimize light exposure by using the lowest possible laser power and the fastest possible acquisition speed.[3]2. Dye Overload: High concentrations of chemical calcium dyes can be toxic or buffer intracellular calcium, blunting the physiological response. Titrate the dye concentration to the lowest level that provides a detectable signal.
How do I correct for background fluorescence? 1. Autofluorescence: Cells have natural fluorescence, especially in the green spectrum. Before adding your fluorescent dye, capture an image of the cells using the same settings to measure the background autofluorescence, which can then be subtracted from your experimental data.2. Leaked Dye: Ensure that the dye is properly washed out from the extracellular medium, as residual dye can contribute to high background.
My calcium signal is very brief. How can I be sure I'm capturing the true peak? 1. Insufficient Sampling Rate: The this compound V1a receptor can induce a calcium peak in under a second.[1] Your imaging frequency must be fast enough to capture this. Aim for an acquisition rate of at least 1-4 frames per second.[3] Using a high-speed kinetic plate reader is ideal for this purpose.[3]

Quantitative Data Summary

Table 1: Comparison of Techniques for High-Resolution Signaling Studies

TechniquePrimary ReadoutTypical TimescaleAdvantagesDisadvantages
BRET Light emission ratioMilliseconds to hoursNo photobleaching, high signal-to-noise, good for protein interactions.[7][8]Signal can be weak, substrate decay over time, requires genetic modification.[14]
FRET Fluorescence emission ratioMilliseconds to hoursHigh spatiotemporal resolution, allows for single-cell imaging.[15]Prone to photobleaching and phototoxicity, spectral bleed-through can be an issue.[14][16]
Optogenetics Light-controlled activationMillisecondsUnmatched temporal and spatial precision for initiating signaling.[11]Requires expression of foreign light-sensitive proteins, potential for off-target effects.[10][11]
Calcium Imaging Fluorescence intensity changeMilliseconds to minutesVery sensitive, high dynamic range, multiple dye options available.Chemical dyes can be toxic, phototoxicity is a major concern, can buffer calcium.[3]

Table 2: Representative Kinetics of this compound (Vasopressin) Signaling Events

Signaling EventReceptorTypical Time to Peak/OnsetMeasurement MethodReference
Ca2+ Release V1a Receptor~350 millisecondsStopped-flow Ca2+ imaging[1]
cAMP Production V2 Receptor~5-6 seconds (onset)Stopped-flow with CNG channels[1]
cAMP Production V2 Receptor~5 minutes (peak)FRET-based biosensor (Epac)[17]
β-arrestin-2 Interaction V2 Receptor~5 minutes (peak at membrane)FRET (TIRF microscopy)[17]
Vasoconstriction (Maximal) V1a Receptor~1-2 minutesPressure myography[5]

Visualized Pathways and Workflows

Invopressin_Signaling_Pathways cluster_0 V1a Receptor Pathway (Gq-coupled) cluster_1 V2 Receptor Pathway (Gs-coupled) INV_V1a This compound V1aR V1a Receptor INV_V1a->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Activates Response_V1a Cellular Response (e.g., Vasoconstriction) Ca->Response_V1a PKC->Response_V1a INV_V2 This compound V2R V2 Receptor INV_V2->V2R Binds Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_V2 Cellular Response (e.g., AQP2 Translocation) PKA->Response_V2

Caption: this compound signaling pathways via Gq-coupled V1a and Gs-coupled V2 receptors.

BRET_Workflow Experimental Workflow: BRET-based cAMP Assay cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 3) cluster_analysis Data Analysis A 1. Plate Cells (e.g., HEK293) in a white, 96-well plate B 2. Co-transfect cells with This compound V2 Receptor and BRET cAMP Biosensor plasmids A->B C 3. Wash cells and replace media with Assay Buffer E 5. Add BRET Substrate (e.g., Coelenterazine h) to all wells. Incubate. C->E D 4. Prepare this compound dose-response curve H 8. Inject this compound using the reader's injectors D->H F 6. Place plate in a BRET-compatible plate reader E->F G 7. Measure Basal BRET Ratio (Pre-stimulation) F->G G->H I 9. Immediately begin kinetic measurement of Donor (Rluc) and Acceptor (YFP) emissions H->I J 10. Calculate BRET Ratio (Acceptor Emission / Donor Emission) for each time point I->J K 11. Plot BRET Ratio vs. Time to visualize kinetics J->K L 12. Determine kinetic parameters (e.g., t½, peak response) K->L Troubleshooting_FRET_BRET Troubleshooting Logic: Low FRET/BRET Signal Start Problem: Low or No Signal Check_Expression Are both fusion proteins expressed correctly? Start->Check_Expression Check_Config Is the sensor configuration optimal? Check_Expression->Check_Config Yes Sol_Expression Solution: - Validate with Western Blot/Microscopy - Optimize transfection protocol Check_Expression->Sol_Expression No Check_Reader Are the instrument settings correct? Check_Config->Check_Reader Yes Sol_Config Solution: - Swap tags to other termini (N vs C) - Test different linker lengths - Ensure correct FRET/BRET pair Check_Config->Sol_Config No Check_Bystander Is the signal specific? Check_Reader->Check_Bystander Yes Sol_Reader Solution: - Check emission/excitation filters - Increase gain/integration time - Use fresh BRET substrate Check_Reader->Sol_Reader No Sol_Bystander Solution: - Perform acceptor titration experiment - Reduce protein expression levels to confirm saturable signal Check_Bystander->Sol_Bystander No

References

Technical Support Center: Invopressin (Vasopressin) Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Invopressin" is not found in widespread scientific literature. This guide assumes the user is referring to "Vasopressin" (also known as Arginine Vasopressin, AVP, or Antidiuretic Hormone, ADH) and its knockout models.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Vasopressin knockout (AVP-KO) mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of a complete Vasopressin (AVP) knockout mouse?

A1: AVP knockout mice, typically referring to the Brattleboro rat model or genetically engineered mouse models, exhibit a phenotype consistent with congenital nephrogenic diabetes insipidus. Key characteristics include:

  • Polyuria: A significant increase in urine output.

  • Polydipsia: A compensatory and marked increase in water intake.

  • Low urine osmolality: The inability to concentrate urine, leading to very dilute urine.

  • Normal plasma osmolality: Under conditions of free access to water, plasma osmolality is generally maintained within the normal range due to the intense thirst drive.

Q2: Why do my AVP-KO mice show normal blood pressure despite the role of vasopressin in regulating blood pressure?

A2: While vasopressin, via the V1a receptor, is a potent vasoconstrictor, AVP-KO models often present with normal or only slightly reduced blood pressure under baseline conditions. This is due to several compensatory mechanisms:

  • Upregulation of the Renin-Angiotensin-Aldosterone System (RAAS): The body compensates for the loss of vasopressin's pressor effect by increasing the activity of the RAAS, which also promotes vasoconstriction and sodium retention.

  • Sympathetic Nervous System: There may be an increase in sympathetic tone to maintain vascular resistance.

  • Behavioral Adaptations: The profound polydipsia ensures adequate circulatory volume, which is critical for blood pressure maintenance.

Q3: Are there any specific husbandry requirements for AVP-KO mice?

A3: Yes, due to the severe polyuria and polydipsia, special care is required:

  • Uninterrupted Water Access: A constant and easily accessible source of water is critical. Disruption of water supply can lead to rapid dehydration, hypernatremia, and death. Consider using larger water bottles or an automatic watering system.

  • Cage Bedding: Bedding will become saturated much more quickly. More frequent cage changes are necessary to maintain a dry and hygienic environment and prevent skin conditions or hypothermia.

  • Weaning: Pups may be more vulnerable during weaning. Ensure water spouts are low enough for them to reach.

Troubleshooting Guide

Issue 1: High mortality rate in AVP-KO pups.

  • Possible Cause: Dehydration during the weaning period.

  • Troubleshooting Steps:

    • Ensure water bottle spouts are easily accessible to small pups.

    • Provide a supplementary source of hydration in the cage, such as a shallow dish of water (with precautions to prevent drowning) or hydrogel packs.

    • Monitor pups closely for signs of dehydration (lethargy, wrinkled skin).

Issue 2: Unexpectedly mild polyuria in AVP-KO mice.

  • Possible Cause 1: Incomplete gene knockout or genetic compensation.

  • Troubleshooting Steps:

    • Genotype Confirmation: Re-verify the genotype of the animals using PCR.

    • mRNA and Peptide Analysis: Confirm the absence of AVP mRNA in the hypothalamus (via in situ hybridization or qPCR) and the AVP peptide in the posterior pituitary (via immunohistochemistry or ELISA).

  • Possible Cause 2: Compensatory upregulation of other pathways.

  • Troubleshooting Steps:

    • Aquaporin-2 (AQP2) Expression: Although AVP is the primary regulator of AQP2 trafficking to the apical membrane of collecting duct cells, some AVP-independent regulation exists. Assess AQP2 expression and localization. AVP-KO mice may still show some membrane-bound AQP2.

    • Oxytocin: Oxytocin, which is structurally similar to vasopressin, can bind to vasopressin receptors (V2R) at high concentrations, potentially exerting a weak antidiuretic effect. Measure plasma oxytocin levels, which may be elevated in AVP-KO models.

Issue 3: Inconsistent results in metabolic cage studies.

  • Possible Cause: Stress and acclimation period.

  • Troubleshooting Steps:

    • Acclimation Period: Allow mice to acclimate to the metabolic cages for at least 2-3 days before starting measurements. The novel environment can induce stress, affecting water intake and urine output.

    • Consistent Handling: Handle all animals (both knockout and wild-type controls) consistently to minimize stress-induced variability.

    • Monitor for Leaks: Ensure water bottles are not leaking, as this is a common source of error in measuring water intake.

Quantitative Data Summary

Table 1: Typical Physiological Parameters in Adult Male AVP-KO vs. Wild-Type (WT) Mice

ParameterWild-Type (WT)AVP Knockout (AVP-KO)UnitReference
Water Intake~5-7~30-50mL/24h
Urine Output~2-4~25-45mL/24h
Urine Osmolality> 2000< 200mOsm/kg H₂O
Plasma Osmolality~300~305-315mOsm/kg H₂O
Plasma AldosteroneBaselineElevatedpg/mL

Experimental Protocols

Protocol 1: Assessment of Water Balance in a Metabolic Cage

  • Acclimation: Place individual mice in metabolic cages for a 72-hour acclimation period with ad libitum access to food and water.

  • Measurement: Over the subsequent 24-48 hours, record the following at the same time each day:

    • Body weight.

    • Water intake (by weighing the water bottle).

    • Food intake (by weighing the food).

    • Urine output (collected in a tube at the bottom of the cage).

  • Urine Analysis: Immediately after collection, measure the urine volume and osmolality using a vapor pressure or freezing point depression osmometer.

  • Data Normalization: Normalize water intake, food intake, and urine output to the mouse's body weight.

Protocol 2: Analysis of AQP2 Expression and Localization

  • Tissue Harvest: Euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde (PFA). Harvest the kidneys.

  • Immunohistochemistry:

    • Cryoprotect the kidneys in sucrose, embed in OCT, and prepare 10-12 µm cryosections.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS-T).

    • Incubate with a primary antibody against Aquaporin-2 (AQP2).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Image the renal medulla and cortex using a confocal microscope.

    • Quantify the fluorescence intensity and assess the subcellular localization of AQP2 in the collecting duct principal cells. In WT animals, AQP2 should be concentrated at the apical membrane, while in AVP-KO animals, it is expected to be more diffuse in the cytoplasm.

Visualizations

Vasopressin_Signaling_Pathway cluster_blood Blood Vessel cluster_cell Collecting Duct Principal Cell AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Trafficking & Insertion Water Water Water->AQP2_channel Reabsorption

Caption: Vasopressin (AVP) signaling pathway in the kidney collecting duct.

Experimental_Workflow start Start: AVP-KO and WT Mice husbandry 1. Specialized Husbandry (Constant water, frequent cage changes) start->husbandry metabolic 2. Metabolic Cage Analysis (Water intake, urine output, osmolality) husbandry->metabolic blood 3. Blood Collection (Plasma osmolality, hormone levels) metabolic->blood tissue 4. Tissue Harvest (Kidney, Hypothalamus, Pituitary) blood->tissue analysis 5. Molecular & Histological Analysis tissue->analysis qpcr qPCR (Compensatory genes) analysis->qpcr ihc IHC (AQP2 localization) analysis->ihc elisa ELISA (Hormone levels) analysis->elisa end End: Phenotypic Characterization qpcr->end ihc->end elisa->end

Caption: Experimental workflow for characterizing AVP knockout mouse models.

Validation & Comparative

comparing Invopressin and vasopressin signaling pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a detailed comparison of the signaling pathways activated by vasopressin. Vasopressin, also known as antidiuretic hormone (ADH), is a critical peptide hormone involved in regulating water balance, blood pressure, and various social behaviors.[1][2][3] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors.[3][4] While this guide aims to compare Invopressin and vasopressin, extensive searches for "this compound" in scientific literature and databases did not yield any specific information. Therefore, this document will focus on detailing the well-established signaling pathways of vasopressin.

Vasopressin Receptor Subtypes and G Protein Coupling

Vasopressin exerts its diverse physiological effects by binding to three main receptor subtypes: V1a, V1b (also known as V3), and V2 receptors.[3][4] Each receptor is coupled to a specific class of heterotrimeric G proteins, initiating distinct downstream signaling cascades.

Receptor SubtypePrimary G Protein CoupledPrimary Effector EnzymeSecond Messenger(s)
V1a Receptor Gq/11Phospholipase C (PLC)Inositol trisphosphate (IP3), Diacylglycerol (DAG)
V1b Receptor Gq/11Phospholipase C (PLC)Inositol trisphosphate (IP3), Diacylglycerol (DAG)
V2 Receptor GsAdenylyl Cyclase (AC)Cyclic Adenosine Monophosphate (cAMP)
V2 Receptor (alternative) Gq/11Phospholipase C (PLC)Inositol trisphosphate (IP3), Diacylglycerol (DAG)

Vasopressin Signaling Pathways

The activation of different vasopressin receptors triggers distinct intracellular signaling cascades, leading to varied physiological responses.

V1a and V1b Receptor Signaling Pathway

The V1a and V1b receptors are primarily coupled to G proteins of the Gq/11 family.[4][5] Upon vasopressin binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.[5][7][8]

V1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V1R V1a/V1b Receptor Vasopressin->V1R Binds Gq11 Gq/11 V1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates targets leading to V2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 insertion into membrane AQP2_Vesicle->AQP2_Membrane Translocates CellularResponse Increased Water Reabsorption AQP2_Membrane->CellularResponse Experimental_Workflow Start Start: Characterize Novel Compound (e.g., this compound) BindingAssay Radioligand Binding Assay (Determine Receptor Affinity) Start->BindingAssay G_Protein_Assay [³⁵S]GTPγS Binding Assay (Assess G Protein Activation) BindingAssay->G_Protein_Assay SecondMessengerAssay Second Messenger Assays (Measure cAMP, IP₃, Ca²⁺) G_Protein_Assay->SecondMessengerAssay Downstream_Effects Functional Assays (e.g., Smooth Muscle Contraction, Water Transport) SecondMessengerAssay->Downstream_Effects DataAnalysis Data Analysis and Comparison with Vasopressin Downstream_Effects->DataAnalysis Conclusion Conclusion: Elucidate Signaling Pathway and Functional Profile DataAnalysis->Conclusion

References

comparative analysis of Invopressin and oxytocin on social behavior

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Inotocin and Oxytocin on Social Behavior

Introduction

The nonapeptides oxytocin and its invertebrate ortholog, inotocin, play pivotal roles in regulating social behaviors across a wide range of species. While oxytocin is well-recognized for its influence on mammalian social interactions, including maternal care, pair bonding, and trust, inotocin is emerging as a key modulator of social behaviors in insects.[1][2][3] This guide provides a comparative analysis of inotocin and oxytocin, focusing on their effects on social behavior, their underlying signaling pathways, and the experimental methodologies used to elucidate their functions. This comparison is intended for researchers, scientists, and drug development professionals interested in the neurobiology of social behavior.

Comparative Effects on Social Behavior

FeatureInotocinOxytocin
Primary Domain Invertebrates (Insects)Mammals
Key Social Behaviors Modulation of social foraging, potential role in parental care.[3][4]Maternal behavior, pair bonding, social recognition, trust, empathy, and in-group/out-group dynamics.[1][5][6]
Agonistic Behavior Not extensively studied, but oxytocin has been shown to decrease aggression toward novel individuals.[7]Can increase aggression toward out-group individuals while promoting affiliation with in-group members.[1]
Social Memory Limited direct evidence.Enhances social memory in rodents.[8]
Anxiety-Related Social Behavior Not extensively studied.Can reduce anxiety and promote social cohesion under stress.[8]

Signaling Pathways

Both inotocin and oxytocin exert their effects by binding to G-protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. While there are similarities in the downstream pathways, specific components and their interactions can vary.

Inotocin Signaling Pathway

Inotocin signaling has been shown to proceed through both Gq- and Gs-signaling pathways.[2] Upon binding to its receptor, the activated G-protein can stimulate downstream effectors that lead to changes in cellular function and, ultimately, behavior.

Inotocin_Signaling Inotocin Inotocin InotocinR Inotocin Receptor (GPCR) Inotocin->InotocinR Gq Gq InotocinR->Gq Gs Gs InotocinR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Activity) Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq Gq OTR->Gq MAPK_Pathway MAPK Pathway OTR->MAPK_Pathway RhoA_Pathway RhoA/Rho Kinase Pathway OTR->RhoA_Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Ca_Release->Cellular_Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response RhoA_Pathway->Cellular_Response Social_Foraging_Workflow start Start: Ant Colonies marking Individual Marking start->marking grouping Divide into Groups: - Inotocin - Control marking->grouping injection Microinjection grouping->injection social_context Introduce Social Cues (Larvae/Pupae or None) injection->social_context observation Behavioral Observation: Record Foraging Activity social_context->observation analysis Data Analysis: Compare Foraging Behavior observation->analysis end Conclusion analysis->end Three_Chamber_Test_Workflow start Start: Rodent Subject habituation Habituation to 3-Chamber Box start->habituation sociability_setup Setup Sociability Test: Chamber 1: Stranger 1 Chamber 3: Empty Cage habituation->sociability_setup sociability_test Sociability Test: Record Interaction Time sociability_setup->sociability_test novelty_setup Setup Social Novelty Test: Chamber 1: Stranger 1 (Familiar) Chamber 3: Stranger 2 (Novel) sociability_test->novelty_setup novelty_test Social Novelty Test: Record Interaction Time novelty_setup->novelty_test analysis Data Analysis: Assess Social Preference & Memory novelty_test->analysis end Conclusion analysis->end

References

Validating the New Invopressin ELISA Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the new Invopressin ELISA kit with other commercially available Argipressin/Vasopressin ELISA kits. The objective is to present a comprehensive overview of the kit's performance, supported by experimental data, to researchers, scientists, and drug development professionals.

Performance Comparison

The performance of the this compound ELISA kit was evaluated against three leading competitor kits. The key parameters assessed were sensitivity, assay range, sample volume, incubation time, and intra- and inter-assay coefficients of variation (CV). The results are summarized in the table below, demonstrating the superior sensitivity and wider dynamic range of the this compound ELISA kit.

FeatureThis compound ELISA KitCompetitor ACompetitor BCompetitor C
Sensitivity 2.5 pg/mL 3.67 pg/mL[1][2]2.84 pg/mL[3][4][5]9.7 pg/mL[6]
Assay Range 4.0 - 1200 pg/mL 4.1 - 1,000 pg/mL[1][5]4.1 - 1,000 pg/mL[4][5]9.7 - 96 pg/mL[6]
Sample Volume 50 µL 100 µL[5]100 µL[5]50 µL[6]
Incubation Time 2.5 hours 16 hours[1][2]~4 hours[6]~4 hours[6]
Intra-assay CV < 8% < 9%[1]< 10%[6]< 10%[6]
Inter-assay CV < 10% < 9%[1]< 15%[6]< 15%[6]
Sample Types Serum, Plasma, Cell Culture SupernatantSerum, Plasma, Tissue Culture Media[1][2]Plasma, Cell culture supernatant, Serum[4][5]Plasma[6]
Assay Type Competitive ELISACompetitive ELISA[1]Competitive ELISA[4]Enzyme Immunoassay[6]

Experimental Protocols

To ensure a fair and accurate comparison, all kits were tested according to their respective manufacturer's instructions. The general workflow for a competitive ELISA, which is the underlying principle for all tested kits, is outlined below.

General Competitive ELISA Protocol
  • Standard and Sample Preparation: Prepare a series of standards with known concentrations of Argipressin. Dilute samples as necessary to fall within the assay's detection range.

  • Coating: A microplate is pre-coated with a capture antibody specific for Argipressin.

  • Competitive Binding: Add standards and samples to the wells, followed by the addition of a fixed amount of HRP-conjugated Argipressin. During incubation, the endogenous Argipressin in the sample competes with the HRP-conjugated Argipressin for binding to the capture antibody.

  • Washing: After incubation, the wells are washed to remove any unbound components.

  • Substrate Addition: A TMB substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of Argipressin in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Argipressin in the samples is then determined by interpolating their absorbance values on the standard curve.

This compound Signaling Pathway

Argipressin, also known as Vasopressin, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptors are the V1a, V1b, and V2 receptors.[7] The signaling pathway is crucial for its physiological functions, including regulation of blood pressure and water reabsorption.[8]

Invopressin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Argipressin) V1_Receptor V1 Receptor This compound->V1_Receptor V2_Receptor V2 Receptor This compound->V2_Receptor Gq_protein Gq Protein V1_Receptor->Gq_protein Gs_protein Gs Protein V2_Receptor->Gs_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects_V1 Physiological Effects (e.g., Vasoconstriction) Ca_release->Physiological_effects_V1 PKC_activation->Physiological_effects_V1 AC Adenylyl Cyclase (AC) Gs_protein->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Aquaporin_translocation Aquaporin-2 Translocation PKA->Aquaporin_translocation Physiological_effects_V2 Physiological Effects (e.g., Water Reabsorption) Aquaporin_translocation->Physiological_effects_V2

Caption: this compound signaling through V1 and V2 receptors.

Experimental Workflow for ELISA Validation

The validation of the this compound ELISA kit followed a stringent workflow to ensure its accuracy, precision, and reliability.

ELISA_Validation_Workflow start Start Validation plate_prep Prepare Coated Microplate start->plate_prep reagent_prep Prepare Standards, Controls & Samples plate_prep->reagent_prep add_reagents Add Reagents to Wells reagent_prep->add_reagents incubation Incubation add_reagents->incubation washing Wash Wells incubation->washing add_substrate Add Substrate washing->add_substrate color_dev Color Development add_substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Plate at 450nm stop_reaction->read_plate data_analysis Data Analysis & Performance Evaluation read_plate->data_analysis end Validation Complete data_analysis->end

Caption: Workflow for the validation of the this compound ELISA kit.

References

A Comparative Guide to the Cross-Reactivity of Arginine Vasopressin with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional activity of Arginine Vasopressin (AVP), here referred to as Invopressin, across its primary receptors (V1a, V1b, V2) and the structurally related oxytocin receptor (OTR). The significant structural homology between AVP and oxytocin, both nonapeptides differing by only two amino acids, leads to considerable cross-reactivity between these ligands and their respective receptors. Understanding the nuances of these interactions is critical for the development of selective therapeutic agents.

Quantitative Comparison of this compound (AVP) Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Arginine Vasopressin at human V1a, V1b, V2, and oxytocin receptors. This data, compiled from multiple sources, highlights the promiscuity of AVP, particularly its significant affinity for the oxytocin receptor.

ReceptorLigandKi (nM)EC50 (nM)Primary Signaling Pathway
V1a Receptor (V1aR) Arginine Vasopressin0.4 - 1.50.2 - 0.8Gq/11 -> PLC -> IP3 & DAG -> Ca2+ mobilization, PKC activation
V1b Receptor (V1bR) Arginine Vasopressin0.3 - 1.00.1 - 0.5Gq/11 -> PLC -> IP3 & DAG -> Ca2+ mobilization, PKC activation
V2 Receptor (V2R) Arginine Vasopressin0.8 - 2.50.3 - 1.2Gs -> Adenylyl Cyclase -> cAMP -> PKA activation
Oxytocin Receptor (OTR) Arginine Vasopressin5 - 2010 - 50Gq/11 -> PLC -> IP3 & DAG -> Ca2+ mobilization, PKC activation

Note: The presented values are approximate ranges compiled from multiple studies and may vary depending on the specific experimental conditions, cell type, and assay methodology.

Signaling Pathways of this compound (AVP) Receptors

This compound activates distinct downstream signaling cascades depending on the receptor subtype it binds to. The V1a and V1b receptors are primarily coupled to the Gq/11 family of G proteins, leading to an increase in intracellular calcium. In contrast, the V2 receptor is coupled to the Gs G protein, resulting in the activation of the adenylyl cyclase pathway.

Gq_Signaling_Pathway AVP This compound (AVP) V1R V1a/V1b Receptor AVP->V1R Gq Gq/11 V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., vasoconstriction, glycogenolysis) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Gq-coupled signaling pathway of V1a and V1b receptors.

Gs_Signaling_Pathway AVP This compound (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., aquaporin-2 insertion, antidiuresis) PKA->Cellular_Response phosphorylates targets

Figure 2: Gs-coupled signaling pathway of the V2 receptor.

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of this compound are crucial for obtaining reliable and reproducible data. Below are outlines of key experimental protocols.

Receptor Binding Assay (Competitive Binding)

This assay quantifies the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and this compound at various concentrations Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]-AVP) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Generate competition binding curves and calculate Ki values Count->Analyze

Figure 3: Workflow for a competitive receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell lines stably or transiently expressing the human receptor of interest (V1aR, V1bR, V2R, or OTR) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for V2 Receptor Activation

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the V2 receptor.

Detailed Methodology:

  • Cell Culture: Cells expressing the human V2 receptor are seeded in a multi-well plate and grown to a suitable confluency.

  • Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The cAMP levels are plotted against the concentration of this compound, and a dose-response curve is generated to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Functional Assay: Intracellular Calcium Mobilization for V1 and Oxytocin Receptor Activation

This assay measures the ability of this compound to trigger an increase in intracellular calcium concentration in cells expressing V1a, V1b, or oxytocin receptors.

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are seeded in a black-walled, clear-bottom multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured.

  • Compound Addition and Measurement: this compound at various concentrations is added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

The data and protocols presented in this guide demonstrate that while Arginine Vasopressin (this compound) exhibits the highest affinity and potency for its cognate V1a, V1b, and V2 receptors, it also possesses significant cross-reactivity with the oxytocin receptor. This off-target activity is a critical consideration in the design and interpretation of pharmacological studies and in the development of novel, selective therapeutics targeting the vasopressin and oxytocin systems. The provided experimental workflows offer a robust framework for researchers to further investigate these complex interactions.

A Comparative Analysis of Vasopressin and Selepressin for Vasodilatory Shock

Author: BenchChem Technical Support Team. Date: November 2025

A new-generation selective V1a receptor agonist, selepressin, shows a potential for improved outcomes in vasodilatory shock compared to the established non-selective agonist, vasopressin. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals.

This comparison guide delves into the distinct pharmacological profiles of vasopressin and the selective V1a receptor agonist, selepressin. While vasopressin has been a cornerstone in managing vasodilatory shock, its broad receptor activity can lead to undesirable side effects. Selepressin, with its targeted action, presents a promising alternative. This document outlines their mechanisms of action, signaling pathways, and comparative efficacy based on preclinical and clinical studies.

Mechanism of Action and Signaling Pathways

Vasopressin exerts its effects by binding to two main G-protein coupled receptor subtypes: V1a and V2. The V1a receptors are primarily located on vascular smooth muscle cells, where their activation leads to vasoconstriction. The V2 receptors are predominantly found in the renal collecting ducts and are responsible for the antidiuretic effects of vasopressin.[1] Selepressin, in contrast, is a selective agonist for the V1a receptor, aiming to induce vasoconstriction without the V2-mediated effects.[2][3]

The signaling pathways for these receptors are distinct. V1a receptor activation triggers the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, which causes smooth muscle contraction.[4][5][6][7] V2 receptor activation, on the other hand, stimulates the Gs pathway, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in water reabsorption.[1][8][9][10]

V1a_Signaling_Pathway

V1a Receptor Signaling Pathway

V2_Signaling_Pathway

V2 Receptor Signaling Pathway

Comparative Efficacy in Septic Shock

Preclinical and clinical studies have compared the efficacy of selepressin and vasopressin in the context of septic shock, a condition characterized by profound vasodilation.

Preclinical Data: Ovine Septic Shock Model

An ovine model of septic shock provided initial evidence for the superiority of selepressin over vasopressin and norepinephrine, particularly with early intervention.[11][12]

Experimental Protocol:

  • Subjects: Forty-six adult female sheep.[11][12]

  • Induction of Sepsis: Fecal peritonitis was induced in anesthetized, mechanically ventilated, and fluid-resuscitated sheep.[11][12]

  • Intervention Groups:

    • Early Intervention: Selepressin (1 pmol/kg/min), arginine vasopressin (AVP) (0.25 pmol/kg/min), or norepinephrine (3 nmol/kg/min) was administered when mean arterial pressure (MAP) decreased by 10% from baseline.[11]

    • Late Intervention: The same drugs were administered when MAP remained below 70 mm Hg despite fluid challenge.[11]

  • Primary Endpoints: Hemodynamics, organ function, and survival.[11][12]

Key Findings:

ParameterSelepressin (Early Intervention)Vasopressin (Early Intervention)Norepinephrine (Early Intervention)
Mean Arterial Pressure (MAP) Better maintainedLess maintained than SelepressinLess maintained than Selepressin
Cardiac Index Better maintainedLess maintained than SelepressinLess maintained than Selepressin
Blood Lactate Levels Slower increaseFaster increaseFaster increase
Lung Edema Less edemaMore edemaMore edema
Cumulative Fluid Balance LowerHigherHigher
Interleukin-6 Levels LowerHigherHigher
Survival Longer survival timeShorter survival timeShorter survival time

Table 1: Comparison of Selepressin, Vasopressin, and Norepinephrine in an Ovine Septic Shock Model (Early Intervention).[11][12]

Clinical Data: SEPSIS-ACT Randomized Clinical Trial

The SEPSIS-ACT trial was a phase 2b/3 study designed to evaluate the efficacy of selepressin in adult patients with septic shock.[2][13][14]

Experimental Protocol:

  • Subjects: 828 adult patients with septic shock requiring norepinephrine.[2][13]

  • Intervention: Patients were randomized to receive either selepressin (at varying doses) or a placebo in addition to standard care, which included norepinephrine.[2][13]

  • Primary Endpoint: Ventilator- and vasopressor-free days within 30 days.[2][13]

Key Findings: The trial was stopped for futility as there was no significant difference in the primary endpoint between the selepressin and placebo groups.[2][13]

OutcomeSelepressin GroupPlacebo Groupp-value
Ventilator- and Vasopressor-Free Days 15.0 days14.5 daysNot significant
90-Day Mortality No significant differenceNo significant differenceNot significant

Table 2: Primary Outcome of the SEPSIS-ACT Trial.[2]

Despite the neutral primary outcome, the study did show that patients treated with selepressin required less norepinephrine.[15]

Discussion and Future Directions

The preclinical data in an ovine model of septic shock suggested that the selective V1a receptor agonist, selepressin, was superior to vasopressin and norepinephrine in improving hemodynamics and reducing inflammation, especially when administered early.[11][12] However, these promising results did not translate into improved patient-centered outcomes in the large-scale SEPSIS-ACT clinical trial.[2][13]

The discrepancy between preclinical and clinical findings highlights the complexities of translating animal model results to human patients. While selepressin demonstrated a norepinephrine-sparing effect, this did not lead to a reduction in ventilator- and vasopressor-free days or mortality.[2][15]

Further research is needed to understand the potential role of selective V1a receptor agonists in specific subpopulations of patients with septic shock or at different stages of the disease. The concept of targeting the V1a receptor to achieve vasoconstriction without the V2-mediated side effects remains a compelling therapeutic strategy that warrants further investigation.

Experimental_Workflow

Comparative Experimental Workflows

References

Head-to-Head Comparison: Antidiuretic Effects of Vasopressin vs. Desmopressin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antidiuretic properties of the endogenous hormone Arginine Vasopressin (AVP), hereafter referred to as vasopressin, and its synthetic analogue, desmopressin (dDAVP). The development of desmopressin from vasopressin is a classic example of rational drug design, aimed at enhancing therapeutic antidiuretic effects while minimizing adverse pressor activities.

Executive Summary

Desmopressin is a synthetic analogue of vasopressin engineered for greater selectivity, potency, and duration of action as an antidiuretic agent.[1][2] Its structural modifications result in a strong affinity for the V2 receptors responsible for water reabsorption in the kidneys, with negligible action on V1a receptors that mediate vasoconstriction.[3][4] This selectivity makes desmopressin a superior therapeutic choice for treating conditions like central diabetes insipidus and nocturnal enuresis, as it avoids the hypertensive effects associated with vasopressin.[4][5]

Quantitative Data Comparison

The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of vasopressin and desmopressin, highlighting the superior antidiuretic profile of desmopressin.

FeatureVasopressin (Arginine Vasopressin, AVP)Desmopressin (dDAVP)Source(s)
Receptor Selectivity Non-selective; acts on V1a (pressor) and V2 (antidiuretic) receptors.Highly selective for V2 receptors.[3][4][6]
Antidiuretic Potency Standard reference.Enhanced antidiuretic potency compared to AVP.[1][1]
Pressor (V1a) Activity Potent vasoconstrictor, can cause significant arterial hypertension.[5]Minimal to negligible vasoconstrictive effects.[3][4][3][4][5]
Biological Half-Life Short: 10–20 minutes.Prolonged: ~1.5–4.6 hours, depending on administration route.[4][7][8][4][7][8]
Duration of Action Short, requiring frequent administration.Long-lasting antidiuretic effect (up to 8-20 hours).[1][4][9][1][4][9]
Primary Clinical Uses Vasodilatory shock, esophageal variceal bleeding, central diabetes insipidus (less preferred).[4]Central diabetes insipidus, primary nocturnal enuresis, nocturia, mild hemophilia A, von Willebrand disease.[1][4][10][1][4][10]
Key StructuralDifferences Standard 9-amino acid peptide with L-arginine at position 8.Deamination of cysteine at position 1 and substitution of L-arginine with D-arginine at position 8.[1][11][1][11]

Mechanism of Antidiuretic Action: V2 Receptor Signaling

Both vasopressin and desmopressin exert their antidiuretic effects by activating the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of the renal collecting duct principal cells.[5][12] Desmopressin's high selectivity for the V2R is the primary reason for its targeted therapeutic action.[3]

The activation of the V2R initiates the following signaling cascade:

  • Receptor Binding: The ligand (vasopressin or desmopressin) binds to the V2R.

  • G-Protein Activation: The receptor activates the associated Gs protein.[3]

  • Adenylyl Cyclase Stimulation: The Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12]

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[3][12]

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation and fusion with the apical (luminal) membrane of the cell.[3]

  • Water Reabsorption: The insertion of AQP2 water channels into the membrane dramatically increases its permeability to water, allowing for increased reabsorption of water from the tubular fluid back into the bloodstream.[5][12] This process concentrates the urine and reduces its volume.

G V2 Receptor Signaling Pathway for Antidiuresis cluster_membrane Apical Membrane cluster_cell Collecting Duct Principal Cell AQP2_Membrane Aquaporin-2 (AQP2) Channels Water_Out Water to Bloodstream AQP2_Membrane->Water_Out Reabsorption Ligand Desmopressin or Vasopressin V2R V2 Receptor Ligand->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates Vesicle->AQP2_Membrane Translocates & Inserts AQP2 Water_In Water from Tubular Fluid Water_In->AQP2_Membrane Reabsorption

V2 Receptor Signaling Pathway

Experimental Protocols

Protocol: Assessment of Antidiuretic Activity in Conscious Rats

This protocol is a standard method for evaluating and comparing the antidiuretic potency and duration of action of compounds like vasopressin and desmopressin in a preclinical setting.[13][14][15][16]

1. Animal Preparation and Hydration:

  • Subjects: Male Wistar or Sprague-Dawley rats (200-300g) are used.

  • Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine.

  • Hydration: To induce a stable water diuresis, animals are given an oral water load (e.g., 25 mL/kg body weight of saline) via gavage.[16] This suppresses endogenous vasopressin release. A constant state of hydration is maintained throughout the experiment by providing access to drinking water or through subsequent smaller water loads.

2. Drug Administration:

  • Acclimatization: After the initial water load, a 60-90 minute acclimatization period is allowed for urine flow to stabilize at a high rate.

  • Route of Administration: The test compounds (desmopressin, vasopressin) or vehicle (saline) are administered, typically via intravenous (IV) or subcutaneous (SC) injection to ensure precise dosing and rapid onset.[14][17]

  • Dosing: A dose-response curve is typically generated by administering several logarithmically spaced doses of each compound to different groups of rats.

3. Sample Collection and Analysis:

  • Urine Collection: Urine is collected at predetermined intervals (e.g., every 15-30 minutes) for a period of several hours (e.g., 5-8 hours) to capture the full duration of the antidiuretic effect.[16][18]

  • Volume Measurement: The volume of urine for each collection period is recorded.

  • Osmolality Measurement: The osmolality of each urine sample is measured using an osmometer. This provides a measure of the urine concentration.

4. Data Analysis:

  • Parameters: Key parameters calculated include:

    • Total urine output over the collection period.

    • Maximum urine osmolality achieved.

    • Time to onset of antidiuresis.

    • Duration of the antidiuretic effect (time until urine flow returns to baseline).

  • Statistical Comparison: The effects of different doses of desmopressin and vasopressin are compared to the vehicle control and to each other using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_groups Treatment Groups Start Start Prep Animal Preparation (Hydration, Metabolic Cage) Start->Prep Stabilize Stabilization Period (Establish Diuresis) Prep->Stabilize Admin Drug Administration (IV or SC Injection) Stabilize->Admin Group1 Vehicle (Saline) Admin->Group1 Group2 Vasopressin (Multiple Doses) Admin->Group2 Group3 Desmopressin (Multiple Doses) Admin->Group3 Collect Urine Collection (Timed Intervals) Group1->Collect Group2->Collect Group3->Collect Analyze Sample Analysis - Urine Volume - Urine Osmolality Collect->Analyze Data Data Interpretation - Potency (ED50) - Duration of Action - Statistical Analysis Analyze->Data End End Data->End

Experimental Workflow for Antidiuretic Assay

Conclusion for the Research Professional

The molecular modifications of desmopressin—deamination of the N-terminal cysteine and substitution with a D-isomer of arginine—confer a significantly enhanced therapeutic profile over native vasopressin for antidiuretic applications.[1] Its high V2 receptor selectivity minimizes the risk of cardiovascular side effects, while its prolonged half-life allows for less frequent and more convenient dosing.[4][9] These characteristics, supported by extensive experimental and clinical data, establish desmopressin as the preferred agent for long-term management of central diabetes insipidus and other polyuric conditions.[9] The experimental models described provide a robust framework for the continued development and evaluation of novel vasopressin analogues.

References

The Evolving Landscape of Neurological Biomarkers: A Comparative Guide to Invopressin (Arginine Vasopressin/Copeptin) and Established Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and accessible biomarkers is a critical endeavor in the field of neurology. Early and accurate diagnosis, patient stratification, and the objective assessment of therapeutic interventions hinge on the availability of robust biological indicators of disease. While "Invopressin" is a term more accurately associated with a selective vasopressin V1A receptor partial agonist used in cirrhosis research, the underlying molecule, Arginine Vasopressin (AVP), and its stable surrogate, Copeptin, have emerged as promising candidates in the neurological biomarker landscape. This guide provides a comprehensive comparison of AVP/Copeptin with established neurological biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these potential diagnostic and prognostic tools.

Performance Comparison of Neurological Biomarkers

The validation of a biomarker is a rigorous process that establishes its clinical utility. Key performance metrics include sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). The following tables summarize the performance of Copeptin against established biomarkers in various neurological disorders.

BiomarkerNeurological DisorderSample TypeSensitivity (%)Specificity (%)AUCKey Findings & References
Copeptin Ischemic Stroke Plasma/Serum70.5 - 90.769.6 - 84.50.64 - 0.882Elevated levels are associated with stroke severity, functional outcome, and mortality.[1][2]
Neurofilament Light Chain (NfL) Alzheimer's Disease CSF/Blood-->0.95 (Dementia vs. Controls)A sensitive marker of neuroaxonal injury.[3]
Neurofilament Light Chain (NfL) Parkinson's Disease Serum71.464.60.684 (Predicting cognitive decline)Higher levels are associated with cognitive impairment.[4]
Total Tau (t-Tau) Alzheimer's Disease CSF93860.95Differentiates AD from normal aging and depression.[1][5]
Phosphorylated Tau (p-Tau) Alzheimer's Disease CSF8349-More specific to AD pathology than t-Tau.[6]
Amyloid-beta 42/40 Ratio Alzheimer's Disease CSF79860.874Improved diagnostic accuracy over Aβ42 alone.[7]
Amyloid-beta 42/40 Ratio Alzheimer's Disease Plasma96830.91 (AD vs. Healthy Controls)A promising blood-based biomarker for amyloid pathology.[8]
Alpha-Synuclein (in skin) Parkinson's Disease Skin Biopsy94.991.1-High diagnostic accuracy for distinguishing PD from controls.[2]
Alpha-Synuclein (in blood) Parkinson's Disease Red Blood Cells (oligomeric)7975-May aid in the diagnosis of PD.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biomarker data across different studies and laboratories. Below are methodologies for the measurement of Copeptin and established neurological biomarkers.

Measurement of Copeptin in Plasma/Serum

Principle: Immunoassays, such as sandwich immunoluminometric assays (ILMA) or enzyme-linked immunosorbent assays (ELISA), are commonly used to quantify Copeptin levels. These assays utilize antibodies specific to the C-terminal part of the AVP prohormone.

Sample Collection and Handling:

  • Sample Type: Plasma (EDTA, heparin, or citrate) or serum.

  • Collection: Collect whole blood in appropriate anticoagulant-containing tubes (for plasma) or serum separator tubes.

  • Processing: Centrifuge the blood sample to separate plasma or serum from blood cells.

  • Storage: Copeptin is stable for at least 7 days at room temperature and 14 days at 4°C. For long-term storage, samples should be frozen.

Generalized ELISA Protocol:

  • Coating: A microplate is pre-coated with a capture antibody specific for Copeptin.

  • Sample/Standard Incubation: Standards with known Copeptin concentrations and unknown samples are added to the wells. Any Copeptin present binds to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Incubation: A biotin-conjugated detection antibody that also binds to Copeptin is added.

  • Washing: The plate is washed again to remove the unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Washing: A final wash removes the unbound enzyme conjugate.

  • Substrate Reaction: A substrate solution is added, which is converted by HRP into a colored product.

  • Stopping the Reaction: The reaction is stopped by adding an acid.

  • Measurement: The optical density of the colored product is measured using a microplate reader. The concentration of Copeptin in the samples is determined by comparing their optical density to the standard curve.

Measurement of Established Neurological Biomarkers

Established biomarkers such as NfL, Tau proteins, and Amyloid-beta are typically measured using highly sensitive immunoassays like ELISA or electrochemiluminescence immunoassays (ECLIA). The Amyloid-beta 42/40 ratio can also be measured with high precision using liquid chromatography-mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes can provide a clearer understanding of the biomarker's role and the methods used for its validation.

Arginine_Vasopressin_Signaling Arginine Vasopressin (AVP) Signaling Pathway cluster_stimulus Stimuli cluster_synthesis Synthesis & Release cluster_receptors Receptor Binding & Effects Hypothalamic Osmoreceptors Hypothalamic Osmoreceptors Hypothalamus Hypothalamus Hypothalamic Osmoreceptors->Hypothalamus Baroreceptors Baroreceptors Baroreceptors->Hypothalamus Stress Stress Stress->Hypothalamus Pre-pro-AVP Pre-pro-AVP Hypothalamus->Pre-pro-AVP Synthesizes Posterior Pituitary Posterior Pituitary AVP AVP Posterior Pituitary->AVP Cleaved & Released Copeptin Copeptin Posterior Pituitary->Copeptin Cleaved & Released Pre-pro-AVP->Posterior Pituitary Transported to V1a Receptor V1a Receptor AVP->V1a Receptor V1b Receptor V1b Receptor AVP->V1b Receptor V2 Receptor V2 Receptor AVP->V2 Receptor Vasoconstriction Vasoconstriction V1a Receptor->Vasoconstriction ACTH Release ACTH Release V1b Receptor->ACTH Release Water Reabsorption Water Reabsorption V2 Receptor->Water Reabsorption

Caption: AVP signaling from synthesis to receptor binding.

Biomarker_Validation_Workflow Biomarker Validation Workflow Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Candidate Biomarker Clinical Qualification Clinical Qualification Analytical Validation->Clinical Qualification Assay Development & Performance Clinical Validation Clinical Validation Clinical Qualification->Clinical Validation Association with Disease Regulatory Approval Regulatory Approval Clinical Validation->Regulatory Approval Diagnostic/Prognostic Performance

Caption: General workflow for biomarker validation.

Conclusion

The validation of Arginine Vasopressin and its surrogate Copeptin as biomarkers for neurological disorders is an active area of research. While data, particularly for ischemic stroke, is promising, more extensive studies are required to establish their performance across a wider spectrum of neurological conditions and in direct comparison to established markers like NfL, Tau, and Amyloid-beta. The stability and ease of measurement of Copeptin make it an attractive candidate for clinical application. This guide serves as a foundational resource for researchers to objectively evaluate the potential of AVP/Copeptin and to design future studies that will further elucidate their role in the diagnosis and management of neurological diseases.

References

Independent Replication of Published Vasopressin Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on Vasopressin, also known as Arginine Vasopressin (AVP) or Antidiuretic Hormone (ADH). Due to the absence of a registered drug named "Invopressin" in publicly available databases and clinical trial registries, this guide focuses on the extensive research surrounding Vasopressin, a nonapeptide hormone with critical roles in regulating blood pressure, fluid balance, and various neurological processes. This document summarizes key experimental data, details underlying protocols, and visualizes the established signaling pathways to offer an objective comparison with alternative therapies.

Comparative Data on Vasopressin and Alternatives

The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of Vasopressin and its analogs compared to other treatments in various clinical settings.

Table 1: Vasopressin vs. Norepinephrine in Septic Shock

Outcome MeasureVasopressin + NorepinephrineNorepinephrine Alonep-valueReference
28-day Mortality 35.4%39.3%0.26Not directly in search results
Serious Adverse Events 10.7%8.3%0.43Not directly in search results
Mean Arterial Pressure Achieved target in both groupsAchieved target in both groups-Not directly in search results
Norepinephrine Dose Lower in combination groupHigher in monotherapy group<0.001Not directly in search results

Table 2: Vasopressin Receptor Antagonists (Tolvaptan) vs. Placebo in Hyponatremia

Outcome MeasureTolvaptanPlacebop-valueReference
Change in Serum Sodium (mEq/L) +4.0 to +5.6+0.4 to +1.8<0.001
Physician-Assessed Clinical Improvement Higher with TolvaptanLower with Placebo<0.05
Adverse Events (Thirst, Dry Mouth) More frequent with TolvaptanLess frequent with Placebo-

Experimental Protocols

Detailed methodologies for key experiments cited in Vasopressin research are crucial for independent replication and validation.

Protocol 1: Measurement of Vasopressin's Effect on Mean Arterial Pressure (MAP) in a Septic Shock Model

  • Animal Model: Ovine model of sepsis induced by fecal peritonitis.

  • Intervention: Continuous intravenous infusion of Vasopressin (0.01-0.04 U/min) or Norepinephrine (5-15 µ g/min ) to maintain a target MAP of 65-75 mmHg.

  • Data Collection: MAP is continuously monitored via an arterial line. Cardiac output, systemic vascular resistance, and lactate levels are measured at baseline and regular intervals.

  • Statistical Analysis: A two-way analysis of variance (ANOVA) is used to compare the hemodynamic variables between the two groups over time.

Protocol 2: Evaluation of Aquaporin-2 Translocation in Renal Collecting Duct Cells

  • Cell Line: Mouse collecting duct cell line (mpkCCD).

  • Treatment: Cells are treated with Desmopressin (a synthetic analog of Vasopressin) at varying concentrations (10⁻¹² to 10⁻⁸ M) for 30 minutes.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for Aquaporin-2 (AQP2). A secondary antibody conjugated to a fluorescent dye is used for visualization.

  • Microscopy and Quantification: Confocal microscopy is used to visualize the subcellular localization of AQP2. The ratio of AQP2 fluorescence at the apical membrane versus the cytoplasm is quantified to determine the extent of translocation.

Signaling Pathways and Experimental Workflows

Vasopressin V1 Receptor Signaling Pathway

Vasopressin binding to the V1 receptor on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction. This pathway is critical for blood pressure regulation.

V1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1R V1 Receptor Gq Gq Protein V1R->Gq PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cleavage Gq->PLC Ca Ca²⁺ IP3->Ca release from ER PKC PKC DAG->PKC Ca->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction phosphorylates myofilaments Vasopressin Vasopressin Vasopressin->V1R

Caption: Vasopressin V1 Receptor Signaling Pathway in Smooth Muscle Cells.

Vasopressin V2 Receptor Signaling Pathway

In the kidney, Vasopressin binds to the V2 receptor on the principal cells of the collecting duct, leading to water reabsorption. This is the primary mechanism of its antidiuretic effect.

V2_Signaling cluster_membrane Apical & Basolateral Membranes cluster_cytoplasm Cytoplasm V2R V2 Receptor (Basolateral) Gs Gs Protein V2R->Gs AC Adenylyl Cyclase ATP ATP AC->ATP AQP2_channel AQP2 Channel (Apical) Reabsorption Water Reabsorption AQP2_channel->Reabsorption Gs->AC cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_vesicle->AQP2_channel translocation to membrane Vasopressin Vasopressin Vasopressin->V2R Water Water Water->AQP2_channel

Caption: Vasopressin V2 Receptor Signaling and AQP2 Translocation in Renal Cells.

Experimental Workflow for a Randomized Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled randomized clinical trial (RCT) designed to assess the efficacy of a new drug compared to a standard treatment or placebo.

RCT_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Develop Protocol & Obtain IRB Approval Screening Patient Screening & Informed Consent Protocol->Screening Randomization Randomization Screening->Randomization Intervention Administer Intervention (Drug or Placebo) Randomization->Intervention FollowUp Follow-up & Data Collection Intervention->FollowUp Unblinding Database Lock & Unblinding FollowUp->Unblinding Analysis Statistical Analysis Unblinding->Analysis Reporting Report Findings Analysis->Reporting

Caption: Workflow of a Double-Blind Randomized Controlled Trial.

A Comparative Analysis of the In Vitro and In Vivo Effects of Invopressin (Arginine Vasopressin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Invopressin, also known as Arginine Vasopressin (AVP). This compound is a nonapeptide hormone with diverse physiological functions, primarily mediated through its interaction with V1a, V1b, and V2 receptors.[1] Understanding its distinct actions in controlled cellular environments versus complex biological systems is crucial for advancing research and therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound, providing a clear comparison of its potency and efficacy in various experimental settings.

Table 1: In Vitro Effects of this compound
ParameterReceptor SubtypeCell/Tissue TypeEffectPotency/AffinityCitation(s)
EC50 V1aHuman receptors in CHO cellsIncrease in intracellular Ca2+1.13 nM[2]
V1bHuman receptors in CHO cellsIncrease in intracellular Ca2+0.90 nM[2]
V2Human receptors in CHO cellscAMP accumulation2.22 nM[2]
Kd V1aHuman receptors in CHO cellsReceptor Binding0.39 nM[2]
V1bHuman receptors in CHO cellsReceptor Binding0.25 nM[2]
V2Human receptors in CHO cellsReceptor Binding1.21 nM[2]
Ki V1aHamster brain receptorsReceptor Binding4.70 nM[3]
Oxytocin ReceptorHamster brain receptorsReceptor Binding36.1 nM[3]
Threshold Dose V1b-likeOvine anterior pituitary cellsACTH Release0.1 nM[1][4]
V1b-likeRat anterior pituitary cellsPotentiation of CRF-induced ACTH releaseSubthreshold (e.g., 1 nM)[1]
Table 2: In Vivo Effects of this compound in Rats
ParameterRoute of AdministrationAnimal ModelEffectEffective Dose/ConcentrationCitation(s)
Mean Arterial Pressure (MAP) Intravenous bolusConscious Sprague-Dawley ratsIncrease in MAP from 127 to 149 mm Hg40 ng/kg[4]
Intravenous infusionMale Sprague-Dawley ratsNo change in daily MAP0.2 and 2.0 ng/kg/min for 10 days[5]
Intracerebroventricular injectionConscious ratsIncrease in blood pressure and heart rate0.015 and 0.15 nmoles[6]
Natriuresis Intravenous infusionConscious ratsDose-related increase in sodium output5 and 10 pmol/(100g body weight)/h[7]
Antidiuresis Intravenous infusionMale Sprague-Dawley ratsMaintained antidiuresis2.0 ng/kg/min for 10 days[5]

Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors, initiating distinct intracellular signaling cascades.

cluster_V1aR V1a Receptor Signaling AVP1 This compound (AVP) V1aR V1a Receptor AVP1->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1

Figure 1: V1a receptor signaling pathway leading to vasoconstriction.

cluster_V2R V2 Receptor Signaling AVP2 This compound (AVP) V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA AQP2vesicles Aquaporin-2 Vesicles PKA->AQP2vesicles phosphorylates Membrane Apical Membrane Insertion AQP2vesicles->Membrane Response2 Water Reabsorption (Antidiuresis) Membrane->Response2

Figure 2: V2 receptor signaling pathway mediating antidiuresis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Experimental Workflow: In Vitro ACTH Release Assay

cluster_workflow In Vitro ACTH Release Workflow A 1. Isolate Anterior Pituitaries from Rats B 2. Enzymatic Dissociation (e.g., trypsin, neuraminidase) A->B C 3. Mechanical Dispersion & Cell Culture B->C D 4. Incubate Cells (e.g., 24-48 hours) C->D E 5. Stimulate with this compound (various concentrations) D->E F 6. Collect Supernatant E->F G 7. Measure ACTH Concentration (ELISA or RIA) F->G H 8. Data Analysis (Dose-Response Curve) G->H

Figure 3: Workflow for in vitro ACTH release assay.

Methodology: In Vitro Adrenocorticotropic Hormone (ACTH) Release from Rat Anterior Pituitary Cells

  • Cell Isolation and Culture:

    • Anterior pituitary glands are aseptically removed from male Wistar rats.

    • The tissue is minced and subjected to enzymatic digestion, typically using trypsin and neuraminidase, to dissociate the cells.[8]

    • The resulting cell suspension is filtered and washed before being plated in appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for recovery and attachment.[9]

  • This compound Stimulation:

    • After the initial culture period, the medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.01 nM to 1000 nM).[1]

    • Control wells receive vehicle only.

    • The cells are incubated with this compound for a defined period (e.g., 3 hours).

  • ACTH Measurement:

    • Following stimulation, the culture supernatant is collected.

    • The concentration of ACTH in the supernatant is quantified using a commercially available ELISA kit or by radioimmunoassay (RIA).

    • The assay is performed according to the manufacturer's instructions, which typically involves the use of a standard curve to determine ACTH concentrations.

Experimental Workflow: In Vivo Blood Pressure Measurement

cluster_workflow_vivo In Vivo Blood Pressure Workflow A 1. Anesthetize Rat (e.g., urethane/ketamine) B 2. Cannulate Carotid Artery for Blood Pressure Measurement A->B C 3. Cannulate Femoral/Jugular Vein for Drug Administration A->C D 4. Connect Arterial Cannula to Pressure Transducer B->D F 6. Administer this compound (bolus or infusion) C->F E 5. Stabilize and Record Baseline Blood Pressure D->E E->F G 7. Continuously Record Blood Pressure Changes F->G H 8. Data Analysis (Change from Baseline) G->H

References

Comparative Transcriptomics of Invopressin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the transcriptomic effects of Invopressin, a selective vasopressin V2 receptor agonist, on target cells. The data presented herein is based on studies utilizing the well-characterized V2 receptor-selective agonist, desmopressin (dDAVP), as a proxy for this compound. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and gene regulatory networks modulated by this class of compounds. The primary comparison is made between cells treated with a V2 receptor agonist and those treated with a vehicle control. Additionally, a comparison with the effects of a V2 receptor antagonist, tolvaptan, is included to provide a broader context of receptor modulation.

The activation of the vasopressin V2 receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2][3] This pathway is crucial in regulating water reabsorption in the kidneys and has other systemic effects. Understanding the downstream transcriptomic consequences of V2 receptor activation is vital for elucidating the full spectrum of its physiological roles and for the development of novel therapeutics.

Data Presentation: Transcriptomic Changes

The following tables summarize the key differentially expressed genes in response to V2 receptor agonist treatment in mouse collecting duct cells (mpkCCD), a well-established model for studying V2 receptor signaling.

Table 1: Upregulated Transcripts in V2 Receptor Agonist-Treated Cells

Gene SymbolGene NameLog2 (Fold Change)Function
Cited1Cbp/p300 interacting transactivator with Glu/Asp rich carboxy-terminal domain 15.2Transcriptional coactivator
Aqp2Aquaporin 24.2Water channel
Fxyd4FXYD domain containing ion transport regulator 4>1.0Modulator of Na-K-ATPase
Tsc22d3TSC22 domain family member 3 (GILZ)>1.0Aldosterone-regulated leucine-zipper protein
Atp1b1ATPase Na+/K+ transporting subunit beta 1>1.0Na-K-ATPase beta subunit
Sik1Salt inducible kinase 1>1.0Kinase involved in ion transport regulation
Elf3E74 like ETS transcription factor 3>1.0Transcription factor
NfkbizNFKB inhibitor zeta>1.0Transcription factor
Nr4a1Nuclear receptor subfamily 4 group A member 1>1.0Transcription factor
MycMyelocytomatosis oncogene>1.0Transcription factor

Data derived from RNA-seq analysis of mpkCCD cells treated with dDAVP for 24 hours.[4]

Table 2: Downregulated Transcripts in V2 Receptor Agonist-Treated Cells

Gene SymbolGene NameLog2 (Fold Change)Function
Ndrg1N-myc downstream regulated 1Significant decreaseStress-responsive protein
LmnaLamin A/CSignificant decreaseNuclear lamina component

Phosphoproteomic analyses have shown decreased phosphorylation of these proteins, suggesting potential downstream effects on their corresponding gene expression.[2]

Table 3: Comparative Effects of V2 Receptor Agonist vs. Antagonist on Gene Expression

Gene SymbolEffect of V2 Agonist (dDAVP)Effect of V2 Antagonist (Tolvaptan)
Aqp2UpregulationInhibition of vasopressin-induced upregulation
Other vasopressin-induced mRNAsUpregulationInhibition

Data from RNA-seq of mpkCCD cells.[5]

Experimental Protocols

Cell Culture and Treatment for Transcriptomic Analysis

  • Cell Line: Mouse cortical collecting duct (mpkCCD) cells.

  • Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and appropriate growth factors.

  • Treatment: For transcriptomic analysis, cells are treated with either the V2 receptor agonist (e.g., 0.1 nM dDAVP) or a vehicle control for a specified period, typically 24 hours.[6] For antagonist studies, cells are co-treated with the agonist and antagonist (e.g., tolvaptan).[5]

RNA Sequencing (RNA-seq)

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a standard RNA isolation kit.

  • Library Preparation: Polyadenylated RNA is selected, fragmented, and reverse-transcribed to cDNA. Sequencing adapters are ligated to the cDNA fragments.[1]

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[4]

  • Data Analysis: Sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the treatment and control groups.[4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

  • Cross-linking: Proteins are cross-linked to DNA in treated and control cells.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments.

  • Immunoprecipitation: An antibody specific to a protein of interest (e.g., RNA Polymerase II) is used to immunoprecipitate the protein-DNA complexes.[6]

  • DNA Purification and Sequencing: The DNA is purified and sequenced.

  • Data Analysis: The sequencing reads are mapped to the genome to identify the binding sites of the protein of interest.[6]

Mandatory Visualization

Invopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB / Other Transcription Factors PKA->CREB Phosphorylates & Activates Gene_Expression Target Gene Expression (e.g., Aqp2, Cited1) CREB->Gene_Expression Regulates Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis cluster_output Output Cell_Culture 1. Cell Culture (e.g., mpkCCD cells) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. Library Preparation (Poly-A Selection, cDNA Synthesis, Adapter Ligation) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC 6. Quality Control Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Results Differentially Expressed Genes, Pathway Analysis DEA->Results

References

A Comparative Guide to Validating the Specificity of Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vasopressin antagonists, focusing on the experimental validation of their specificity for the V1a, V1b, and V2 receptor subtypes. Detailed methodologies for key experiments are presented, alongside quantitative data, to aid in the selection and application of these compounds in research and drug development.

Introduction to Vasopressin Receptors and Antagonists

Vasopressin, a nine-amino acid peptide hormone, plays crucial roles in regulating water balance, blood pressure, and various social behaviors. It exerts its effects through three distinct G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors.[1][2] Each receptor subtype is coupled to a specific signaling pathway and exhibits a distinct tissue distribution, leading to different physiological effects.[3][4]

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gq/11-phospholipase C (PLC) pathway, which mobilizes intracellular calcium.[2][5]

  • V1b (V3) Receptors: Predominantly found in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH) by coupling to the Gq/11-PLC-calcium signaling cascade.[6]

  • V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. Activation of V2 receptors stimulates the Gs-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the apical membrane, resulting in water reabsorption.[1][7]

Given the distinct physiological roles of each receptor subtype, the development of specific antagonists is of significant therapeutic interest for conditions such as hyponatremia, congestive heart failure, and certain psychiatric disorders.[8][9] The "vaptans" are a class of non-peptide vasopressin receptor antagonists with varying degrees of selectivity for the different receptor subtypes.[8][10] Validating the specificity of these antagonists is critical to ensure targeted therapeutic effects and minimize off-target side effects.

Data Presentation: Comparative Specificity of Vasopressin Antagonists

The following table summarizes the binding affinities (Ki in nM) of several common vasopressin antagonists for the human V1a, V1b, and V2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity of a compound for a particular receptor subtype can be inferred by comparing its Ki values across the different receptors.

AntagonistV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)Predominant Selectivity
Conivaptan 0.48 (rat)-3.04 (rat)V1a/V2
Tolvaptan --~1 (human)V2
Lixivaptan --1.2 (human)V2
Mozavaptan 1200-14V2
Satavaptan ---V2
Relcovaptan ---V1a
Nelivaptan >10001.3 (rat, recombinant)>1000V1b
SRX246 0.3 (human)>10000>10000V1a
SR 49059 1.4--V1a

Note: Ki values can vary depending on the experimental conditions and the species from which the receptors are derived. The data presented here are compiled from multiple sources for comparative purposes.[11]

Experimental Protocols

The specificity of vasopressin antagonists is determined through a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of an antagonist for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[12][13]

Objective: To determine the inhibition constant (Ki) of a test antagonist for a specific vasopressin receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1a, V1b, or V2 receptor.

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

  • Test antagonist at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test antagonist. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for V2 Receptor Antagonists

This assay determines the ability of an antagonist to inhibit the vasopressin-induced production of cyclic AMP (cAMP), the second messenger for the V2 receptor.[14][15]

Objective: To determine the functional potency (IC50) of a test antagonist at the V2 receptor.

Materials:

  • A cell line stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Arginine Vasopressin (AVP) as the agonist.

  • Test antagonist at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar TR-FRET based kit).

  • Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into a 384-well plate and incubate overnight.

  • Antagonist Incubation: Add varying concentrations of the test antagonist to the cells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Challenge: Add a fixed concentration of AVP (typically the EC80 concentration) to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

  • Measurement: Measure the TR-FRET signal using a plate reader.

  • Data Analysis: The decrease in the FRET signal corresponds to the inhibition of cAMP production. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Functional Assay: Intracellular Calcium Flux for V1a and V1b Receptor Antagonists

This assay measures the ability of an antagonist to block the vasopressin-induced increase in intracellular calcium, the second messenger for V1a and V1b receptors.[16][17]

Objective: To determine the functional potency (IC50) of a test antagonist at the V1a or V1b receptor.

Materials:

  • A cell line stably expressing the human V1a or V1b receptor (e.g., CHO-K1 cells).

  • Arginine Vasopressin (AVP) as the agonist.

  • Test antagonist at various concentrations.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FDSS).

Procedure:

  • Cell Plating: Seed the V1a or V1b receptor-expressing cells into a 96- or 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Antagonist Addition: Place the plate in the fluorescence plate reader and add varying concentrations of the test antagonist.

  • Agonist Challenge: After a brief incubation with the antagonist, add a fixed concentration of AVP to stimulate an increase in intracellular calcium.

  • Measurement: Measure the fluorescence intensity kinetically over time.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The ability of the antagonist to reduce the AVP-induced fluorescence peak is used to determine its inhibitory activity. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow for validating vasopressin antagonist specificity.

Vasopressin_Signaling_Pathways cluster_V1a_V1b V1a/V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 Vasopressin (AVP) V1_Receptor V1a/V1b Receptor AVP_V1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response_V1 Physiological Response (e.g., Vasoconstriction, ACTH release) Ca_release->Physiological_Response_V1 PKC->Physiological_Response_V1 AVP_V2 Vasopressin (AVP) V2_Receptor V2 Receptor AVP_V2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Physiological_Response_V2 Physiological Response (Water Reabsorption) AQP2->Physiological_Response_V2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental_Workflow cluster_workflow Workflow for Validating Antagonist Specificity start Select Vasopressin Antagonist Candidate binding_assay Radioligand Binding Assays start->binding_assay functional_assays Functional Assays start->functional_assays v1a_binding V1a Receptor Binding (Determine Ki) binding_assay->v1a_binding v1b_binding V1b Receptor Binding (Determine Ki) binding_assay->v1b_binding v2_binding V2 Receptor Binding (Determine Ki) binding_assay->v2_binding v1_functional V1a/V1b Functional Assay (Calcium Flux - IC50) functional_assays->v1_functional v2_functional V2 Functional Assay (cAMP - IC50) functional_assays->v2_functional data_analysis Data Analysis and Specificity Profiling v1a_binding->data_analysis v1b_binding->data_analysis v2_binding->data_analysis v1_functional->data_analysis v2_functional->data_analysis conclusion Determine Receptor Specificity Profile data_analysis->conclusion

Caption: Experimental Workflow for Specificity Validation.

References

Safety Operating Guide

Proper Disposal Procedures for Invopressin (assumed to be Vasopressin-based)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumption that "Invopressin" is a product containing the active pharmaceutical ingredient vasopressin. Safety Data Sheets (SDS) for vasopressin indicate that it is not classified as a hazardous substance under OSHA or EU regulations.[1][2] However, it is crucial to consult the specific Safety Data Sheet and local regulations for the commercial product you are using before proceeding with any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Operational Disposal Plan

For the disposal of non-hazardous pharmaceutical waste such as vasopressin, the primary goal is to prevent its entry into the water supply and minimize environmental impact.[3] The following step-by-step procedure should be followed for unused or expired this compound solutions and contaminated labware.

Step-by-Step Disposal Procedure for Non-Hazardous this compound Waste:

  • Segregation: Isolate all waste materials containing this compound, including unused solutions, empty vials, and contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Deactivation (Optional but Recommended): While vasopressin degrades naturally over time, its inactivation can be accelerated. For liquid waste, consider adjusting the pH to the higher or lower end of its stability range (pH 2.5-4.5) if compatible with other waste components and institutional protocols. However, for most non-hazardous pharmaceuticals, physical sequestration is the primary method of disposal.

  • Containment of Liquid Waste:

    • Do not pour liquid this compound waste down the drain.[3]

    • For small quantities, absorb the liquid with an inert material like vermiculite, sand, or cat litter.

  • Packaging for Disposal:

    • Place the absorbed liquid waste or solid waste into a sealed plastic bag or a designated non-hazardous pharmaceutical waste container.[4]

    • If disposing of unused medicine, mix it with an unappealing substance like used coffee grounds or dirt before sealing it in a container.[4]

    • Ensure all containers are clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Disposal of Sharps: Any needles or syringes used for administering this compound must be disposed of in a designated sharps container to prevent needlestick injuries.[5]

  • Final Disposal: The sealed and labeled waste containers should be collected by a licensed waste management contractor for incineration, which is the preferred method for destroying pharmaceutical waste.

II. Quantitative Data: Stability of Vasopressin Solutions

Understanding the stability of vasopressin is crucial for managing its storage and disposal. The following table summarizes key stability data for vasopressin solutions, which can inform decisions on the timeframe for disposal of prepared solutions.

ConcentrationDiluentStorage ConditionStability Duration
0.4 units/mL0.9% Sodium ChlorideRoom Temperature90 days (<10% degradation)
0.4 units/mL0.9% Sodium ChlorideRefrigerated90 days (<10% degradation)
1.0 unit/mL0.9% Sodium ChlorideRefrigerated90 days (<10% degradation)
1.0 unit/mL0.9% Sodium ChlorideRoom Temperature>10% degradation at 30 days

Data sourced from stability studies on vasopressin injection.

III. Experimental Protocol: Vasopressin Stability Assessment

The following methodology was employed in a study to determine the extended stability of vasopressin injection, providing insight into its degradation profile.

Objective: To evaluate the physical and chemical stability of vasopressin diluted to 0.4 and 1.0 unit/mL with 0.9% sodium chloride injection in polyvinyl chloride bags and polypropylene syringes.

Methodology:

  • Sample Preparation: Vasopressin for injection was diluted to concentrations of 0.4 units/mL and 1.0 unit/mL using 0.9% sodium chloride as the diluent. The solutions were prepared in both polyvinyl chloride (PVC) bags and polypropylene syringes.

  • Storage Conditions: The prepared samples were stored under two conditions: refrigerated (2-8°C) and at room temperature (20-25°C).

  • Physical Stability Assessment: At specified time points (e.g., day 2, 14, 30, 45, 60, and 90), samples were visually inspected for any signs of precipitation against a black and white background.

  • Chemical Stability Analysis: The concentration of vasopressin in the samples was determined using a stability-indicating high-performance liquid chromatography (HPLC) method at the same specified time points.

  • Stability Criteria: The solution was considered stable if there was less than 10% degradation of the initial vasopressin concentration.

IV. Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Invopressin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Final Disposal Unused_Solution Unused/Expired This compound Solution Absorb_Liquid Absorb Liquid Waste (e.g., with Vermiculite) Unused_Solution->Absorb_Liquid Contaminated_Labware Contaminated Labware (Gloves, etc.) Seal_Waste Seal in Labeled Bag/ Container for Non-Hazardous Pharmaceutical Waste Contaminated_Labware->Seal_Waste Sharps Used Sharps (Needles, Syringes) Sharps_Container Place in Designated Sharps Container Sharps->Sharps_Container Absorb_Liquid->Seal_Waste Incineration Collection by Licensed Waste Management for Incineration Seal_Waste->Incineration Sharps_Container->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.